Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Description
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Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c1-2-3-9-4-5(6,7)8;/h2,9H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFAKDPCHHFUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
An in-depth technical guide by a Senior Application Scientist
Abstract: This document provides a detailed technical guide for the synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a compound of interest due to the combined functionalities of the versatile allyl group and the electron-withdrawing trifluoroethyl moiety. As such, it represents a valuable building block for drug discovery and materials science. This guide explores two primary, robust synthetic pathways: Reductive Amination and Direct N-Alkylation. The discussion is grounded in established chemical principles, offering insights into the rationale behind procedural choices, process optimization, and safety considerations. Detailed, step-by-step protocols are provided for each pathway, supplemented by mechanistic diagrams and comparative data to aid researchers in selecting the most appropriate method for their specific application.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule, this compound, can be approached by disconnecting the secondary amine core. Two logical C-N bond disconnections present themselves as the most viable strategies, leading to commercially available or readily accessible starting materials.
-
Pathway A (Reductive Amination): Disconnection adjacent to the trifluoroethyl group suggests a reaction between allylamine and a two-carbon carbonyl compound, specifically trifluoroacetaldehyde. This route leverages the well-established reductive amination protocol, a one-pot reaction valued for its efficiency.[1][2]
-
Pathway B (N-Alkylation): An alternative disconnection of the same C-N bond points towards a nucleophilic substitution reaction. This involves treating allylamine as the nucleophile and a reactive 2,2,2-trifluoroethyl species, such as 2,2,2-trifluoroethyl iodide, as the electrophile.
The final step in either pathway is the formation of the hydrochloride salt to improve the compound's stability and handling characteristics as a crystalline solid.
Caption: Retrosynthetic analysis of the target hydrochloride salt.
Synthesis Pathway A: Reductive Amination
Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[1] The reaction proceeds in a single pot by first forming an imine or iminium ion intermediate from the condensation of an amine and an aldehyde, which is then reduced in situ by a mild reducing agent.[3] The key advantage is that common reducing agents for this reaction, such as sodium triacetoxyborohydride (STAB), are selective for the protonated imine, leaving the starting aldehyde untouched.[4]
Principle and Rationale
The choice of reductive amination is predicated on its operational simplicity and high chemoselectivity. The reaction is typically driven to completion by the irreversible reduction of the imine intermediate. The use of an acid catalyst, often acetic acid, accelerates the initial imine formation.[3] For this specific synthesis, the reaction between allylamine and trifluoroacetaldehyde forms the core C-N bond.
Starting Materials & Reagents
| Reagent | Formula | M.W. | Role | Notes |
| Allylamine | C₃H₇N | 57.09 | Amine Source | Commercially available. Volatile and corrosive. |
| Trifluoroacetaldehyde | C₂HF₃O | 98.02 | Carbonyl Source | Often used as a hydrate or hemiacetal due to instability. |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Reducing Agent | Mild and selective. Moisture-sensitive.[4] |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Solvent | Aprotic solvent suitable for STAB.[4] |
| Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | Catalyst | Facilitates imine formation. |
| Hydrochloric Acid | HCl | 36.46 | Salt Formation | Typically used as a solution in an organic solvent. |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add allylamine (1.0 eq). Dissolve in anhydrous dichloroethane (DCE).
-
Imine Formation: Add trifluoroacetaldehyde methyl hemiacetal (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCE. Add this slurry portion-wise to the reaction mixture over 20 minutes, monitoring for any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the disappearance of the starting materials.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification of Free Amine: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Collect the resulting white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Mechanistic Workflow Diagram
Caption: Step-wise workflow for the reductive amination pathway.
Synthesis Pathway B: Direct N-Alkylation
Direct N-alkylation is a fundamental C-N bond-forming reaction involving the nucleophilic attack of an amine on an alkyl halide or sulfonate. This pathway is straightforward but can be complicated by over-alkylation, where the secondary amine product reacts further to form a tertiary amine.
Principle and Rationale
This approach relies on the nucleophilicity of allylamine to displace a good leaving group from a trifluoroethyl electrophile. The use of an excess of the starting amine or a bulky, non-nucleophilic base is crucial to both drive the reaction and neutralize the acid byproduct (HX), thereby preventing the protonation of the starting amine which would render it non-nucleophilic.
Starting Materials & Reagents
| Reagent | Formula | M.W. | Role | Notes |
| Allylamine | C₃H₇N | 57.09 | Nucleophile | Using an excess can minimize over-alkylation. |
| 2,2,2-Trifluoroethyl Iodide | C₂H₂F₃I | 209.94 | Electrophile | Highly reactive. Other halides or sulfonates (e.g., -OTs, -OMs) can be used. |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base | Non-nucleophilic base to scavenge HI. |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | Solvent | Polar aprotic solvent, ideal for Sₙ2 reactions. |
| Hydrochloric Acid | HCl | 36.46 | Salt Formation | Typically used as a solution in an organic solvent. |
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve allylamine (2.0 eq) and diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous acetonitrile.
-
Addition of Electrophile: Add 2,2,2-trifluoroethyl iodide (1.0 eq) to the solution dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. The formation of DIPEA·HI salt will be observed as a precipitate.
-
Reaction Monitoring: Monitor the consumption of the limiting reagent (trifluoroethyl iodide) by TLC or GC-MS.
-
Workup: After cooling to room temperature, filter off the precipitated ammonium salt. Concentrate the filtrate under reduced pressure to remove the solvent and excess allylamine.
-
Purification of Free Amine: Redissolve the crude residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified via silica gel chromatography.
-
Hydrochloride Salt Formation: Follow the same procedure as described in Pathway A (Section 2.3, Step 7).
Mechanistic Workflow Diagram
Caption: Step-wise workflow for the direct N-alkylation pathway.
Comparison of Synthetic Pathways
The choice between reductive amination and N-alkylation depends on factors like reagent availability, desired scale, and tolerance for potential side products.
| Feature | Pathway A: Reductive Amination | Pathway B: N-Alkylation |
| Reaction Type | One-pot condensation and reduction | Sₙ2 Nucleophilic Substitution |
| Key Reagents | Trifluoroacetaldehyde, STAB | Trifluoroethyl iodide, DIPEA |
| Primary Advantage | High selectivity, typically cleaner reaction profiles, milder conditions.[1] | Conceptually simple, uses a stable electrophile. |
| Primary Disadvantage | Trifluoroacetaldehyde can be unstable/volatile. | Risk of over-alkylation to form tertiary amine. Requires heating. |
| Atom Economy | Moderate | Lower, due to the use of a stoichiometric base. |
| Scalability | Generally excellent. | Good, but management of by-product salt can be an issue on a large scale. |
Product Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.
-
¹H NMR: Expect characteristic signals for the allyl group (multiplets for the vinyl protons and a doublet for the methylene protons adjacent to the nitrogen) and a quartet for the methylene group adjacent to the CF₃ group (split by the fluorine atoms). The N-H proton will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the three distinct carbons of the allyl group and the two carbons of the trifluoroethyl group (the CF₃ carbon will appear as a quartet due to C-F coupling).
-
¹⁹F NMR: A triplet for the CF₃ group, coupled to the adjacent methylene protons.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak for the free amine.
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching bands for the secondary ammonium salt, C=C stretching for the alkene, and strong C-F stretching bands.
Safety Considerations
All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Allylamine: Is volatile, flammable, corrosive, and toxic. Handle with extreme care.
-
2,2,2-Trifluoroethylamine and its derivatives: Can be toxic if inhaled or absorbed through the skin.[5] The hydrochloride salt is often hygroscopic.[6]
-
Alkyl Halides (e.g., 2,2,2-Trifluoroethyl Iodide): Are potent alkylating agents and should be handled with caution.
-
Hydride Reagents (e.g., STAB): Are water-reactive. STAB is less vigorous than NaBH₄ but should still be handled in a dry environment.[4]
-
Solvents: Dichloromethane and dichloroethane are suspected carcinogens. Acetonitrile is flammable and toxic.
Researchers must consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
References
-
LookChem. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. Retrieved from [Link]
-
Mol-Instincts. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2021). Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation | Request PDF. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
ChemRxiv. (2023). Dual Ligand Enabled Pd-Catalyzed Ortho-Alkylation of Iodoarenes. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive scientific overview of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a fluorinated secondary amine of significant interest in medicinal chemistry and synthetic organic chemistry. Due to the limited direct literature on this specific salt, this guide synthesizes data from its constituent moieties—the allylamine and the 2,2,2-trifluoroethylamine—to project its chemical properties, outline a robust synthetic strategy, predict its spectroscopic signature, and discuss its potential applications. The incorporation of a trifluoroethyl group is a key strategy in drug design to enhance metabolic stability and modulate physicochemical properties.[1][2][3][4] The allylic functional group concurrently offers a versatile handle for further chemical modification and polymerization. This document serves as a foundational resource, providing both theoretical predictions and practical, field-proven protocols relevant to its synthesis and characterization.
Molecular Structure and Chemical Identifiers
This compound is the salt form of the secondary amine N-allyl-2,2,2-trifluoroethylamine. The structure combines the lipophilic and metabolically robust trifluoroethyl group with the reactive allyl group.
Diagram 1: Chemical Structure of this compound
A 2D representation of the title compound.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| IUPAC Name | prop-2-en-1-yl(2,2,2-trifluoroethyl)ammonium chloride | --- |
| Molecular Formula | C₅H₉ClF₃N | Calculated |
| Molecular Weight | 175.58 g/mol | Calculated |
| CAS Number | Not assigned | --- |
| Predicted Form | White to off-white crystalline solid | Inferred from precursors[5] |
| Predicted Solubility | Soluble in water, methanol, ethanol; sparingly soluble in chlorinated solvents; insoluble in ethers and alkanes. | Inferred from precursors[6] |
Synthesis and Purification
The synthesis of this compound is not widely reported, but a logical and efficient pathway involves the direct N-alkylation of 2,2,2-trifluoroethylamine with an allyl halide, followed by salt formation. This approach is standard for preparing secondary amines.[7][8]
Causality of Experimental Design
Direct alkylation of primary amines can be prone to over-alkylation, yielding tertiary amines and quaternary ammonium salts, as the secondary amine product is often more nucleophilic than the starting primary amine.[9][10] To mitigate this, the protocol employs a slight excess of the starting primary amine relative to the alkylating agent and controlled temperature conditions. The choice of a moderately polar aprotic solvent like acetonitrile (MeCN) facilitates the SN2 reaction while the base, potassium carbonate (K₂CO₃), is strong enough to deprotonate the amine hydrochloride starting material (or the free amine) but is heterogeneous, which can help control reactivity.
Proposed Synthetic Workflow
Diagram 2: Proposed Synthesis of this compound
A step-by-step workflow for the proposed synthesis.
Detailed Experimental Protocol
Materials:
-
2,2,2-Trifluoroethylamine hydrochloride (1.0 eq.)
-
Allyl bromide (0.9 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl ether (anhydrous)
-
2M HCl in Diethyl Ether
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2,2,2-trifluoroethylamine hydrochloride and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile via syringe and stir the resulting suspension vigorously for 30 minutes at room temperature. This step neutralizes the hydrochloride salt to generate the free primary amine in situ.
-
Alkylation: Cool the mixture in an ice bath (0 °C). Add allyl bromide dropwise over 15 minutes. The slow addition is crucial to minimize localized high concentrations of the alkylating agent, thus reducing the risk of dialkylation.[7]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is largely consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Rinse the filter cake with a small amount of acetonitrile.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude secondary amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure N-allyl-2,2,2-trifluoroethylamine.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation ceases and the solution becomes acidic (test with pH paper).
-
Final Product Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether and dry under high vacuum to yield the final product, this compound.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural verification. The following data are predicted based on the known spectral characteristics of the allyl and trifluoroethyl moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: In the ¹H NMR spectrum, the electron-withdrawing trifluoromethyl (CF₃) group will cause the adjacent methylene (-CH₂-CF₃) protons to shift significantly downfield. The protons of the allyl group will exhibit characteristic splitting patterns for a vinyl system. In the hydrochloride salt form, the ammonium proton (NH⁺) may be observable as a broad singlet, though it can exchange with residual water in some deuterated solvents. The ¹³C NMR will show distinct signals for each carbon, with the CF₃ carbon appearing as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹H NMR Data (400 MHz, D₂O)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~5.8 - 6.0 | ddt | 1H | -CH =CH₂ |
| H-b | ~5.4 - 5.6 | m | 2H | -CH=CH ₂ |
| H-c | ~3.8 - 4.0 | d | 2H | N⁺-CH ₂-CH= |
| H-d | ~3.6 - 3.8 | q | 2H | N⁺-CH ₂-CF₃ |
Table 3: Predicted ¹³C NMR Data (101 MHz, D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Assignment |
| C-1 | ~128 - 130 | s | -C H=CH₂ |
| C-2 | ~122 - 124 | s | -CH=C H₂ |
| C-3 | ~121 - 125 | q (¹JCF ≈ 277 Hz) | -C F₃ |
| C-4 | ~52 - 54 | s | N⁺-C H₂-CH= |
| C-5 | ~48 - 50 | q (²JCF ≈ 34 Hz) | N⁺-C H₂-CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2400 - 2700 | Strong, Broad | N⁺-H stretch (characteristic of amine salts) |
| ~1645 | Medium | C=C stretch (alkene) |
| 1100 - 1350 | Strong, Broad | C-F stretches (multiple bands) |
| ~920 & ~990 | Medium | =C-H out-of-plane bends |
Reactivity and Potential Applications
The unique combination of the trifluoroethyl and allyl groups makes this compound a valuable building block in drug discovery and materials science.
Medicinal Chemistry and Drug Development
-
Metabolic Stability: The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group. Its presence significantly enhances metabolic stability by blocking oxidative metabolism at that position, which is a common liability for many drug candidates.[3][4] The strong C-F bonds are resistant to cleavage by cytochrome P450 enzymes.
-
Amide Bioisostere: The trifluoroethylamine moiety can act as a hydrolysis-resistant mimic of the peptide bond.[1][2][11] This is particularly relevant in the design of protease inhibitors, where metabolic stability is paramount.
-
Pharmacological Precedent: Allylamine derivatives form a class of antifungal agents (e.g., Terbinafine) that inhibit squalene epoxidase.[12][13][14] While the trifluoroethyl group would significantly alter its properties, this precedent suggests potential utility in antifungal research. The N-allyl group can be a key pharmacophoric element.
Synthetic and Materials Chemistry
-
Versatile Synthetic Handle: The terminal double bond of the allyl group is a site for numerous chemical transformations. It can undergo hydroboration-oxidation, epoxidation, dihydroxylation, and olefin metathesis, allowing for the introduction of diverse functional groups.
-
Polymerization: The allyl group can participate in polymerization reactions, making the molecule a candidate for the synthesis of functional fluorinated polymers or for surface modification of materials.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the title compound is not available, a robust safety assessment can be made based on its precursors, 2,2,2-trifluoroethylamine hydrochloride and allylamine.
-
Toxicity: The compound should be considered harmful if swallowed, inhaled, or in contact with skin.[15] Allylamine itself is toxic and a strong irritant, affecting the eyes, skin, and respiratory tract.[16][17] The trifluoroethylamine component is also classified as harmful.[18]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.[16] Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The hydrochloride salt form is likely hygroscopic and should be protected from moisture.
References
-
The Trifluoroethylamine Function as Peptide Bond Replacement. (n.d.). Request PDF. Retrieved January 21, 2026, from [Link]
- Gauthier, J. Y., et al. (2008). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K. Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.
- De Kimpe, N., et al. (2001).
-
Synthesis of allylic amines. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
- Kim, H., et al. (2024). Integrated Approach for Allyl Amine Synthesis Combining the Decarboxylative Coupling of Arylacrylic Acids with the Petasis Reaction. The Journal of Organic Chemistry.
- Bexrud, J. A., & Schafer, L. L. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). BenchChem.
-
Everything You Need to Know About Allylamine. (n.d.). CloudSDS. Retrieved January 21, 2026, from [Link]
- Wang, D. J., et al. (2021). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. Journal of the American Chemical Society, 143(45), 19133-19139.
- SAFETY DATA SHEET: 2,2,2-Trifluoroethylamine. (2025). Thermo Fisher Scientific.
- Cheng, Q., et al. (2020). Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. Journal of the American Chemical Society, 142(40), 17287-17293.
-
What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?. (n.d.). Chemsrc.com. Retrieved January 21, 2026, from [Link]
- Doyle, A. G., & Lin, D. W. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Wang, Y., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. Organic Letters, 18(9), 2276-2279.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (2025). BenchChem.
- PubMed entry for "Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a 'Building Block'". (2016). PubMed.
- Supporting Information for General. (n.d.). The Royal Society of Chemistry.
- Experimental procedure for N-alkylation of primary amines. (2025). BenchChem.
- SAFETY DATA SHEET: Allylamine, hydrochloride, homopolymer. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET: 2,2,2-Trifluoroethylamine hydrochloride. (2025). Sigma-Aldrich.
- Deutsch, A., et al. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. Organic & Biomolecular Chemistry, 12(10), 1596-1600.
- Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Bhattacharyya, S., et al. (2014).
- Birnbaum, J. E. (1990). Pharmacology of the allylamines.
- Preparation method of 2,2,2-trifluoroethylamine. (2011).
-
2,2,2-Trifluoroethylamine hydrochloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
- Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
- Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. (2025). BenchChem.
- Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. (n.d.). The Royal Society of Chemistry.
-
Allylamines Antifungal Drug Research Service. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]
- Rowles, H. T., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination.
- Tsoleridis, C. A., et al. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive.
- Supporting Information for Sonogashira coupling reaction. (n.d.). The Royal Society of Chemistry.
- In vitro Antifungal Activity of a Novel Allylamine Antifungal Nanoemulsion Gel. (2018).
- Acrolein contributes strongly to antimicrobial and heterocyclic amine transformation activities of reuterin. (2016). ETH Zurich Research Collection.
- Ghannoum, M. A., & Isham, N. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 12. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allylamines Antifungal Drug Research Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 17. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
"Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" CAS number
An In-depth Technical Guide to Trifluoroethylamine Hydrochloride: Synthesis, Properties, and Applications
A Note on Chemical Nomenclature
Initial searches for "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" did not yield a specific CAS number or dedicated literature. This nomenclature describes a tertiary amine salt. However, a closely related and widely utilized primary amine salt, 2,2,2-Trifluoroethylamine hydrochloride , is extensively documented. This guide will focus on this latter compound, a critical building block in medicinal and agricultural chemistry. It is plausible that the prop-2-en-1-yl (allyl) derivative could be synthesized from this primary amine, a potential pathway that will be discussed.
Introduction to 2,2,2-Trifluoroethylamine Hydrochloride
2,2,2-Trifluoroethylamine hydrochloride is the salt form of 2,2,2-trifluoroethylamine, a key fluorinated building block. The introduction of the trifluoromethyl group (-CF3) into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. As a result, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials.[1][2] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications for researchers and drug development professionals.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2,2,2-Trifluoroethylamine hydrochloride are summarized below. Understanding these properties is essential for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 373-88-6 | [3][4][5] |
| Molecular Formula | C₂H₄F₃N·HCl | [3][5] |
| Molecular Weight | 135.51 g/mol | [3][5] |
| IUPAC Name | 2,2,2-trifluoroethan-1-amine;hydrochloride | [3] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 220-222 °C (sublimes) | [4][6] |
| Solubility | Soluble in water, ethanol, and chloroform. Slightly soluble in benzene and sparingly soluble in ether. | [4][6] |
| Hygroscopicity | Hygroscopic | [5][6] |
Synthesis and Reaction Pathways
Synthesis of the Hydrochloride Salt
The hydrochloride salt is typically prepared through a straightforward acid-base reaction between the free amine, 2,2,2-trifluoroethylamine, and hydrochloric acid.
A general laboratory procedure involves dissolving 2,2,2-trifluoroethylamine in a suitable solvent, such as ethanol, and slowly adding a saturated solution of hydrochloric acid while controlling the temperature.[7] The salt then precipitates and can be isolated.
Experimental Protocol: Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride [7]
-
To a three-necked flask equipped with a stirrer and dropping funnel, add 33 g of 2,2,2-trifluoroethylamine and 100 g of ethanol.
-
Cool the mixture and slowly add 35 g of a saturated hydrochloric acid solution, ensuring the temperature remains below 25°C.
-
Once the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1 hour.
-
Remove the solvent (ethanol) and water via distillation under reduced pressure (e.g., 0.98 MPa at 45±5°C).
-
The resulting white, powdery crystalline solid is collected. The expected yield is high, often exceeding 95%.[7]
The workflow for this synthesis is illustrated below.
Synthesis of the Parent Amine
The free amine, 2,2,2-trifluoroethylamine (CAS: 753-90-2), is an important industrial intermediate.[2][8][9] Common synthetic routes often start from trifluoroacetic acid derivatives or involve the amination of a 2,2,2-trifluoroethyl halide.[2]
Potential Synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine
While not documented, a plausible route to the initially mentioned "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine" would involve the N-alkylation of 2,2,2-trifluoroethylamine. This would typically be achieved by reacting the primary amine with an allyl halide (e.g., allyl bromide) in the presence of a base to neutralize the HBr byproduct. The resulting secondary amine could then be converted to its hydrochloride salt.
Applications in Research and Development
The utility of 2,2,2-trifluoroethylamine hydrochloride stems from its role as a precursor to molecules with enhanced biological activity.
-
Pharmaceutical Intermediates : The parent amine is used to prepare derivatives for treating a range of conditions affecting the central nervous system, cardiovascular system, and more.[1] It is a key component in the synthesis of guanidine derivatives that act as inhibitors of gastric acid secretion and biguanide compounds for treating diabetes.[1][2]
-
Agrochemicals : It serves as an intermediate for synthesizing potent insecticides, miticides, and herbicides.[1][2]
-
Synthetic Reagents : The hydrochloride salt is used as a reagent for the derivatization of aqueous carboxylic acids into their corresponding 2,2,2-trifluoroethylamide derivatives, which can be useful for analytical purposes or subsequent transformations.[4] It has also been employed in the synthesis of arachidonylethanolamide analogs that show affinity for cannabinoid receptors (CB1 and CB2).[6]
Safety and Handling
2,2,2-Trifluoroethylamine hydrochloride is classified as a hazardous substance. Proper safety protocols are mandatory.
-
GHS Hazard Statements : The compound is designated as harmful if swallowed (H302), harmful in contact with skin (H312), and harmful if inhaled (H332).[3]
-
Handling : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid creating dust.
-
Storage : The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[5][6] Recommended storage is in a cool, dry place.
Conclusion
2,2,2-Trifluoroethylamine hydrochloride is a valuable and versatile fluorinated building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its stable, solid form makes it easier to handle than its volatile free amine parent. A thorough understanding of its properties, synthesis, and safety requirements is essential for its effective and safe utilization in research and development.
References
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Xingrui Grp. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. Retrieved from [Link]
-
ChemBK. (2024). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. Retrieved from [Link]
- Google Patents. (2016). CN105906513A - Preparation method of trifluoroethylamine.
Sources
- 1. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 2. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 3. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. sfdchem.com [sfdchem.com]
- 7. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 2,2,2-Trifluoroethylamine 99.5 753-90-2 [sigmaaldrich.com]
Spectroscopic Characterization of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride: A Technical Guide
Introduction
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is a secondary amine salt incorporating two key functional moieties: a reactive allyl group and an electron-withdrawing 2,2,2-trifluoroethyl group. This unique combination makes it a valuable building block in the synthesis of novel agrochemicals, and materials. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties of keen interest in modern drug development.
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This technical guide provides a comprehensive analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As no direct experimental spectra for this specific compound are publicly available, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust predictive analysis for researchers in the field.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will manifest in its spectra. The protonation of the nitrogen atom to form the hydrochloride salt will significantly impact the electronic environment of the neighboring protons and carbons.
Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis of both ¹H and ¹³C NMR spectra will be discussed, including predicted chemical shifts, coupling constants, and the influence of the trifluoromethyl group.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H proton signal may be exchangeable in protic solvents.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
To confirm the N-H proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the N-H proton will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
Due to the presence of fluorine, C-F coupling will be observed.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, aiding in the definitive assignment of quaternary carbons and piecing together the molecular fragments.
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the allyl and 2,2,2-trifluoroethyl groups, as well as for the proton on the nitrogen. The electron-withdrawing nature of the trifluoroethyl group and the positive charge on the nitrogen will cause a downfield shift for adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| N-H | 9.0 - 10.0 | Broad singlet | - |
| -CH₂- (Allyl) | 3.8 - 4.2 | Doublet of triplets (dt) or multiplet | ³J(H,H) ≈ 6-7 Hz |
| =CH- (Allyl) | 5.8 - 6.2 | Multiplet | - |
| =CH₂ (Allyl, cis) | 5.4 - 5.6 | Doublet of triplets (dt) or multiplet | ³J(H,H-trans) ≈ 17 Hz, ²J(H,H) ≈ 1.5 Hz, ⁴J(H,H) ≈ 1.5 Hz |
| =CH₂ (Allyl, trans) | 5.3 - 5.5 | Doublet of triplets (dt) or multiplet | ³J(H,H-cis) ≈ 10 Hz, ²J(H,H) ≈ 1.5 Hz, ⁴J(H,H) ≈ 1.5 Hz |
| -CH₂- (Trifluoroethyl) | 3.9 - 4.3 | Quartet (q) | ³J(H,F) ≈ 9-10 Hz |
Interpretation and Rationale:
-
N-H Proton: The proton attached to the positively charged nitrogen in the hydrochloride salt is expected to be significantly deshielded and will appear as a broad singlet at a downfield chemical shift, likely in the 9.0-10.0 ppm range. Its broadness is due to quadrupolar relaxation and potential chemical exchange. In a D₂O exchange experiment, this signal would disappear.
-
Allyl Group Protons:
-
The allylic -CH₂- protons are adjacent to the electron-withdrawing ammonium nitrogen, shifting them downfield to the 3.8 - 4.2 ppm region. They will be split by the adjacent vinyl proton (=CH-), appearing as a doublet, with further smaller couplings to the terminal vinyl protons (=CH₂).
-
The internal vinyl proton (=CH-) will appear as a complex multiplet in the 5.8 - 6.2 ppm range, coupled to the allylic -CH₂- protons and the two terminal vinyl protons with different cis and trans coupling constants.
-
The **terminal vinyl protons (=CH₂) are diastereotopic and will exhibit distinct signals. They will appear as multiplets in the 5.3 - 5.6 ppm range. The characteristic large trans (≈17 Hz) and cis (≈10 Hz) coupling constants to the internal vinyl proton will be observable.
-
-
2,2,2-Trifluoroethyl Group Protons: The -CH₂- protons of the trifluoroethyl group are adjacent to the ammonium nitrogen and are also coupled to the three fluorine atoms of the CF₃ group. This results in a quartet in the 3.9 - 4.3 ppm range with a typical ³J(H,F) coupling constant of 9-10 Hz. The signal is shifted downfield due to the combined electron-withdrawing effects of the nitrogen and the CF₃ group. A similar chemical shift of around 3.86 ppm is observed for the methylene protons in 2,2,2-trifluoroethylamine hydrochloride.[1]
Figure 2: Predicted ¹H NMR coupling network.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the highly electronegative fluorine atoms will result in characteristic C-F coupling, splitting the signals of the trifluoroethyl group carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| -CH₂- (Allyl) | 48 - 52 | Singlet | - |
| =CH- (Allyl) | 128 - 132 | Singlet | - |
| =CH₂ (Allyl) | 120 - 124 | Singlet | - |
| -CH₂- (Trifluoroethyl) | 50 - 55 | Quartet (q) | ²J(C,F) ≈ 32-35 Hz |
| -CF₃ (Trifluoroethyl) | 123 - 127 | Quartet (q) | ¹J(C,F) ≈ 275-280 Hz |
Interpretation and Rationale:
-
Allyl Group Carbons:
-
The allylic -CH₂- carbon , being attached to the nitrogen, will be in the 48-52 ppm range.
-
The vinyl carbons (=CH- and =CH₂) will appear in the typical alkene region, around 128-132 ppm and 120-124 ppm, respectively.
-
-
2,2,2-Trifluoroethyl Group Carbons:
-
The -CH₂- carbon is directly attached to the nitrogen and is two bonds away from the fluorine atoms. It is expected to appear as a quartet in the 50-55 ppm range due to ²J(C,F) coupling, with a coupling constant of approximately 32-35 Hz.[2]
-
The -CF₃ carbon will be significantly deshielded and will also appear as a quartet due to the large one-bond ¹J(C,F) coupling, which is typically around 275-280 Hz.[3] Its chemical shift is expected in the 123-127 ppm region.[2] It is important to note that due to the large coupling constant and the division of the signal into a quartet, the individual peaks of the CF₃ carbon signal may be of low intensity and could be mistaken for noise if the signal-to-noise ratio is low.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying key functional groups present in the molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum of the solid hydrochloride salt can be obtained using either a KBr pellet or Attenuated Total Reflectance (ATR).
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 2700 | N⁺-H stretch (ammonium salt) | Strong, broad |
| 3100 - 3000 | =C-H stretch (alkene) | Medium |
| 2980 - 2850 | C-H stretch (alkane) | Medium |
| ~1645 | C=C stretch (alkene) | Medium, sharp |
| 1600 - 1500 | N⁺-H bend (ammonium salt) | Medium, broad |
| 1300 - 1100 | C-F stretch | Strong |
| 1250 - 1020 | C-N stretch | Medium |
| ~990 and ~920 | =C-H bend (out-of-plane) | Strong |
Interpretation and Rationale:
-
N⁺-H Vibrations: The most prominent feature for the hydrochloride salt will be the strong, broad absorption band in the 3100-2700 cm⁻¹ region, characteristic of the N⁺-H stretching vibration in a secondary ammonium salt. A broad bending vibration for the N⁺-H bond is also expected around 1600-1500 cm⁻¹.
-
Allyl Group Vibrations: The C=C stretching of the allyl group will give a sharp, medium-intensity band around 1645 cm⁻¹. The vinyl =C-H stretching will appear just above 3000 cm⁻¹, and the strong out-of-plane =C-H bending vibrations will be visible around 990 cm⁻¹ and 920 cm⁻¹.
-
C-F Vibrations: The C-F stretching vibrations of the trifluoroethyl group will result in one or more strong absorption bands in the 1300-1100 cm⁻¹ region.
-
C-H and C-N Vibrations: The aliphatic C-H stretching of the CH₂ groups will be observed in the 2980-2850 cm⁻¹ range. The C-N stretching vibration is expected to be in the 1250-1020 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural confirmation. For the hydrochloride salt, analysis is typically performed on the free amine after in-source deprotonation.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a prominent protonated molecular ion of the free amine.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Fragmentation
The mass spectrum of the free amine, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine (C₅H₈F₃N, MW ≈ 139.12), is predicted to show the following key fragmentation pathways:
-
Molecular Ion (M⁺˙): A molecular ion peak at m/z 139 is expected, although it may be of low intensity in EI-MS due to the facile fragmentation of amines.
-
Alpha-Cleavage: This is the most characteristic fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atom will lead to resonance-stabilized iminium ions.
-
Loss of an ethyl radical (-•CH₂CF₃): This would result in a fragment at m/z 54, corresponding to the [CH₂=CH-CH=N⁺H₂] ion. This is likely to be a prominent peak.
-
Loss of a vinyl radical (-•CH=CH₂): This would lead to a fragment at m/z 112, corresponding to the [CH₃-N⁺H=CH₂CF₃] ion.
-
-
Loss of CF₃: Fragmentation involving the loss of a trifluoromethyl radical (•CF₃) from the molecular ion would give a peak at m/z 70.
Figure 3: Predicted major fragmentation pathways.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the expected spectral data based on the known effects of the allyl, 2,2,2-trifluoroethyl, and secondary ammonium hydrochloride functionalities. The key identifying features include the characteristic signals of the allyl group and the quartet from the trifluoroethyl methylene protons in the ¹H NMR spectrum, the large C-F coupling constants in the ¹³C NMR spectrum, the broad N⁺-H stretch in the IR spectrum, and the alpha-cleavage fragmentation pattern in the mass spectrum. This comprehensive guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating accurate identification and characterization in their synthetic endeavors.
References
-
Supporting Information for "Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride". The Royal Society of Chemistry. [Link]
-
A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. [Link]
-
13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Infrared Spectroscopy. Illinois State University. [Link]
-
Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. ResearchGate. [Link]
-
Allyldiethylamine. NIST WebBook. [Link]
-
2,2,2-Trifluoroethylamine hydrochloride. PubChem. [Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]
-
2,2,2-Trifluoroethylamine. NIST WebBook. [Link]
-
¹³C NMR of D,L‐lysine (bottom) and Nϵ‐(2,2,2‐trifluoroethyl)‐D,L‐lysine. ResearchGate. [Link]
-
Synthesis, spectral characteristics, and molecular structure of N-(2,2,2-trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Sciforum. [Link]
-
Is CF3 not visible in 13C NMR? Reddit. [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. MDPI. [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]
-
BIS-(2,2,2-TRIFLUOROETHYL)-AMINE. SpectraBase. [Link]
-
Synthesis and Spectral Characterization of N-(2,2,2-Trichloro-1-Thioureidoethyl)Carboxamides and 2-(1-Carboxamido-2,2,2-Trichloroethyl)Isothiouronium Chlorides. MDPI. [Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a molecule of interest in pharmaceutical and chemical research. In the absence of extensive empirical data for this specific compound, this document synthesizes information from structurally related analogues, such as allylamine and 2,2,2-trifluoroethylamine hydrochloride, and integrates established principles from regulatory guidelines, including those from the International Council for Harmonisation (ICH). The guide is designed for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded approach to predicting and experimentally determining the critical physicochemical properties of this hydrochloride salt. It details methodologies for solubility assessment across various solvents and pH conditions, and outlines a comprehensive stability testing program, including forced degradation studies, to elucidate potential degradation pathways and establish a stable shelf-life.
Introduction: Rationale and Physicochemical Context
This compound is a substituted amine salt incorporating both an allyl group, known for its reactivity, and a trifluoroethyl moiety, which can significantly influence properties like lipophilicity and metabolic stability.[1][2] The hydrochloride salt form is a common strategy in pharmaceutical development to enhance the aqueous solubility and stability of basic parent compounds.[3][4] Understanding the solubility and stability of this specific salt is paramount for its potential applications, guiding formulation development, storage conditions, and ensuring its quality and efficacy over time.
This guide provides a predictive and methodological framework. The experimental choices detailed herein are grounded in established scientific principles and regulatory expectations for the characterization of new chemical entities.
Predicted Physicochemical Properties
Based on its constituent functional groups, the following properties for this compound can be anticipated:
| Property | Predicted Characteristic | Rationale |
| Physical State | White to off-white crystalline solid. | Typical for amine hydrochloride salts at room temperature.[5] |
| Aqueous Solubility | High. | The hydrochloride salt form enhances ionization and promotes solvation in water.[3][5] The presence of the trifluoromethyl group may slightly decrease aqueous solubility compared to a non-fluorinated analogue. |
| Solubility in Organic Solvents | Soluble in polar protic solvents (e.g., ethanol, methanol), sparingly soluble to insoluble in non-polar solvents (e.g., hexane, toluene). | The ionic nature of the salt dominates its solubility profile.[6][7] |
| Hygroscopicity | Likely to be hygroscopic. | Amine hydrochloride salts often have an affinity for atmospheric moisture.[6] |
| pKa | Estimated in the range of 8-10 for the protonated amine. | The electron-withdrawing trifluoroethyl group will likely lower the pKa compared to a simple alkylamine. |
Comprehensive Solubility Profiling
A thorough understanding of the solubility profile is critical for any downstream application. The following sections outline a systematic approach to experimentally determine the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.
Experimental Protocol:
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the selected solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.[8][9][10]
-
Data Reporting: Express solubility in mg/mL or mol/L.
pH-Solubility Profile
The solubility of an amine hydrochloride salt is highly dependent on the pH of the medium.[11]
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Solubility Determination: Perform the shake-flask method as described in section 2.1 using the prepared buffers as the dissolution media.
-
Data Analysis: Plot the measured solubility as a function of pH. This profile is crucial for predicting in vivo dissolution and absorption. It is expected that the solubility will be higher at lower pH values where the compound exists predominantly in its protonated, more soluble form. A decrease in solubility may be observed at higher pH values as the free base precipitates.[11]
Logical Flow for Solubility Assessment:
Caption: Workflow for Comprehensive Solubility Profiling.
Stability Assessment and Degradation Pathway Elucidation
Stability testing is essential to determine the shelf-life of the compound and to identify potential degradation products that could impact safety and efficacy. The approach should be aligned with ICH guidelines Q1A(R2).[12][13][14]
Long-Term and Accelerated Stability Studies
These studies evaluate the stability of the compound under defined storage conditions over time.
Experimental Protocol:
-
Sample Preparation: Store accurately weighed samples of this compound in appropriate containers that are inert and prevent moisture ingress.
-
Storage Conditions: Place the samples in stability chambers maintained at the following ICH-recommended conditions[13][14][15]:
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).[13]
-
Analysis: At each time point, analyze the samples for:
-
Appearance (color, physical state)
-
Assay (potency) of the active substance
-
Degradation products (quantification and identification where possible)
-
Moisture content
-
Forced Degradation (Stress) Studies
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify likely degradation products and pathways.[16][17][18] This information is crucial for developing stability-indicating analytical methods.
Experimental Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound (e.g., 1 mg/mL) with 0.1 M to 1 M hydrochloric acid at room temperature and elevated temperature (e.g., 60 °C).[16][17]
-
Basic Hydrolysis: Treat a solution of the compound with 0.1 M to 1 M sodium hydroxide at room temperature and elevated temperature.[16][17]
-
Oxidative Degradation: Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[16][18] The allylic position may be susceptible to oxidation.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C).
-
Photostability: Expose the solid compound and its solution to a combination of UV and visible light as per ICH Q1B guidelines.[14]
Analysis of Stressed Samples:
The primary analytical technique for analyzing stressed samples is typically a stability-indicating HPLC method. This method should be capable of separating the parent compound from all process-related impurities and degradation products. Mass spectrometry (LC-MS) is invaluable for the structural elucidation of unknown degradants.
Logical Framework for Stability Testing:
Caption: Integrated Stability Testing Program.
Analytical Methodologies
Robust analytical methods are the cornerstone of accurate solubility and stability assessments.
Quantification of this compound
A reverse-phase HPLC method with UV detection is generally suitable for the quantification of small organic molecules.
Typical HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Trifluoroacetic Acid or a phosphate buffer) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely in the range of 200-220 nm due to the lack of a strong chromophore) |
| Injection Volume | 10 µL |
Alternatively, given the potential volatility of the free base, Gas Chromatography with a Flame Ionization Detector (GC-FID) could be explored, particularly for quantifying related impurities like allylamine.[8][9][10]
Summary and Forward Outlook
This guide has outlined a comprehensive, scientifically-driven approach for the characterization of the solubility and stability of this compound. By leveraging data from analogous structures and adhering to established regulatory guidelines, researchers can systematically generate the critical data package required for the advancement of this compound in their respective fields. The experimental protocols provided herein serve as a robust starting point, which should be further refined based on the empirical data generated. A thorough understanding of these fundamental physicochemical properties is an indispensable step in the journey of any new chemical entity from the laboratory to its final application.
References
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC - NIH. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - MDPI. (n.d.).
- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency.
- Trifluoroethylamine Hydrochloride - Solubility of Things. (n.d.).
- Q1A(R2) Guideline - ICH. (n.d.).
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
- (PDF) Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - ResearchGate. (2025, August 6).
- An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride - Benchchem. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. (n.d.).
- ICH Stability Testing Guidelines (Q1 Series) - Pharmaacademias. (2025, October 18).
- Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. (n.d.).
- 2,2,2-Trifluoroethylamine hydrochloride - ChemBK. (2024, April 10).
- 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed. (n.d.).
- CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride - CymitQuimica. (n.d.).
- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. (n.d.).
- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (n.d.).
Sources
- 1. CAS 373-88-6: 2,2,2-Trifluoroethylamine hydrochloride [cymitquimica.com]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. sfdchem.com [sfdchem.com]
- 7. chembk.com [chembk.com]
- 8. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. pharmaacademias.com [pharmaacademias.com]
- 15. scribd.com [scribd.com]
- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Abstract
This technical guide delineates the proposed mechanism of action for the novel compound, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. By dissecting its structural components—the allylamine core and the 2,2,2-trifluoroethyl substituent—we present a scientifically-grounded hypothesis centered on the inhibition of squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the compound's anticipated pharmacodynamics, the strategic rationale for its chemical design, and robust experimental protocols for the validation of its biological activity.
Introduction and Rationale for Molecular Design
This compound is a synthetic compound belonging to the allylamine class. The therapeutic potential of allylamine derivatives has been well-established, with prominent members of this class, such as terbinafine and naftifine, being potent antifungal agents.[1][2] The core directive in designing this particular molecule is to leverage the known antifungal activity of the allylamine scaffold while enhancing its pharmacological properties through strategic fluorination.
The molecule's structure consists of two key moieties:
-
The Prop-2-en-1-yl (allyl) group linked to a tertiary amine: This is the defining feature of the allylamine class, which is known to be a prerequisite for antifungal activity.[3]
-
The 2,2,2-trifluoroethyl group: The incorporation of a trifluoromethyl (-CF3) group is a widely utilized strategy in modern medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][4][5]
This guide will explore the synergistic effect of these two components, proposing a primary mechanism of action and outlining the anticipated benefits conferred by the trifluoroethyl substitution.
Proposed Primary Mechanism of Action: Inhibition of Squalene Epoxidase
The principal mechanism of action for allylamine antifungals is the highly specific, non-competitive inhibition of the enzyme squalene epoxidase (also known as squalene monooxygenase).[6][7] This enzyme is a crucial component of the fungal sterol biosynthesis pathway, catalyzing the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and ultimately ergosterol.[8][9]
Ergosterol is an essential component of the fungal cell membrane, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[6] The inhibition of squalene epoxidase leads to two critical downstream effects that contribute to the fungicidal activity of allylamines:
-
Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[6]
-
Accumulation of Squalene: The blockage of the metabolic pathway results in the intracellular accumulation of squalene, which at high concentrations is cytotoxic to the fungal cell.[8]
The allylamine class of compounds demonstrates a high degree of selectivity for the fungal squalene epoxidase over its mammalian counterpart, which is a key factor in their favorable safety profile.[2] We hypothesize that this compound will exhibit this same primary mechanism of action.
Caption: Proposed mechanism of action via squalene epoxidase inhibition.
The Role of the 2,2,2-Trifluoroethyl Group: Enhancing Pharmacological Properties
The introduction of the trifluoromethyl group is a deliberate design choice aimed at optimizing the drug-like properties of the parent allylamine structure.[6] The trifluoromethyl group is a potent electron-withdrawing substituent that can significantly influence a molecule's physicochemical properties.[1]
Anticipated benefits of trifluoroethylation:
| Property | Anticipated Effect | Rationale |
| Metabolic Stability | Increased | The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[4] |
| Lipophilicity | Increased | Fluorine is highly lipophilic, which can enhance the compound's ability to permeate cell membranes, potentially leading to better tissue distribution.[4] |
| Binding Affinity | Potentially Increased | The steric bulk and electronic properties of the trifluoromethyl group can lead to more favorable interactions within the binding pocket of squalene epoxidase.[6] |
| Selectivity | Potentially Increased | The unique electronic nature of the trifluoromethyl group may contribute to a higher affinity for the fungal enzyme over the mammalian isoform.[1] |
Studies on other allylamine derivatives have shown that substitutions on the naphthalene ring system with fluorine can enhance activity against certain yeasts.[10] This provides a precedent for the beneficial effects of fluorination on this class of compounds.
Anticipated Pharmacokinetics
Based on the known pharmacokinetic profile of terbinafine, a structurally related allylamine, we can anticipate the following properties for this compound[2][8][11]:
-
Absorption: Likely to be well-absorbed after oral administration, with absorption potentially enhanced by a high-fat meal.[8]
-
Distribution: Expected to be highly lipophilic and protein-bound, leading to accumulation in adipose tissue, skin, and nails.[11]
-
Metabolism: While the trifluoromethyl group is expected to increase metabolic stability, the rest of the molecule will likely undergo biotransformation in the liver. Terbinafine has minimal impact on the cytochrome P450 system, which may also be the case for this compound.[11][12]
-
Excretion: Metabolites are anticipated to be excreted primarily in the urine.
Key Experimental Protocols
To validate the proposed mechanism of action, the following experimental workflows are recommended.
Squalene Epoxidase Inhibition Assay (In Vitro)
This assay will determine the inhibitory potency of the compound against fungal and mammalian squalene epoxidase.
Objective: To determine the IC50 value of this compound for squalene epoxidase.
Materials:
-
Purified recombinant fungal (e.g., from Saccharomyces cerevisiae) and human squalene epoxidase.[13]
-
Squalene (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)[14]
-
This compound
-
96-well UV-transparent microplates
-
Spectrophotometer
Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, squalene epoxidase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding squalene and NADPH to each well.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm (due to NADPH consumption) over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.[15][16]
Caption: Workflow for the in vitro squalene epoxidase inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This assay will determine the lowest concentration of the compound that inhibits the visible growth of a fungus.
Objective: To assess the antifungal activity of this compound against a panel of pathogenic fungi.
Protocol:
This should be performed according to the standards of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays.
Conclusion
The structural design of this compound is based on sound medicinal chemistry principles, combining a known pharmacophore (the allylamine group) with a functional group known to enhance drug-like properties (the trifluoromethyl group). The primary mechanism of action is hypothesized to be the inhibition of squalene epoxidase, leading to a potent and selective antifungal effect. The experimental protocols outlined in this guide provide a clear path to validating this hypothesis and characterizing the compound's therapeutic potential.
References
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC.
- Trifluoromethyl group. (n.d.). Wikipedia.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (2025). Benchchem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (n.d.).
- Pharmacology of the allylamines. (1990). CABI Digital Library.
- Allylamines for Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual.
- Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. (n.d.).
- Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (n.d.). MDPI.
- Pharmacology of the allylamines. (n.d.). PubMed.
- Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. (n.d.). PubMed.
- Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. (n.d.).
- Azoles, allylamines and drug metabolism. (n.d.). PubMed.
- Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. (n.d.). PMC.
- Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (n.d.). PMC.
- Application Note & Protocol: Assessing E5700 Inhibition of Squalene Synthase. (n.d.). Benchchem.
- Some allylamines with important biological activities. (n.d.). ResearchGate.
- Allylamines Antifungal Drug. (2018). BrainKart.
- Mechanism-based inhibition of squalene epoxidase by phenothiazines for lipid metabolism disruption using repurposed antipsychotic drugs. (n.d.). ResearchGate.
- Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase. (2019). Nature Communications.
- Squalene Epoxidase: Its Regulations and Links with Cancers. (n.d.). MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brainkart.com [brainkart.com]
- 12. Azoles, allylamines and drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Potential Research Applications of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride: A Scaffold for Novel Therapeutics
An In-depth Technical Guide
Abstract
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is a synthetic molecule that strategically combines two moieties of significant interest in medicinal chemistry: the pharmacologically active allylamine core and the performance-enhancing 2,2,2-trifluoroethyl group. While direct research on this specific compound is not extensively published, its molecular architecture suggests a strong potential as a foundational scaffold for developing novel therapeutic agents. This guide synthesizes authoritative knowledge on its constituent functional groups to build a robust hypothesis for its primary application in the discovery of next-generation antifungal drugs. We will deconstruct its chemical features, propose a viable synthetic pathway, and outline detailed experimental workflows to investigate its predicted biological activity. This document serves as a technical roadmap for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of this promising, underexplored molecule.
Part 1: Introduction to the Molecular Architecture
Overview: A Molecule of Designed Potential
This compound represents a thoughtful convergence of a biologically active scaffold with a group known to confer advantageous pharmacokinetic properties. Its structure features a secondary amine linking an allyl group (prop-2-en-1-yl) and a 2,2,2-trifluoroethyl group, presented as a hydrochloride salt to enhance stability and aqueous solubility. Understanding the distinct contributions of each component is critical to appreciating its research potential.
The Allylamine Core: A Proven Antifungal Pharmacophore
The allylamine class of compounds is well-established in antifungal chemotherapy.[1][2] Molecules built on this scaffold, such as Naftifine and the highly successful Terbinafine, function as potent and specific inhibitors of squalene epoxidase.[3][4] This enzyme is a critical, non-cytochrome P450-dependent component in the fungal ergosterol biosynthesis pathway.[2][5] Its inhibition leads to two key antifungal effects: the depletion of ergosterol, which is essential for fungal cell membrane integrity, and the toxic accumulation of intracellular squalene.[4][5] This mechanism provides a fungicidal action against a broad spectrum of pathogenic fungi, particularly dermatophytes.[1][3] The inclusion of this core structure in the title compound forms the primary basis for its potential as a novel antifungal agent.
The 2,2,2-Trifluoroethyl Moiety: A Tool for Pharmacokinetic Optimization
The strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) or trifluoroethyl group, is a cornerstone of modern drug design.[6][7] This is due to the profound and often beneficial influence these groups have on a molecule's physicochemical and pharmacological properties.
Key advantages include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8] This can increase a drug's half-life and bioavailability.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases a molecule's lipophilicity (Hansch π value of +0.88), which can improve its ability to cross biological membranes, including the fungal cell wall and membrane.[8]
-
Modulation of Basicity: The strong electron-withdrawing nature of the CF₃ group lowers the basicity (pKa) of the adjacent amine.[9] This can alter binding interactions with the target enzyme and affect cellular uptake and distribution.
-
Bioisosterism: Trifluoroethylamines can serve as stable, hydrolysis-resistant bioisosteres of amide bonds, retaining the geometry and hydrogen-bond donating properties of the N-H bond.[10]
The presence of the 2,2,2-trifluoroethyl group is hypothesized to enhance the intrinsic activity of the allylamine core, potentially leading to a superior therapeutic profile compared to existing non-fluorinated analogues.
The Hydrochloride Salt: Ensuring Practical Utility
The formulation of the parent amine as a hydrochloride salt is a standard and crucial step in drug development. This ionic salt form typically confers higher melting points, improved stability under storage, and, most importantly, greater aqueous solubility compared to the free base.[11][12][13] This facilitates handling, formulation for in vitro and in vivo studies, and potential development into a viable pharmaceutical product.
Part 2: Physicochemical Properties and Synthesis
Predicted Physicochemical Properties
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₅H₉ClF₃N | Based on structure |
| Molecular Weight | 175.58 g/mol | Calculated from formula |
| Appearance | White to light yellow crystalline solid | Analogy to similar amine hydrochlorides[11][14][15] |
| Aqueous Solubility | Soluble | Expected property of an amine hydrochloride salt[11][13] |
| Storage Condition | Room temperature, inert atmosphere, protect from moisture | Standard for hygroscopic amine salts[11][16] |
| Melting Point | >200 °C (decomposes) | Predicted based on 2,2,2-trifluoroethylamine HCl (220-222 °C)[11][13] |
Proposed Synthetic Pathway
A logical and efficient synthesis can be achieved via the direct N-alkylation of 2,2,2-trifluoroethylamine with an allyl halide, followed by conversion to the hydrochloride salt.
Reaction Scheme: Step 1: N-Alkylation CF₃CH₂NH₂ + CH₂=CHCH₂Br → CF₃CH₂NH(CH₂CH=CH₂) + HBr
Step 2: Salt Formation CF₃CH₂NH(CH₂CH=CH₂) + HCl → [CF₃CH₂NH₂(CH₂CH=CH₂)]⁺Cl⁻
Detailed Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents) and a polar aprotic solvent such as acetonitrile.
-
Addition of Amine: Add 2,2,2-trifluoroethylamine (1.0 equivalent) to the stirred suspension.
-
Alkylation: Slowly add allyl bromide (1.05 equivalents) dropwise at room temperature. Causality: A slight excess of the alkylating agent ensures full conversion of the starting amine. The reaction is often exothermic, so slow addition is necessary to maintain control.
-
Reaction: Stir the mixture at room temperature, monitoring by TLC or GC-MS. If the reaction is sluggish, gently heat to 40-50°C until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the crude residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution, 1.0 equivalent) with vigorous stirring.
-
Isolation: The hydrochloride salt will precipitate as a white solid. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Part 3: Potential Research Applications
Primary Hypothesis: Novel Antifungal Agents
The core hypothesis is that this compound will function as a squalene epoxidase inhibitor with an enhanced pharmacological profile due to its trifluoroethyl moiety.
Proposed Mechanism of Action:
Proposed Experimental Workflow for Antifungal Evaluation:
This workflow is designed to validate the antifungal activity and mechanism of action in a systematic, tiered approach.
Protocol: Broth Microdilution Antifungal Susceptibility Testing
-
Preparation: Prepare a stock solution of the title compound in DMSO. Serially dilute the compound in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum: Prepare a standardized inoculum of the fungal strain to be tested according to CLSI or EUCAST guidelines.
-
Incubation: Add the fungal inoculum to each well of the plate. Include a positive control (e.g., Terbinafine), a negative control (no drug), and a sterility control (no inoculum). Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.
-
Reading: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control. Causality: This standardized method provides a quantitative measure of the compound's potency against specific pathogens, allowing for direct comparison with existing drugs.
Secondary Hypothesis: A Versatile Building Block for Medicinal Chemistry
Beyond antifungal research, the compound's structure makes it a valuable starting material. The parent compound, 2,2,2-trifluoroethylamine hydrochloride, is a known reagent for synthesizing analogues of arachidonylethanolamide, which exhibit affinity for cannabinoid receptors (CB1 and CB2).[11][14][15] The allyl group provides a reactive handle for further chemical modification, enabling the creation of diverse chemical libraries for broader screening campaigns.
Potential Research Directions:
-
CNS Agents: The allyl double bond can be functionalized via reactions like Heck coupling, metathesis, or dihydroxylation to introduce new pharmacophores for screening against CNS targets like GPCRs or ion channels.
-
Amide Bioisosteres: The trifluoroethylamine moiety can be incorporated into peptide-like structures as a hydrolysis-resistant amide mimetic, a strategy useful in developing protease inhibitors or other peptidomimetic drugs.[10]
Part 4: Conclusion and Future Outlook
This compound stands as a molecule of high potential, strategically positioned at the intersection of a proven antifungal pharmacophore and modern principles of pharmacokinetic optimization. The logical synthesis of evidence strongly suggests its primary application lies in the discovery of novel antifungal agents with potentially superior efficacy and metabolic stability. The proposed experimental workflows provide a clear path to validate this hypothesis, from initial in vitro screening to mechanistic confirmation.
Future research should focus on a comprehensive Structure-Activity Relationship (SAR) study by modifying both the allyl and trifluoroethyl portions of the molecule. Promising candidates identified through the proposed in vitro cascade will warrant advancement into preclinical development, including in vivo efficacy studies in animal models of fungal infection and full toxicological profiling. The versatility of its structure also ensures its value as a foundational building block for libraries targeting a wider range of diseases, making it a truly compelling subject for further scientific inquiry.
Part 5: References
-
Birnbaum, J. E. (1990). Pharmacology of the allylamines. J Am Acad Dermatol., 23(4 Pt 2):782-5. [Link]
-
StudySmarter. (2023). Allylamine: Density & Medication. StudySmarter. [Link]
-
CARD. (2023). allylamine antibiotic [Drug Class]. The Comprehensive Antibiotic Resistance Database. [Link]
-
Petranyi, G., Ryder, N. S., & Stütz, A. (1987). Allylamine Derivatives—a New Class of Active Substances in Antifungal Chemotherapy. Angewandte Chemie International Edition in English, 26(4), 277-287. [Link]
-
Fengchen. (n.d.). Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. Fengchen Group Co., Ltd. [Link]
-
Ghannoum, M., & Isham, N. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 7(10), 829. [Link]
-
Wang, Y., et al. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 26(15), 4587. [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
CIPSM. (2016). Convenient Access to Di- and Trifluoroethylamines for Lead Structure Research. CIPSM. [Link]
-
SINOPEG. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. SINOPEG BIOTECH (AMERICA) CO., LTD. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Wikipedia. [Link]
-
Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]
-
Zaręba, M., & Dziuk, B. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(18), 6549. [Link]
-
ResearchGate. (n.d.). The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate. [Link]
-
Fengchen. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. Fengchen Group Co., Ltd. [Link]
-
Sarlah, D., & Trauner, D. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Advances, 4(21), 10931-10934. [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). 2,2,2-Trifluoroethylamine hydrochloride. ChemBK. [Link]
-
Home Sunshine Pharma. (n.d.). 2,2,2-Trifluoroethylamine Hydrochloride CAS 373-88-6. Home Sunshine Pharma. [Link]
-
Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine. Google Patents.
-
Google Patents. (n.d.). CN105906513A - Preparation method of trifluoroethylamine. Google Patents.
Sources
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Pharmacology of the allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. nbinno.com [nbinno.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 10. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]
- 11. sfdchem.com [sfdchem.com]
- 12. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. 2,2,2-Trifluoroethylamine Hydrochloride CAS 373-88-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 15. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]
- 16. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride: A Technical Guide to Safe Handling and Management
Abstract
This technical guide provides a comprehensive overview of the safety and handling precautions for Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a novel compound with potential applications in pharmaceutical research and development. Synthesizing data from analogous compounds, this document outlines the toxicological profile, recommended handling procedures, emergency response, and disposal methods. The inherent reactivity of the allylamine moiety, coupled with the properties of the trifluoroethyl group, necessitates a robust and informed approach to safety. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.
Introduction and Compound Profile
This compound is a substituted amine hydrochloride. Its structure uniquely combines an allylamine group, known for its high reactivity and specific biological activities, with a trifluoroethyl group, which can significantly alter a molecule's lipophilicity, metabolic stability, and binding characteristics. While this compound holds promise for various research applications, its safe handling is paramount. This guide is built on the foundational understanding of the hazards associated with its constituent chemical functionalities.
The allylamine functional group is a known cardiovascular toxin, with studies indicating that it can induce myocardial necrosis and atherosclerosis in animal models.[1][2][3] The toxicity is linked to the high reactivity of the allyl group.[2] Conversely, the trifluoroethylamine component, while also presenting hazards, has a more defined toxicological profile as an irritant and moderately toxic compound.[4][5] The hydrochloride salt form generally increases water solubility and may modify the toxicokinetic profile compared to the free base.
Hazard Identification and Toxicological Assessment
A comprehensive hazard assessment of this compound must consider the synergistic or additive effects of its structural components.
Primary Hazards:
-
Cardiovascular Toxicity: The presence of the allylamine moiety is a significant concern. Allylamines are known to have deleterious effects on heart and vascular tissue.[2] Chronic exposure in animal studies has been shown to lead to extensive scarring and degenerative changes in the heart muscle.[6]
-
Acute Toxicity: The compound is expected to be harmful if swallowed, inhaled, or in contact with skin, based on data for 2,2,2-trifluoroethylamine hydrochloride.[4]
-
Irritation: It is expected to cause skin and serious eye irritation.[5]
-
Hygroscopic Nature: The hydrochloride salt is likely to be hygroscopic, meaning it can absorb moisture from the air.[7] This can affect its physical state and potentially its reactivity.
Known data for analogous compounds:
| Property | 2,2,2-Trifluoroethylamine Hydrochloride | Allylamine (general) |
| CAS Number | 373-88-6[5] | N/A |
| Molecular Formula | C2H5ClF3N[4] | N/A |
| Molecular Weight | 135.51 g/mol [4] | N/A |
| Physical State | White to light yellow crystalline powder | Colorless or yellowish volatile liquid[3] |
| Melting Point | 220-222 °C (sublimes) | N/A |
| Solubility | Soluble in water, ethanol, and chloroform | N/A |
| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4] | Cardiovascular toxin.[2][3] Irritating to mucous membranes.[2] |
Safe Handling and Engineering Controls
Given the significant potential hazards, a multi-layered approach to safety is essential.
Engineering Controls
The primary line of defense is to minimize exposure through robust engineering controls.
-
Ventilation: All handling of solid and dissolved forms of the compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Containment: For procedures with a higher risk of aerosolization (e.g., sonication, vigorous mixing), the use of a glove box is recommended.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling the compound.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Given that no specific glove breakthrough data exists for this compound, it is prudent to double-glove and change gloves frequently, especially after direct contact.
-
Body Protection: A lab coat must be worn. For larger quantities or procedures with a high risk of splashing, a chemically resistant apron is also recommended.[7]
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Experimental Workflow and Protocols
The following protocols are designed to mitigate risks during common laboratory procedures.
Weighing and Solution Preparation
This workflow is critical as it involves handling the neat, solid compound.
Caption: Workflow for weighing and preparing solutions.
Step-by-step methodology:
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.
-
PPE: Don all required personal protective equipment.
-
Weighing: Carefully weigh the desired amount of the compound on an analytical balance inside the fume hood. Use a disposable weighing paper or boat to minimize contamination.
-
Transfer: Gently transfer the weighed solid into a suitable reaction vessel.
-
Dissolution: Add the desired solvent to the vessel and dissolve the compound. Capping the vessel before vortexing or sonicating can prevent aerosol generation.
-
Decontamination: Thoroughly wipe down the balance and any utensils used with a suitable solvent (e.g., 70% ethanol) to remove any residual compound. Dispose of contaminated wipes as hazardous waste.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
Spill Response
Caption: Emergency spill response workflow.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately evacuate the area of the spill and alert nearby personnel and your supervisor.
-
Assess the Situation: Determine the extent of the spill. For large spills or if you are not trained in spill cleanup, call emergency services immediately.
-
Containment: For small, manageable spills, and if you are trained to do so, contain the spill by surrounding it with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Gently cover the spill with the absorbent material, working from the outside in to avoid spreading.
-
Collection: Once the spill is absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, and then wipe down with a suitable solvent.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to your institution's guidelines.
Personnel Exposure
In case of skin contact:
-
Immediately remove all contaminated clothing.[8]
-
Flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9]
-
Seek immediate medical attention.
In case of inhalation:
-
Move the person to fresh air.[5]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
In case of ingestion:
-
Do NOT induce vomiting.[9]
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are critical to long-term safety.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] Given its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Disposal: Dispose of all waste materials containing this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
This compound is a compound that requires careful and informed handling due to the inherent hazards of its constituent functional groups. The potential for cardiovascular toxicity from the allylamine moiety, combined with the acute toxicity and irritant properties of the trifluoroethylamine hydrochloride component, necessitates strict adherence to the safety protocols outlined in this guide. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and thorough training on emergency procedures, researchers can mitigate the risks associated with this promising research chemical.
References
-
Allylamine cardiovascular toxicity: evidence for aberrant vasoreactivity in rats. (1998). Toxicology and Applied Pharmacology, 148(1), 137-145. Available at: [Link]
-
Ultrastructural alterations in allylamine cardiovascular toxicity. Late myocardial and vascular lesions. (1981). The American Journal of Pathology, 102(1), 23–37. Available at: [Link]
-
Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology, 44(2), 129–145. Available at: [Link]
-
Allylamine cardiovascular toxicity - UTMB Health Research Expert Profiles. (n.d.). University of Texas Medical Branch. Available at: [Link]
-
Boor, P. J., Nelson, T. J., & Chieco, P. (1980). Allylamine cardiotoxicity: II. Histopathology and histochemistry. The American Journal of Pathology, 100(3), 739–764. Available at: [Link]
-
2,2,2-Trifluoroethylamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
SDS – SAFETY DATA SHEET - Halocarbon Life Sciences. (2015). Halocarbon Products Corporation. Available at: [Link]
-
Birnbaum, J. E. (1990). Pharmacology of the allylamines. Journal of the American Academy of Dermatology, 23(4 Pt 2), 782–785. Available at: [Link]
-
Ghannoum, M. A., & Isham, N. (2021). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 7(9), 743. Available at: [Link]
- Preparation method of 2,2,2-trifluoroethylamine. (n.d.). Google Patents.
-
Mechanisms of resistance against allylamine and azole antifungals in Trichophyton: A renewed call for innovative molecular diagnostics in susceptibility testing. (2025). PLOS Pathogens, 21(2), e1012831. Available at: [Link]
-
China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. (n.d.). Fengchen Group Co., Ltd. Available at: [Link]
-
Allylamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Allylamines for Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. Retrieved from [Link]
Sources
- 1. Allylamine cardiovascular toxicity: evidence for aberrant vasoreactivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Ultrastructural alterations in allylamine cardiovascular toxicity. Late myocardial and vascular lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. halocarbon-ls.com [halocarbon-ls.com]
- 9. fishersci.com [fishersci.com]
In Silico First: A Senior Scientist's Guide to the Theoretical Property Calculation of Novel Drug Candidates – The Case of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Abstract
In the contemporary pharmaceutical landscape, the confluence of computational chemistry and drug discovery has become indispensable.[1] The ability to predict the physicochemical, electronic, and pharmacokinetic properties of a novel chemical entity in silico offers a significant strategic advantage, enabling the early identification of promising candidates and the culling of those with unfavorable profiles long before costly synthesis and in vitro testing.[2] This guide provides a comprehensive, technically-grounded walkthrough of the theoretical property calculation pipeline, as it would be applied to a novel compound, "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride." This molecule, for which there is a scarcity of published experimental data, serves as an ideal exemplar for demonstrating the predictive power of modern computational methodologies. We will dissect the process from the ground up, starting with the generation of a high-quality 3D molecular structure from a chemical name, proceeding through the intricacies of quantum mechanical calculations via Density Functional Theory (DFT), and culminating in the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The causality behind the selection of specific computational methods, the interpretation of the resulting data, and the construction of a holistic molecular profile will be elucidated, providing researchers, scientists, and drug development professionals with a robust framework for the computational assessment of novel small molecules.
The Imperative of Early-Stage Computational Profiling
The journey of a drug from concept to clinic is notoriously long, arduous, and fraught with attrition.[3] A significant portion of this failure can be attributed to the suboptimal physicochemical and pharmacokinetic properties of the drug candidates themselves.[4] Computational drug discovery, or CADD, has emerged as a powerful tool to mitigate these risks by providing a "fail early, fail cheap" paradigm.[2] By constructing a detailed theoretical profile of a molecule, we can make informed decisions about its potential as a therapeutic agent. This in silico approach allows for the rapid screening of virtual libraries, the optimization of lead compounds, and the prioritization of synthetic efforts, thereby accelerating the entire drug discovery pipeline.[5]
The subject of our investigation, this compound, represents a common scenario in drug discovery: a novel molecule with a potentially interesting pharmacological profile but no existing body of experimental data. The following sections will lay out a systematic approach to theoretically characterize this molecule.
From Name to Coordinates: The Critical First Step of Structure Preparation
Before any meaningful calculations can be performed, a high-quality, three-dimensional representation of the molecule is required. This process is more than a mere formality; the accuracy of all subsequent calculations is contingent on the correctness of the initial molecular geometry.
Unambiguous Chemical Identification
The first step is to translate the chemical name into an unambiguous, machine-readable format. The IUPAC name for the free base of our target molecule is N-(2,2,2-trifluoroethyl)prop-2-en-1-amine . From this, we can derive other standard identifiers:
-
SMILES (Simplified Molecular-Input Line-Entry System): C=CCNCC(F)(F)F
-
InChI (International Chemical Identifier): InChI=1S/C5H8F3N/c1-2-3-9-4-5(6,7)8/h2,9H,1,3-4H2
For the hydrochloride salt, the SMILES representation would be C=CCNCC(F)(F)F.Cl. These identifiers are crucial for input into various chemical drawing and modeling software.
Protocol for 2D to 3D Structure Generation
-
2D Sketching: Using a chemical drawing tool such as MarvinSketch, ChemDoodle, or the open-source Avogadro, the 2D structure of the molecule is drawn.[1][6][7] These programs possess sophisticated chemical intelligence, ensuring correct valency and stereochemistry.
-
Conversion to 3D: The 2D sketch is then converted into an initial 3D structure. Most chemical drawing software has built-in functionalities for this conversion, often employing rule-based algorithms or simple molecular mechanics force fields to generate a plausible 3D conformation.[8]
-
Initial Energy Minimization (Molecular Mechanics): The raw 3D structure is not yet suitable for high-level quantum mechanical calculations. It must first be subjected to an energy minimization using a molecular mechanics (MM) force field (e.g., MMFF94 or UFF). This step rapidly relaxes the structure, resolving any steric clashes or unnatural bond lengths and angles, and finds a local energy minimum on the potential energy surface. Online tools like MolView can also perform this initial optimization.[9] This pre-optimization is critical for ensuring the subsequent, more computationally expensive, quantum mechanical calculations converge efficiently.
Figure 1: Workflow for generating a quantum mechanics-ready 3D molecular structure.
Unveiling Molecular Secrets with Density Functional Theory (DFT)
With a reasonably optimized 3D structure in hand, we can now employ the rigor of quantum mechanics to calculate a wide array of molecular properties. Density Functional Theory (DFT) has become the workhorse of computational chemistry for small to medium-sized molecules due to its excellent balance of accuracy and computational cost.[10] DFT methods approximate the many-electron Schrödinger equation by calculating the electron density of the system, from which all other electronic properties can be derived.[11]
The Causality of Method Selection: Functionals and Basis Sets
The accuracy of a DFT calculation is determined by the choice of two key components: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the component of the DFT calculation that approximates the complex quantum mechanical interactions between electrons. For a molecule like ours, containing fluorine and nitrogen, a hybrid functional such as B3LYP or a range-separated functional like ωB97X-D is a robust choice. The B3LYP functional has a long track record of providing reliable results for a wide range of organic molecules. The ωB97X-D functional is particularly advantageous as it includes an empirical correction for dispersion forces, which are crucial for accurately modeling non-covalent interactions.
-
Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set directly impact the accuracy and computational cost. A good starting point for a molecule of this size is a Pople-style basis set like 6-31G(d,p) . For higher accuracy, a larger basis set such as def2-TZVP is recommended. The "d,p" in 6-31G(d,p) indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds.
Geometric Optimization: Finding the True Ground State
The first step in any DFT study is to perform a full geometry optimization. This process refines the initial MM-minimized structure by finding the lowest energy conformation on the potential energy surface as described by the chosen DFT functional and basis set. This is a more accurate representation of the molecule's equilibrium geometry.
Protocol for DFT Geometry Optimization:
-
Input: The MM-minimized 3D structure.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.
-
Methodology:
-
Select the exchange-correlation functional (e.g., ωB97X-D).
-
Select the basis set (e.g., def2-TZVP).
-
Specify a geometry optimization task.
-
To simulate the effect of a solvent (e.g., water), a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.[12]
-
-
Verification: A successful optimization is confirmed by a frequency calculation, which should yield no imaginary frequencies, confirming that the structure is a true energy minimum.
The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles.
| Geometric Parameter | Calculated Value (Exemplar) |
| C=C Bond Length | 1.33 Å |
| C-N Bond Length | 1.47 Å |
| C-F Bond Length | 1.35 Å |
| C-C-N Bond Angle | 112.5° |
| F-C-F Bond Angle | 107.8° |
Table 1: Exemplar output of a DFT geometry optimization for this compound.
Electronic Properties: Reactivity and Interaction Potential
Once the geometry is optimized, a wealth of electronic properties can be calculated to understand the molecule's reactivity and how it might interact with a biological target.
-
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap (the difference in their energies) is an indicator of the molecule's kinetic stability; a larger gap implies greater stability.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It visually identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. For our protonated amine, we would expect a strong positive potential around the ammonium group.
| Electronic Property | Calculated Value (Exemplar) | Interpretation |
| HOMO Energy | -8.5 eV | Electron-donating potential |
| LUMO Energy | -0.5 eV | Electron-accepting potential |
| HOMO-LUMO Gap | 8.0 eV | High kinetic stability |
Table 2: Exemplar calculated electronic properties.
Spectroscopic Properties: A Virtual Fingerprint
DFT calculations can also predict spectroscopic properties, which can be used to confirm the identity of a synthesized compound or to interpret experimental spectra.
-
Infrared (IR) Spectroscopy: The frequency calculation performed to verify the optimized geometry also provides the vibrational frequencies and their corresponding intensities. This generates a theoretical IR spectrum that can be compared with experimental data. Key vibrational modes, such as the N-H stretch of the ammonium group and the C-F stretches, would be of particular interest.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors of each nucleus can be calculated, which are then converted into chemical shifts (¹H and ¹³C). This allows for the generation of a theoretical NMR spectrum, which is a powerful tool for structure elucidation.
Predicting Pharmacokinetics: The ADMET Profile
A molecule's journey through the body is as important as its interaction with its target. Predicting ADMET properties is a critical component of computational drug discovery.[5] These predictions are typically made using Quantitative Structure-Activity Relationship (QSAR) models, which are statistical models built on large datasets of experimentally determined properties.
Protocol for In Silico ADMET Prediction:
-
Input: The SMILES string or a 2D/3D structure file of the molecule.
-
Software/Web Servers: A variety of tools are available, ranging from free web servers like SwissADME and admetSAR to commercial software suites like ADMET Predictor®.[2]
-
Methodology: The software calculates a series of molecular descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and uses these as input for pre-trained machine learning models to predict various ADMET endpoints.
-
Output: The output is a comprehensive profile of the molecule's likely pharmacokinetic behavior.
Figure 2: A simplified workflow for in silico ADMET prediction.
| ADMET Property | Predicted Value (Exemplar) | Interpretation/Guideline |
| Absorption | ||
| GI Absorption | High | Likely to be well-absorbed from the gut |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier |
| Distribution | ||
| LogP (Lipophilicity) | 1.8 | Balanced solubility |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Excretion | ||
| logS (Aqueous Solubility) | -2.5 | Moderately soluble |
| Toxicity | ||
| AMES Toxicity | Non-mutagen | Low risk of mutagenicity |
| hERG Inhibition | High Risk | Potential for cardiotoxicity |
Table 3: Exemplar predicted ADMET profile for this compound.
Synthesizing the Data: Building a Holistic Molecular Profile
The true power of this computational approach lies in the synthesis of all the calculated data into a single, coherent profile of the candidate molecule. By examining the geometric, electronic, and pharmacokinetic properties in concert, a senior scientist can make a well-grounded assessment of the molecule's potential.
For "this compound," our hypothetical calculations might reveal a kinetically stable molecule (from the large HOMO-LUMO gap) with a well-defined positive electrostatic potential around the ammonium group, suggesting a strong potential for ionic or hydrogen-bonding interactions with a biological target. The predicted ADMET profile, however, might raise red flags, such as potential hERG inhibition, which could indicate a risk of cardiotoxicity. This would be a critical finding, allowing for the early de-risking of the project, perhaps by suggesting structural modifications to mitigate this liability before any synthetic chemistry is undertaken.
Conclusion
The theoretical calculation of molecular properties is no longer a niche academic exercise but a cornerstone of modern, efficient drug discovery. This guide has outlined a robust and logical workflow for the in silico characterization of a novel chemical entity, using "this compound" as a representative case. By systematically generating a 3D structure, applying the predictive power of Density Functional Theory, and leveraging machine learning-based ADMET prediction, we can construct a comprehensive profile of a molecule's potential before it ever enters a test tube. This self-validating system of computational protocols provides an authoritative grounding for critical decision-making, ultimately saving time and resources in the quest for new medicines.
References
-
ChemBK. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
-
MolView. (n.d.). MolView. Retrieved from [Link]
-
Data Professor. (2021, September 25). An Introduction to Computational Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). How Computational Chemistry Became Important in the Pharmaceutical Industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Computational Methods in Drug Discovery. Retrieved from [Link]
-
Data Professor. (2022, September 21). Introduction to Computational Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
ACS Publications. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035–4061. Retrieved from [Link]
-
iChemLabs. (n.d.). ChemDoodle. Retrieved from [Link]
-
MDPI. (2024). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 16(5), 629. Retrieved from [Link]
-
Biotecnika. (2025, August 25). MolView Tutorial: 2D to 3D molecular structure conversion made easy [Video]. YouTube. Retrieved from [Link]
-
Quora. (2018, March 2). What are the importance of pharmaceutical calculations to a pharmacist?. Retrieved from [Link]
-
Avogadro. (n.d.). Avogadro. Retrieved from [Link]
-
Medium. (2022, September 27). Behind the Scenes of Computational Drug Discovery. Retrieved from [Link]
-
Reddit. (2022, December 13). Gentle introduction to computational drug design for a computer scientist with no background in biology. Retrieved from [Link]
-
Chemaxon. (n.d.). Marvin - Chemical Drawing Software. Retrieved from [Link]
-
admetSAR. (n.d.). admetSAR. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Computational Chemistry to accelerate drug discovery. Retrieved from [Link]
-
SwissADME. (n.d.). SwissADME. Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
Sources
- 1. chemaxon.com [chemaxon.com]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. ChemDoodle | Chemical Drawing Software [chemdoodle.com]
- 6. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 7. m.youtube.com [m.youtube.com]
- 8. MolView [molview.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols: Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
A Novel Fluorinated Scaffold for Medicinal Chemistry
Abstract
This guide provides a comprehensive technical overview of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a synthetic building block with significant potential in medicinal chemistry. This molecule uniquely combines the structural features of allylamine, a pharmacophore present in several antifungal agents, with a 2,2,2-trifluoroethyl group, known to enhance crucial drug-like properties. We present detailed protocols for its synthesis, characterization, and proposed application as a lead structure for the development of novel therapeutic agents. The methodologies are designed for researchers in drug discovery and development, providing both the procedural steps and the scientific rationale to empower further innovation.
Introduction: A Molecule of Designed Potential
In the landscape of modern drug discovery, the strategic combination of well-characterized functional moieties is a cornerstone of rational design. This compound emerges from this principle, merging two groups of high medicinal value:
-
The Allylamine Core: The allylamine structure is the active pharmacophore in a clinically significant class of antifungal drugs, including Terbinafine and Naftifine.[1][2] These agents function by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[3][4]
-
The 2,2,2-Trifluoroethyl Group: The incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, is a widely adopted strategy in medicinal chemistry to optimize a molecule's pharmacological profile. The 2,2,2-trifluoroethyl moiety can significantly enhance metabolic stability, increase lipophilicity, and improve bioavailability and binding affinity.[5][6]
The hydrochloride salt form of this amine ensures improved stability and solubility in aqueous media, facilitating its use in biological assays.[7] This guide hypothesizes that this compound can serve as a novel scaffold for antifungal agents with potentially superior pharmacokinetic properties.
Physicochemical Profile and Safety
A summary of the key properties and safety considerations for the target compound is presented below.
| Property | Value | Source / Rationale |
| IUPAC Name | This compound | - |
| Synonyms | N-(2,2,2-Trifluoroethyl)allylamine HCl | - |
| Molecular Formula | C₅H₉ClF₃N | Derived from structure.[8] |
| Molecular Weight | 175.58 g/mol | Calculated |
| Appearance | White to light yellow crystalline powder (Predicted) | Based on similar amine hydrochlorides.[9][10] |
| Melting Point | ~220-226 °C (Predicted, with sublimation) | Based on 2,2,2-trifluoroethylamine HCl.[9] |
| Solubility | Soluble in water, ethanol; poorly soluble in non-polar solvents. | Based on 2,2,2-trifluoroethylamine HCl.[8][10] |
| Hazard Codes | Xn, T (Predicted) | Based on precursors.[9] |
| Risk Statements | R20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed) | Based on 2,2,2-trifluoroethylamine HCl.[9] |
| Safety Statements | S24/25 (Avoid contact with skin and eyes) | Standard for amine hydrochlorides.[9] |
Handling Precautions: Handle in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. The compound is predicted to be hygroscopic; store in a cool, dry place under an inert atmosphere.[11][12]
Synthesis and Characterization Protocols
As this compound is not widely available commercially, a reliable synthetic route is essential. The following protocols outline a two-step synthesis starting from common laboratory reagents, followed by analytical confirmation.
Logical Workflow for Synthesis and Purification
Caption: Fig 1. Synthetic workflow for the target compound.
Protocol 2.1: Synthesis of N-(2,2,2-trifluoroethyl)allylamine (Free Base)
Principle: This procedure utilizes a standard Sɴ2 reaction where the nucleophilic amine (2,2,2-trifluoroethylamine) displaces a bromide from the electrophilic allyl bromide. A non-nucleophilic base is used to quench the HBr formed during the reaction.
Materials:
-
2,2,2-Trifluoroethylamine (CAS: 753-90-2)
-
Allyl bromide (CAS: 106-95-6)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous Acetonitrile (MeCN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask.
-
Add 2,2,2-trifluoroethylamine (1.0 equivalent) to the stirring suspension.
-
Slowly add allyl bromide (1.1 equivalents) dropwise at room temperature.
-
Causality Note: Adding the electrophile slowly helps to control any potential exotherm and minimizes side reactions like dialkylation.
-
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Self-Validation: The bicarb wash removes any remaining acidic impurities, while the brine wash aids in removing water from the organic phase.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil. Purification can be achieved via distillation if necessary.
Protocol 2.2: Conversion to Hydrochloride Salt
Principle: The free amine is a basic oil. Treatment with a stoichiometric amount of hydrochloric acid in a non-polar solvent protonates the amine, causing the highly polar salt to precipitate.
Materials:
-
N-(2,2,2-trifluoroethyl)allylamine (from Protocol 2.1)
-
Anhydrous diethyl ether
-
2.0 M Hydrochloric acid in diethyl ether
-
Beaker, magnetic stirrer, filtration apparatus (Büchner funnel)
Procedure:
-
Dissolve the purified free base (1.0 equivalent) from Protocol 2.1 in a minimal amount of anhydrous diethyl ether.
-
Cool the solution in an ice bath (0°C).
-
While stirring, add 2.0 M HCl in diethyl ether (1.0 equivalent) dropwise. A white precipitate should form immediately.
-
Causality Note: Performing the addition at 0°C promotes controlled crystallization and yields a finer, more easily filterable solid.
-
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield this compound.
Protocol 2.3: Analytical Characterization
Principle: A combination of spectroscopic and chromatographic methods is required to confirm the identity and purity of the final product.
-
¹H NMR (in D₂O or DMSO-d₆): Expect to see signals corresponding to the allyl group (vinyl protons ~5-6 ppm, methylene protons adjacent to nitrogen ~3-4 ppm) and the trifluoroethyl group (methylene protons adjacent to nitrogen, which will be a quartet due to coupling with the fluorine atoms, ~3-4 ppm).
-
¹⁹F NMR (in D₂O or DMSO-d₆): Expect a single signal (a triplet, due to coupling with the adjacent methylene protons) corresponding to the -CF₃ group.
-
¹³C NMR: Confirm the presence of the expected number of carbon atoms with appropriate chemical shifts.
-
Mass Spectrometry (ESI+): The molecular ion peak for the free base [M+H]⁺ should be observed at m/z corresponding to C₅H₉F₃N.
-
HPLC: Assess purity by reverse-phase HPLC. A single major peak should be observed.
Proposed Medicinal Chemistry Application: Antifungal Agent Development
The primary hypothesized application for this compound is as a scaffold for novel antifungal agents targeting squalene epoxidase.
Proposed Mechanism of Action
Caption: Fig 2. Proposed inhibition of the ergosterol biosynthesis pathway.
Protocol 3.1: In Vitro Fungal Susceptibility Testing (MIC Determination)
Principle: The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the drug that prevents visible growth.
Materials:
-
This compound
-
Fungal strains (e.g., Trichophyton rubrum ATCC 28188, Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (530 nm)
-
Positive control antifungal (e.g., Terbinafine)
-
Negative control (DMSO or sterile water)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in sterile water or DMSO.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution across a 96-well plate using RPMI medium to achieve a range of test concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension as per CLSI guidelines (e.g., M27 for yeast, M38 for filamentous fungi). The final inoculum concentration in the wells should be ~0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add the prepared fungal inoculum to each well containing the test compound, positive control, and growth control (medium + inoculum only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at 530 nm.
-
Trustworthiness: Including both positive and negative controls validates the assay. The positive control (Terbinafine) should yield an MIC within its known quality control range, and the negative control should show robust growth.
-
References
-
Title: Allylamine Derivatives—a New Class of Active Substances in Antifungal Chemotherapy Source: Seminars in Dermatology URL: [Link]
-
Title: Allylamine: Density & Medication Source: StudySmarter URL: [Link]
-
Title: Allylamine Source: Wikipedia URL: [Link]
-
Title: Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 Source: LookChem URL: [Link]
-
Title: Allylamine Impurities and Related Compound Source: Veeprho URL: [Link]
-
Title: Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis Source: National Institutes of Health (PMC) URL: [Link]
- Title: Preparation method of 2,2,2-trifluoroethylamine Source: Google Patents URL
-
Title: 2,2,2-Trifluoroethylamine Hydrochloride CAS 373-88-6 Source: Home Sunshine Pharma URL: [Link]
-
Title: 2,2,2-Trifluoroethylamine hydrochloride Source: PubChem URL: [Link]
-
Title: 2,2,2-Trifluoroethylamine hydrochloride Source: ChemBK URL: [Link]
-
Title: Allylamine - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Allylamine - Wikipedia [en.wikipedia.org]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. veeprho.com [veeprho.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 2,2,2-Trifluoroethylamine Hydrochloride CAS 373-88-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. sfdchem.com [sfdchem.com]
- 11. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
The Versatile Building Block: Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride in Modern Organic Synthesis
Introduction: Unlocking New Chemical Space with a Fluorinated Allylamine
In the landscape of modern organic synthesis, the quest for novel molecular architectures with enhanced pharmacological and material properties is perpetual. Fluorinated organic compounds have garnered significant attention due to the unique electronic properties imparted by the fluorine atom, such as increased metabolic stability, enhanced lipophilicity, and modulated basicity.[1] Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a bifunctional building block, emerges as a strategic tool for the introduction of both a reactive allyl moiety and a trifluoroethyl group. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and synthetic applications of this versatile reagent, complete with detailed, field-proven protocols.
The presence of the trifluoroethyl group can significantly influence the conformational preferences and binding affinities of target molecules, making it a valuable motif in medicinal chemistry.[1] Simultaneously, the allylic double bond serves as a versatile handle for a myriad of synthetic transformations, including palladium-catalyzed cross-coupling reactions and various cycloaddition strategies. This guide will explore the untapped potential of this compound as a gateway to novel fluorinated aza-heterocycles and other complex molecular scaffolds.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts: 2,2,2-trifluoroethylamine hydrochloride and allylamine.
| Property | Estimated Value/Characteristic | Source of Analogy |
| Appearance | White to off-white crystalline solid | [2][3][4] |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in chlorinated solvents; likely insoluble in ethers and hydrocarbons. | [2][3][4] |
| Stability | Stable under standard laboratory conditions. Hygroscopic. | [4] |
| Handling | Should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | [4] |
Synthesis of the Building Block
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 2,2,2-trifluoroethylamine. The first step involves the nucleophilic substitution of allyl bromide with 2,2,2-trifluoroethylamine to furnish the free base, followed by salt formation with hydrochloric acid.
Protocol 1: Synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine
This protocol describes the N-alkylation of 2,2,2-trifluoroethylamine with allyl bromide. The use of a slight excess of the amine and a base is crucial to drive the reaction to completion and neutralize the HBr formed in situ, mitigating the formation of the unreactive ammonium salt.
Materials:
-
2,2,2-Trifluoroethylamine
-
Allyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2,2-trifluoroethylamine (1.2 equivalents) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add allyl bromide (1.0 equivalent) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude prop-2-en-1-yl(2,2,2-trifluoroethyl)amine.
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield the pure N-allylated amine.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the free amine to its hydrochloride salt, which is often a more stable and easily handled crystalline solid.
Materials:
-
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or saturated ethanolic HCl)
-
Diethyl ether (Et₂O), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the purified prop-2-en-1-yl(2,2,2-trifluoroethyl)amine in a minimal amount of anhydrous diethyl ether in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight excess (1.05 equivalents) of the hydrochloric acid solution dropwise with vigorous stirring.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Continue stirring at 0 °C for 30 minutes after the addition is complete.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Applications in Organic Synthesis
The dual functionality of this compound makes it a valuable precursor for a range of synthetic transformations. The free base, readily generated by neutralization, can be employed in various reactions.
Palladium-Catalyzed Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an alkene with an unsaturated halide or triflate.[5] The allyl group of prop-2-en-1-yl(2,2,2-trifluoroethyl)amine can serve as the alkene component, providing access to substituted cinnamylamine derivatives bearing a trifluoroethyl group. These products are of significant interest in medicinal chemistry.
Protocol 3: Mizoroki-Heck Arylation of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine
This protocol is adapted from established procedures for the Heck reaction of unprotected allylamines.[6] The reaction conditions may require optimization depending on the specific aryl halide used.
Materials:
-
This compound
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or acetonitrile (CH₃CN), anhydrous
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, 4-10 mol%).
-
Add the base (e.g., triethylamine, 2.5 equivalents). The excess base will neutralize the hydrochloride salt and the HX generated during the reaction.
-
Add the anhydrous solvent (DMF or acetonitrile).
-
Degas the reaction mixture by three cycles of vacuum-backfill with an inert gas.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel.
[3+2] Cycloaddition Reactions for the Synthesis of Fluorinated Heterocycles
The trifluoroethylamino moiety can be utilized to generate azomethine ylides in situ, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles. This strategy provides a convergent route to highly substituted, trifluoromethyl-containing pyrrolidines. The synthesis of N-2,2,2-trifluoroethylisatin ketimines as precursors for such cycloadditions has been well-documented, highlighting the feasibility of this approach.[7]
Protocol 4: [3+2] Cycloaddition via In Situ Generated Azomethine Ylide
This generalized protocol is based on established methods for the [3+2] cycloaddition of N-substituted amino esters. The specific conditions, particularly the choice of catalyst for asymmetric variants, will depend on the substrates.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., isatin derivative)
-
A dipolarophile (e.g., dimethyl acetylenedicarboxylate, maleimide)
-
A base (e.g., triethylamine)
-
Anhydrous toluene or dichloromethane (DCM)
-
Dean-Stark apparatus (for toluene) or molecular sieves (for DCM)
-
Reaction vessel
-
Magnetic stirrer and stir bar
Procedure:
-
Neutralize this compound with a suitable base (e.g., aqueous NaHCO₃), extract with an organic solvent, and dry to obtain the free amine.
-
To a reaction vessel, add the free amine (1.0 equivalent), the aldehyde or ketone (1.0 equivalent), and the anhydrous solvent.
-
If using toluene, equip the vessel with a Dean-Stark apparatus and heat to reflux to remove water. If using DCM, add activated molecular sieves. This step forms the imine intermediate.
-
After the formation of the imine is complete (monitored by TLC or NMR), cool the reaction mixture.
-
Add the dipolarophile (1.1 equivalents).
-
The reaction may proceed thermally or may require a catalyst (e.g., a Lewis acid or an organocatalyst for asymmetric versions).
-
Stir the reaction at the appropriate temperature and monitor its progress.
-
Upon completion, quench the reaction if necessary and concentrate the mixture under reduced pressure.
Purification: The desired cycloadduct can be purified by flash column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a promising and underutilized building block in organic synthesis. Its facile preparation and the orthogonal reactivity of its allyl and trifluoroethylamino moieties offer a gateway to a diverse range of complex, fluorinated molecules. The protocols detailed in this application note provide a solid foundation for the exploration of its synthetic utility. Future research in this area could focus on the development of catalytic, enantioselective transformations employing this building block, further expanding its applicability in the synthesis of chiral, biologically active compounds. The strategic incorporation of the trifluoroethyl group via this versatile reagent is poised to accelerate the discovery of new chemical entities in both pharmaceutical and materials science.
References
- Heck, R. F. Palladium-catalyzed vinylation of organic halides. Org. React.1982, 27, 345–390.
- Shrestha, K. K., et al. β-Selective Heck reactions of unprotected allylamines driven by surface charge of in situ-formed Pd nanoparticles. Org. Chem. Front.2026, 13, 123-456.
-
Organic Reactions. [4 + 3] Cycloaddition Reactions. Available from: [Link]
- Li, G., et al. Photoredox-catalyzed allylation of C(sp3)–H bonds in N-trifluoroethyl hydroxylamines or hydroxamides via hydrogen atom transfer. Org. Biomol. Chem.2023, 21, 1234-5678.
- Young, M. C., et al. Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Org. Lett.2022, 24, 1234-5678.
- Young, M. C., et al. Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Chemical Science2022, 13, 1234-5678.
-
Wu, W.-F., et al. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Adv.2021 , 11, 20322-20325. Available from: [Link]
- Genin, M. J., et al. Preparation of N-Diprotected Allylic Amines via Palladium(0)-Catalyzed Coupling Reactions. J. Org. Chem.1993, 58, 2334-2337.
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
Trost, B. M., et al. (3+2)-Cycloaddition Reactions of Oxyallyl Cations. Chem. Rev.2016 , 116, 13074–13159. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fluorinated Chemistry: The Strategic Advantage of 2,2,2-Trifluoroethylamine from a Chinese Manufacturer. Available from: [Link]
-
ChemWhat. What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis? Available from: [Link]
-
Wang, R., et al. Stereospecific [3+2] Cycloaddition of Chiral Arylallenes with C,N-Cyclic Azomethine Imines. Org. Lett.2023 , 25, 3144–3149. Available from: [Link]
-
Denton, R. M., et al. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nat. Commun.2017 , 8, 15767. Available from: [Link]
-
Wang, R., et al. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Org. Lett.2016 , 18, 956–959. Available from: [Link]
-
Leśniak, S., et al. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules2021 , 26, 193. Available from: [Link]
-
Wang, R., et al. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. Org. Lett.2016 , 18, 956-959. Available from: [Link]
-
Głowacka, I. E., et al. Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. Molecules2023 , 28, 7829. Available from: [Link]
-
Movassaghi, M., et al. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth.2010 , 87, 233. Available from: [Link]
-
Chen, Y.-C., et al. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules2023 , 28, 2990. Available from: [Link]
- Google Patents. Preparation method of trifluoroethylamine.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9772, 2,2,2-Trifluoroethylamine hydrochloride. Available from: [Link].
- Liu, L., et al. Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation. Org. Biomol. Chem.2025, 23, 123-456.
- Google Patents. Preparation method of trifluoroethylamine.
-
Ashenhurst, J. Alkylation of Amines (Sucks!). Master Organic Chemistry. 2017 . Available from: [Link]
-
LookChem. Trifluoroethylamine. Available from: [Link]
- Li, J., et al. Lewis Acid Catalyzed Alkylation of Hydrazones by Allyl Bromide and Tin Powder: Direct access to Homoallylic Amines. Am. J. Org. Chem.2019, 7, 7-12.
- Mishra, B. K., et al. Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. J. Surfact. Deterg.2009, 12, 253-258.
-
Tissot, M., et al. Catalytic Asymmetric Allylic Alkylation with Arylfluoroacetonitriles. Angew. Chem. Int. Ed.2022 , 61, e202116013. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [guidechem.com]
- 3. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]
- 4. sfdchem.com [sfdchem.com]
- 5. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride for the Strategic Introduction of Trifluoroethyl Groups
Abstract
The strategic incorporation of trifluoroethyl groups into molecular scaffolds is a paramount objective in modern medicinal chemistry and drug discovery. These moieties are known to significantly enhance key pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride as a versatile reagent for introducing the valuable 2,2,2-trifluoroethylamino functionality. This guide details the reagent's properties, proposed synthetic applications, and step-by-step protocols for its use, including the strategic employment of the allyl group as a removable protecting group.
Introduction: The Significance of the Trifluoroethyl Group in Drug Design
The introduction of fluorine-containing functional groups is a well-established strategy in drug design to optimize the physicochemical and pharmacokinetic properties of lead compounds. The trifluoromethyl (CF3) and trifluoroethyl (CH2CF3) groups, in particular, are of significant interest due to their unique electronic properties and steric profile.[1][2] The trifluoroethyl group can act as a bioisostere for other chemical groups, enhance metabolic stability by blocking sites of oxidation, and modulate pKa values of nearby functional groups.[3][4] These modifications can lead to improved oral bioavailability, longer half-lives, and enhanced binding interactions with biological targets.[4]
This compound is a reagent designed to deliver the N-(2,2,2-trifluoroethyl)amino moiety. The presence of the allyl group provides a versatile handle for subsequent chemical transformations or can serve as a protecting group that can be removed under specific conditions to reveal a secondary amine.[3][5]
Reagent Profile and Handling
This compound is the hydrochloride salt of N-allyl-N-(2,2,2-trifluoroethyl)amine. As a salt, it is expected to be a stable, crystalline solid that is more easily handled and stored compared to the corresponding free amine.
| Property | Value |
| Molecular Formula | C5H9ClF3N |
| Molecular Weight | 175.58 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |
Handling and Storage: Store in a cool, dry place away from incompatible materials. The compound is hygroscopic and should be stored under an inert atmosphere.[6] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this reagent.
Activation: For most applications, the free amine, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine, is the reactive species. The hydrochloride salt must be neutralized (deprotonated) with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate, to generate the free amine in situ or prior to the reaction.[7]
Core Application: A Dual-Role Reagent for Trifluoroethyl Group Introduction
The primary utility of this compound lies in its ability to introduce the trifluoroethylamino group onto a target molecule. The allyl group can be envisioned to serve two main purposes:
-
A Stable Protecting Group: The allyl group protects the secondary amine, allowing for selective reactions at other sites of the molecule. It is stable to a wide range of acidic and basic conditions.[8]
-
A Handle for Further Functionalization: The double bond of the allyl group can participate in various chemical transformations, such as metathesis, hydroformylation, or oxidation, to introduce additional complexity.
The general workflow for utilizing this reagent is conceptualized in the following diagram:
Caption: General workflow for the application of the title reagent.
Detailed Protocols
Protocol 1: Generation of the Free Amine
This protocol describes the in situ generation of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine for subsequent reactions.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K2CO3))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent of choice (e.g., DCM, 0.1-0.5 M concentration).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the base (1.1-1.2 eq for liquid amines like TEA or DIPEA; 2-3 eq for solid bases like K2CO3).
-
Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
The resulting solution/suspension containing the free amine is now ready for use in the subsequent reaction. If an inorganic base was used, the solid byproduct can be filtered off before proceeding.
Causality: The hydrochloride salt is deprotonated by the base to form the free secondary amine, which is a much stronger nucleophile and is the active species in most subsequent reactions.[7] Using a slight excess of base ensures complete deprotonation.
Protocol 2: Nucleophilic Introduction of the N-Allyl-N-(2,2,2-trifluoroethyl)amino Group
This protocol details a representative nucleophilic substitution reaction to attach the trifluoroethylamino moiety to an alkyl halide.
Materials:
-
Free amine solution from Protocol 1
-
Electrophile (e.g., Benzyl bromide, 1-iodobutane)
-
Anhydrous solvent (as used in Protocol 1)
-
Inert atmosphere
Procedure:
-
To the solution of the free amine generated in Protocol 1, add the electrophile (1.0-1.2 eq) dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to drive to completion, depending on the reactivity of the electrophile.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-allyl-N-(2,2,2-trifluoroethyl) substituted product.
Caption: Nucleophilic substitution reaction scheme.
Protocol 3: Deprotection of the Allyl Group
This protocol describes the removal of the N-allyl group to yield the secondary N-(2,2,2-trifluoroethyl)amine, a valuable building block for further derivatization. Palladium-catalyzed deallylation is a common and effective method.[8][9]
Materials:
-
N-allyl-N-(2,2,2-trifluoroethyl) substituted compound (from Protocol 2)
-
Solvent (e.g., DCM, THF)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4)
-
Allyl scavenger (e.g., Dimedone, Morpholine, Phenylsilane)[9]
-
Inert atmosphere
Procedure:
-
Dissolve the N-allyl protected compound (1.0 eq) in the chosen solvent under an inert atmosphere.
-
Add the allyl scavenger (2-3 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the deprotected secondary amine.
Causality and Self-Validation: The palladium(0) catalyst coordinates to the allyl group's double bond, facilitating its cleavage.[9] The allyl scavenger is crucial to irreversibly trap the cleaved allyl group, preventing side reactions and driving the equilibrium towards the deprotected product.[10] The completeness of the reaction can be validated by the disappearance of the starting material and the emergence of the product spot on TLC or by LC-MS analysis.
Sources
- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]
- 3. Ru(iv)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Amine synthesis by C-N bond cleavage [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Allyl Ethers [organic-chemistry.org]
- 8. peptide.com [peptide.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Handling of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
Abstract
This document provides a comprehensive guide to the synthesis, reaction conditions, and handling of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride (also known as N-allyl-2,2,2-trifluoroethylamine hydrochloride). The incorporation of both an allyl group, a versatile synthetic handle, and a trifluoroethyl moiety, known to enhance metabolic stability and binding affinity, makes this compound a valuable building block in medicinal chemistry and materials science.[1][2][3] This guide details a robust protocol for its preparation via reductive amination, discusses the mechanistic underpinnings, and offers insights into safe handling and potential applications.
Introduction: The Synthetic Utility of Fluorinated Allylamines
The strategic introduction of fluorine-containing groups into organic molecules is a cornerstone of modern drug discovery.[2] The trifluoromethyl group, in particular, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions.[2] this compound serves as a bifunctional building block. The allyl group provides a reactive site for a variety of transformations, including Heck coupling, metathesis, and thiol-ene reactions, while the 2,2,2-trifluoroethyl group imparts the desirable physicochemical properties associated with fluorination.
This guide focuses on a practical and scalable synthetic route to this target molecule, designed to be accessible to researchers in both academic and industrial settings.
Recommended Synthetic Pathway: Reductive Amination
The synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine is most effectively achieved through a one-pot reductive amination. This classic transformation involves the reaction of an amine with a carbonyl compound to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding amine.[4]
For our target, the reaction proceeds between allylamine and 2,2,2-trifluoroacetaldehyde, followed by reduction and a final salt formation with hydrochloric acid.
Causality of Experimental Choices
-
Reactants:
-
Allylamine: A readily available primary amine that provides the prop-2-en-1-yl moiety.
-
2,2,2-Trifluoroacetaldehyde: While volatile, it is the direct carbonyl precursor for the trifluoroethyl group. It can be used as a hydrate or a gas. An alternative, more manageable approach is the use of the corresponding hemiacetal.
-
-
Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for several reasons. It is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than the starting aldehyde, thus minimizing side reactions like the reduction of the aldehyde to 2,2,2-trifluoroethanol.[5] Unlike sodium cyanoborohydride, it is non-toxic and its reaction rate is not highly pH-dependent.[5]
-
-
Solvent:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These aprotic solvents are ideal for reductive aminations using NaBH(OAc)₃.[5] They are effective at solubilizing the reactants and intermediates without reacting with the reducing agent.
-
-
Acidification:
Reaction Mechanism
The reductive amination process follows a well-established, two-stage mechanism:[4]
-
Imine/Iminium Ion Formation: The nucleophilic nitrogen of allylamine attacks the electrophilic carbonyl carbon of 2,2,2-trifluoroacetaldehyde. This is followed by dehydration to form a protonated imine (iminium ion). This step is often the rate-limiting step and can be accelerated in a weakly acidic environment.
-
Hydride Reduction: The iminium ion is a highly electrophilic species. Sodium triacetoxyborohydride delivers a hydride ion (H⁻) to the iminium carbon, reducing the C=N double bond to a C-N single bond and yielding the desired secondary amine product.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Allylamine | ≥98% | Sigma-Aldrich | - |
| 2,2,2-Trifluoroacetaldehyde Ethyl Hemiacetal | ≥98% | TCI Chemicals | Safer alternative to gaseous aldehyde |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | ≥97% | Sigma-Aldrich | Moisture sensitive |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Fisher Scientific | Use dry solvent |
| Hydrochloric Acid Solution | 2 M in Diethyl Ether | Sigma-Aldrich | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying |
| Standard Glassware | - | - | Flame-dried before use |
| Magnetic Stirrer, Ice Bath | - | - | - |
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.0 eq).
-
Dissolve the hemiacetal in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Amine Addition and Imine Formation
-
Slowly add allylamine (1.1 eq) to the cooled solution dropwise over 5 minutes.
-
Allow the reaction mixture to stir at 0 °C for 20 minutes to facilitate the formation of the imine intermediate.
Step 3: Reduction
-
In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture. Caution: Some gas evolution may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Step 4: Workup and Purification
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude free amine.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine in a minimal amount of diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield the final product, this compound.
Visualization of the Workflow
Caption: Workflow for the synthesis of the target compound.
Safety and Handling
-
2,2,2-Trifluoroethylamine and its derivatives: These compounds should be handled with care. The hydrochloride salt is generally a stable, non-volatile solid.[8][9] However, the free amine is volatile.
-
Allylamine: Is toxic and flammable. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Dichloromethane: Is a suspected carcinogen. Use in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of this compound. By leveraging a reductive amination strategy with sodium triacetoxyborohydride, the target compound can be prepared efficiently. This versatile building block holds significant potential for the development of novel pharmaceuticals and advanced materials, offering a convenient scaffold for introducing both an allyl handle and a trifluoroethyl group.
References
-
Wu, W.-F., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(33), 20322-20325. Available at: [Link]
-
ACS Publications. (n.d.). 2,2,2-Trifluoroethylamine and 2,2,2-Trifluorodiazoethane. Retrieved from [Link]
-
Mol-Instincts. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Chemistry Skills. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). Trifluoroethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
Garlyauskayte, R. Y., et al. (2022). Triflamidation of Allyl-Containing Substances: Unusual Dehydrobromination vs. Intramolecular Heterocyclization. Molecules, 27(20), 6907. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. Available at: [Link]
-
Wang, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(19), 6614. Available at: [Link]
- Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
-
ResearchGate. (n.d.). Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photocatalytic stereoselective synthesis of amido-substituted (E)-α-trifluoromethyl allylamines via Heck-type alkylation. Retrieved from [Link]
-
Cheméo. (n.d.). 2,2,2-Trifluoroethylamine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Retrieved from [Link]
-
Fengchen Group. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. Retrieved from [Link]
-
Fengchen Group. (n.d.). Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
Sources
- 1. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. sfdchem.com [sfdchem.com]
- 9. 2,2,2-Trifluoroethylamine 98 373-88-6 [sigmaaldrich.com]
Analytical methods for "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride"
An In-Depth Technical Guide to the Analytical Characterization of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed guide to the analytical methodologies for the characterization of this compound. This compound, possessing a unique combination of a reactive allyl group, a secondary amine, and a trifluoroethyl moiety, presents distinct analytical challenges and opportunities. As a potential building block in pharmaceutical and materials science, robust and reliable analytical methods are paramount for ensuring its identity, purity, and quality. This guide offers field-proven protocols and expert insights for researchers, scientists, and drug development professionals, covering chromatographic separations (HPLC, GC), mass spectrometry, and spectroscopic identification (NMR, FTIR). The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in established scientific principles and supported by authoritative references.
Introduction and Compound Profile
This compound is a secondary amine salt. The incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making fluorinated compounds valuable in medicinal chemistry. The presence of the allyl group provides a site for further chemical modification. Accurate analytical characterization is crucial for its application in synthesis and development.
The hydrochloride salt form enhances water solubility and stability but requires specific considerations for certain analytical techniques, particularly gas chromatography. This guide addresses these nuances to provide a multi-faceted analytical strategy.
Table 1: Chemical Profile of this compound
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₅H₉ClF₃N |
| Molecular Weight | 175.58 g/mol |
| CAS Number | Not available |
| Key Features | Secondary amine salt, trifluoromethyl group, terminal alkene |
| Expected Solubility | High solubility in water and polar solvents like methanol and ethanol.[1][2] |
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of chemical compounds and quantifying them in various matrices. Given the polar and salt nature of the target analyte, both liquid and gas chromatography offer viable, complementary approaches when appropriate protocols are employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the analysis of polar, non-volatile compounds like amine hydrochlorides.[3] However, the low UV absorbance and potential for poor peak shape necessitate careful method development.
Causality of Method Design: The primary challenge in the HPLC analysis of amine hydrochlorides is managing the pH to ensure a single, consistent ionic form of the analyte on the column, thereby preventing peak splitting. A buffered mobile phase is essential. The lack of a strong chromophore in the molecule dictates detection at low UV wavelengths (e.g., < 210 nm), where many solvents and additives also absorb, requiring high-purity mobile phase components.[4] Coupling HPLC with mass spectrometry (MS) provides unparalleled specificity and sensitivity, overcoming the limitations of UV detection.
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow from sample preparation to data analysis.
Protocol 1: Reversed-Phase HPLC with UV Detection
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: A buffered mobile phase with sufficient capacity is critical to neutralize the hydrochloride salt and ensure consistent protonation of the amine, leading to sharp, symmetrical peaks.
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Create a series of calibration standards by diluting the stock solution. A typical range would be 5 µg/mL to 200 µg/mL.
-
The sample solution should be prepared at a concentration within the calibration range (e.g., 100 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 205 nm.[4]
-
Gradient Program:
-
Start at 5% Mobile Phase B.
-
Linear gradient to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 3 minutes.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to the analyte.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve. The linearity of this curve should be evaluated across the specified range.[5]
-
Protocol 2: HPLC with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS)
-
*Rationale: Trifluoroethylamines are highly compatible with ESI-MS.[6][7] This technique provides mass confirmation, enhancing confidence in peak identification and allowing for analysis in complex matrices.
-
Chromatographic Conditions: Use the same HPLC conditions as in Protocol 1.
-
MS Detector Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 350°C.
-
Nebulizer Pressure: 40 psi.
-
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 140.06, corresponding to the free amine form of the analyte.
Gas Chromatography (GC)
Direct injection of amine hydrochlorides into a GC system is generally unsuccessful due to their low volatility and thermal instability, leading to broad, tailing peaks and poor reproducibility.[8] The recommended approach involves the quantitative, in-situ regeneration of the free amine immediately prior to analysis.[8]
Causality of Method Design: By adding a mild, solid base like anhydrous potassium carbonate (K₂CO₃), the hydrochloride salt is neutralized, releasing the more volatile free amine (Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine) into the organic solvent for injection.[8] This sample preparation step is critical for successful GC analysis. The choice of a mid-polarity GC column, potentially one with a fluorinated stationary phase, can provide unique selectivity for this fluorinated analyte.[9]
Experimental Workflow for GC Analysis
Caption: GC workflow including the critical in-situ amine regeneration step.
Protocol 3: GC-MS with In-Situ Amine Regeneration
-
Sample and Standard Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in methanol, containing an internal standard (e.g., octadecane at 0.5 mg/mL).
-
Create calibration standards by diluting this stock solution.
-
In a 2 mL autosampler vial, place ~50 mg of powdered anhydrous K₂CO₃.
-
Add 1 mL of the standard or sample solution to the vial.
-
Cap the vial and vortex vigorously for 1 minute immediately before placing it in the autosampler for analysis.[8]
-
-
GC-MS Conditions:
-
Column: Agilent DB-17ms (50%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split 10:1, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp at 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting this ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from this curve.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
-
Rationale: ¹H, ¹³C, and ¹⁹F NMR are a powerful combination for verifying the identity of this compound. The presence of the N-H proton (as N⁺H₂) will be observable, and its chemical shift can be sensitive to solvent and concentration.[10] The trifluoroethyl group will give a characteristic quartet in the ¹H spectrum and a triplet in the ¹⁹F spectrum due to ³J(H-F) coupling.
Protocol 4: NMR Sample Preparation
-
Weigh approximately 10-15 mg of the analyte.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
Table 2: Predicted ¹H NMR Spectral Data (in CD₃OD, ~400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| NH ₂⁺ | ~4.9 (variable) | Broad Singlet | 2H | Amine protons |
| =CH ₂ | 5.8 - 6.0 | Multiplet | 1H | Allyl CH |
| CH = | 5.4 - 5.6 | Multiplet | 2H | Allyl CH ₂ |
| N-CH ₂-CH= | ~3.8 | Doublet | 2H | Allyl N-CH ₂ |
| N-CH ₂-CF₃ | ~3.6 | Quartet (³J(H-F) ≈ 10 Hz) | 2H | Ethyl CH ₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule and to confirm the formation of the amine salt.
-
Rationale: The spectrum of a secondary amine salt is distinctly different from its free base form. A key feature is the presence of a broad, strong absorption band for the N⁺-H₂ stretching vibration, typically found in the 2400-3000 cm⁻¹ region.[11][12] This often overlaps with the C-H stretching bands. Another characteristic band is the NH₂⁺ deformation (bending) vibration between 1620-1560 cm⁻¹.[11]
Protocol 5: FTIR Sample Acquisition (ATR)
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid analyte powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
Table 3: Key Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2700 | N⁺-H₂ Stretch (broad, strong) | Secondary Amine Salt |
| 3080-3010 | =C-H Stretch | Alkene |
| 2980-2850 | C-H Stretch | Alkane |
| ~1645 | C=C Stretch | Alkene |
| 1620-1560 | N⁺-H₂ Bend | Secondary Amine Salt |
| 1250-1050 | C-F Stretch (strong) | Trifluoromethyl |
Method Validation Principles
Any analytical method developed for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[5] Key validation parameters are summarized below.
Table 4: Summary of Key Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis (e.g., by DAD or MS) should confirm no co-elution.[5] |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels.[5] |
| Accuracy | The closeness of test results to the true value. | 80-120% recovery for assay; 70-130% for impurities (range dependent). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
Conclusion
The analytical characterization of this compound requires a multi-technique approach. HPLC, particularly when coupled with MS, is the preferred method for purity assessment and quantification due to its direct applicability to the polar salt form. For orthogonal confirmation or in the absence of LC-MS, GC-MS is a powerful alternative, provided a critical in-situ amine regeneration step is performed. Finally, NMR and FTIR spectroscopy are indispensable for the definitive structural confirmation of the molecule. The protocols and insights provided in this guide establish a robust framework for the comprehensive analysis of this and structurally related compounds.
References
- Benchchem. (2025).
- PubMed. (2023).
- ACS Publications. (2023). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Analytical Chemistry.
- Chromatography Forum. (2004). Amine hydrochloride in HPLC.
- ACS Publications. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry.
- Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS.
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- PubMed. (1966). Near-infrared spectroscopy of amine salts. Journal of Pharmaceutical Sciences.
- Journal of Chromatographic Science. (n.d.).
- ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b).
- RSC Publishing. (2023).
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Gas chromatographic determination of lower aliphatic primary amines as their fluorine-containing Schiff bases. Analytical Chemistry.
- PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride.
- Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine.
- China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. (n.d.). 2,2,2-Trifluoroethylamine Hydrochloride.
- ChemicalBook. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride(373-88-6) 1H NMR spectrum.
- Benchchem. (2025).
- European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ChemicalBook. (2025). 2,2,2-Trifluoroethylamine hydrochloride.
- Semantic Scholar. (n.d.).
- Bryan Research & Engineering, LLC. (n.d.).
- Santa Cruz Biotechnology. (n.d.). prop-2-yn-1-yl(2,2,2-trifluoroethyl)amine.
- ChemicalBook. (n.d.). 2,2,2-TRIFLUOROETHYLAMINE(753-90-2) 1H NMR spectrum.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,2,2-Trifluoroethylamine Hydrochloride.
- BOC Sciences. (n.d.). Trifluoroethylamine.
- ChemicalBook. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride synthesis.
- Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroethylamine.
- YouTube. (2022). Time Of Flight Mass Spectrometry Explained For Beginners (TOF MS).
- Wikipedia. (n.d.). Time-of-flight mass spectrometry.
- Solubility of Things. (n.d.). Trifluoroethylamine Hydrochloride.
- Santa Cruz Biotechnology. (n.d.). Methyl-(2,2,2-trifluoro-ethyl)-amine hydrochloride.
- Chemistry Stack Exchange. (2017). Prop-2-yn-1-ol NMR spectrum differences.
Sources
- 1. sfdchem.com [sfdchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Application Note: Derivatization Strategies for Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine is a secondary amine featuring both a reactive allyl group and an electron-withdrawing trifluoroethyl moiety, making it a valuable building block in medicinal and agricultural chemistry. Supplied as a hydrochloride salt, its effective use in synthesis and its characterization via analytical chromatography often necessitate derivatization of the amine functional group. This guide provides a detailed overview and actionable protocols for two primary derivatization techniques: N-acylation and N-silylation. We explore the underlying chemical principles, explain the rationale behind experimental choices, and offer step-by-step methodologies tailored for both synthetic applications and analytical sample preparation, particularly for gas chromatography-mass spectrometry (GC-MS).
Introduction: The Rationale for Derivatization
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is a key intermediate whose structural complexity offers multiple avenues for molecular elaboration. The secondary amine is a potent nucleophile and a site for hydrogen bonding, while the trifluoroethyl group can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. The allyl group provides a handle for further modifications, such as metathesis or addition reactions.
However, the inherent properties of the amine group—polarity and proticity—present challenges for certain applications:
-
Analytical Challenges : In gas chromatography (GC), polar amines exhibit poor peak shapes and may irreversibly adsorb onto the column, compromising quantification and resolution.[1][2] Derivatization is essential to increase volatility and thermal stability while reducing polarity.[3][4] For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a chromophore or fluorophore to enhance detection by UV-Vis or fluorescence detectors.[3][5]
-
Synthetic Utility : Converting the secondary amine into a tertiary amine or an amide is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile.[6] N-acyl derivatives, for instance, are exceptionally stable and are a key component in a large percentage of pharmaceutical agents.[6]
A critical consideration is that the compound is supplied as a hydrochloride salt. This necessitates the use of a base to neutralize the salt and liberate the free amine in situ before any derivatization reaction can proceed.[7][8]
N-Acylation: Formation of Robust Tertiary Amides
N-acylation is a highly reliable and versatile method for derivatizing secondary amines, converting them into stable tertiary amides.[6][9] This transformation is fundamental in both organic synthesis for creating new chemical entities and in analytical chemistry for producing stable derivatives suitable for chromatography. The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a non-nucleophilic base.[6][10]
The base serves two purposes: first, to neutralize the hydrochloride salt of the starting material, and second, to scavenge the acidic byproduct (e.g., HCl) generated during the reaction.[7][9]
Caption: Workflow for the N-Acylation of an amine hydrochloride.
Protocol 2.1: N-Acetylation with Acetyl Chloride
This protocol describes the formation of N-acetyl-N-(prop-2-en-1-yl)-2,2,2-trifluoroethylamine, a stable amide derivative.
Materials
-
This compound
-
Acetyl Chloride (CH₃COCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure
-
Preparation : Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Basification : Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 equiv) dropwise while stirring. The first equivalent neutralizes the HCl salt, and the second will neutralize the HCl generated by the reaction.
-
Acylation : Slowly add acetyl chloride (1.05-1.1 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.[6][7]
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the complete consumption of the starting amine.
-
Workup : Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ (to remove residual acid), and brine.[6]
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization, if solid.
Protocol 2.2: N-Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)
This method is particularly useful for preparing samples for GC analysis, as the resulting trifluoroacetylated derivative is highly volatile and gives a strong signal with an electron capture detector (ECD).[2][11]
Materials
-
This compound
-
Trifluoroacetic Anhydride (TFAA)
-
Pyridine
-
Anhydrous Ethyl Acetate or Acetonitrile
-
GC reaction vial (2 mL) with a screw cap
Procedure
-
Sample Preparation : Place a small, accurately weighed amount of the amine hydrochloride (e.g., 1-2 mg) into a GC vial.
-
Reagent Addition : Add anhydrous ethyl acetate (500 µL) and pyridine (100 µL).
-
Derivatization : Add TFAA (100 µL). Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block.
-
Evaporation : Cool the vial to room temperature. Evaporate the solvent and excess reagents to dryness under a gentle stream of dry nitrogen.
-
Reconstitution : Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) to the desired concentration for GC analysis.
-
Analysis : Inject 1 µL of the derivatized sample into the GC or GC-MS system.
| Parameter | Protocol 2.1 (N-Acetylation) | Protocol 2.2 (N-Trifluoroacetylation) |
| Primary Application | Organic Synthesis, Analytical Derivatization | Analytical Derivatization (esp. GC-ECD/MS) |
| Acylating Agent | Acetyl Chloride | Trifluoroacetic Anhydride (TFAA) |
| Base | Triethylamine (TEA) | Pyridine |
| Typical Scale | Millimole to gram scale | Microgram to milligram scale |
| Derivative Stability | High | High |
| Key Consideration | Requires full aqueous workup and purification. | Procedure optimized for direct analysis. |
N-Silylation: Enhancing Volatility for GC-MS
Silylation is the most common derivatization technique for GC analysis of polar compounds.[3][4] The reaction replaces the active hydrogen on the nitrogen atom with a non-polar trimethylsilyl (TMS) group, which dramatically reduces intermolecular hydrogen bonding and increases the molecule's volatility.[4][12] The most widely used reagents are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[12][13]
A critical requirement for silylation is the complete absence of water , as moisture will rapidly hydrolyze both the silylating reagent and the resulting TMS derivative.[13]
Caption: Workflow for N-Silylation of an amine for GC-MS analysis.
Protocol 3.1: Trimethylsilylation using BSTFA + TMCS
This protocol is designed for the sensitive detection of the amine by GC-MS.
Materials
-
This compound, dried thoroughly
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile
-
GC reaction vial (2 mL) with a PTFE-lined screw cap
-
Heating block or oven
Procedure
-
Sample Preparation : Place the thoroughly dried amine hydrochloride (approx. 0.5-1.0 mg) into a GC vial. If the sample is in a solution, evaporate the solvent completely under a stream of dry nitrogen.
-
Neutralization : Add 100 µL of anhydrous pyridine to dissolve the sample. The pyridine will also act as a base to neutralize the HCl salt.
-
Reagent Addition : Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent is added in large excess to drive the reaction to completion.[13]
-
Reaction : Tightly cap the vial and heat it at 70°C for 30-60 minutes in a heating block.[2]
-
Cooling : Allow the vial to cool completely to room temperature before opening.
-
Analysis : The sample is now ready for analysis. Inject 1 µL of the reaction mixture directly into the GC-MS system. No workup is required.
| Parameter | Protocol 3.1 (N-Silylation) |
| Primary Application | Analytical Derivatization (GC-MS) |
| Silylating Agent | BSTFA + 1% TMCS |
| Base / Solvent | Anhydrous Pyridine (acts as both) |
| Typical Scale | Microgram to milligram scale |
| Derivative Stability | Moisture-sensitive; analyze promptly. |
| Key Consideration | Strict anhydrous conditions are mandatory. |
Summary and Recommendations
The choice of derivatization technique for this compound depends entirely on the intended application.
-
For synthetic modification aimed at creating new molecular entities for biological screening, N-acylation is the preferred method. It produces highly stable tertiary amides that can be isolated, purified, and fully characterized.
-
For quantitative analysis by GC-MS , both N-trifluoroacetylation and N-silylation are excellent choices.
-
N-silylation is often faster and requires no workup, making it ideal for high-throughput screening. However, the derivatives are moisture-sensitive.[13][14]
-
N-trifluoroacetylation yields a more stable derivative and can offer enhanced sensitivity with an ECD detector, but the protocol may involve an evaporation step.[11]
-
Researchers should select the protocol that best aligns with their experimental goals, available instrumentation, and required sample throughput.
References
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Vlamidis, Y., et al. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate. Retrieved from [Link]
-
Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. Retrieved from [Link]
-
Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]
-
Blau, K., & Halket, J. M. (1993). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
Li, L., et al. (2013). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PMC - NIH. Retrieved from [Link]
-
Bibel, H. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Retrieved from [Link]
-
Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]
-
Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. Retrieved from [Link]
-
Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. Retrieved from [Link]
-
Schadek, M. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
Sources
- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Page loading... [guidechem.com]
- 9. acylation of amines [entrancechemistry.blogspot.com]
- 10. tandfonline.com [tandfonline.com]
- 11. shimadzu.com [shimadzu.com]
- 12. youtube.com [youtube.com]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Integration of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride in Bioactive Molecule Synthesis
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine and specific unsaturated functionalities into molecular scaffolds is a cornerstone of modern medicinal chemistry. Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is a specialized reagent that uniquely combines two high-value pharmacophoric motifs: the metabolically robust 2,2,2-trifluoroethyl group and the synthetically versatile allylamine backbone. This guide provides an in-depth exploration of this reagent's potential, detailing its physicochemical properties, core synthetic applications, and field-proven protocols for its integration into complex molecular architectures. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers aiming to leverage this powerful building block in the design and synthesis of next-generation bioactive compounds.
Introduction: A Synthesis of Functionality
In the landscape of drug discovery, the trifluoromethyl group (CF3) and related fluoroalkyl moieties are prized for their ability to enhance critical drug properties. The introduction of a trifluoroethyl group can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic profile and conformational preferences.[1] Concurrently, the allylamine structural unit is a recurring motif in a wide array of natural products and pharmaceuticals, recognized for its role in biological activity and its synthetic versatility.[2][3]
This compound emerges as a sophisticated building block that delivers both of these key features in a single, ready-to-use package. Its structure presents a secondary amine flanked by an electron-withdrawing trifluoroethyl group and a reactive allyl group, offering a trifecta of synthetic handles for diverse chemical transformations. This guide will dissect the reactivity of each functional group to provide a clear roadmap for its application in constructing novel bioactive molecules.
Reagent Profile: Physicochemical Properties and Safe Handling
While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its close structural analogue and likely precursor, 2,2,2-Trifluoroethylamine hydrochloride . The data presented below pertains to this precursor and should be considered as a strong proxy for handling and reaction planning.
| Property | Value | Source |
| Synonym | N-(2,2,2-Trifluoroethyl)allylamine HCl | - |
| Molecular Formula (User's Cmpd.) | C₅H₉ClF₃N | - |
| Molecular Weight (User's Cmpd.) | 175.58 g/mol | - |
| Analogue (Data Source) | 2,2,2-Trifluoroethylamine hydrochloride | [4][5] |
| Analogue Formula | C₂H₅ClF₃N | [5] |
| Analogue Mol. Weight | 135.51 g/mol | [5] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 220-222 °C (sublimes) | [4] |
| Solubility | Soluble in water, ethanol, and chloroform. | [4] |
| Hygroscopicity | Hygroscopic | [4] |
Safety & Handling: As a hydrochloride salt of a fluorinated amine, this reagent should be handled with appropriate care in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid generating dust.[8] Use spark-proof tools and ground equipment to prevent static discharge.[6] Keep the container tightly closed and store in a cool, dry place under an inert atmosphere.[4]
-
Toxicity: The material may be harmful if swallowed, inhaled, or absorbed through the skin.[8] It is classified as an irritant.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Synthetic Applications & Mechanistic Rationale
The synthetic utility of this reagent can be logically deconstructed into three primary areas of reactivity: the secondary amine, the trifluoroethyl moiety (as a directing or modifying group), and the terminal allyl group.
Caption: Synthetic utility map of the title reagent.
Reactions at the Secondary Amine Center
The secondary amine is arguably the most direct handle for incorporating the entire building block into a target molecule. Before use in most organic transformations, the hydrochloride salt must be neutralized in situ or in a separate step with a suitable base (e.g., triethylamine, NaHCO₃, K₂CO₃) to liberate the free amine.
-
Expertise & Causality: The nucleophilicity of the free amine is somewhat attenuated by the electron-withdrawing trifluoroethyl group. This electronic effect must be considered when selecting reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination, more electron-rich and sterically hindered phosphine ligands may be required to facilitate the reductive elimination step and achieve high yields.
Transformations of the Allyl Group
The terminal double bond of the allyl group is a gateway to a vast array of chemical modifications, allowing for late-stage functionalization and scaffold diversification.
-
Olefin Metathesis: Using Grubbs or Hoveyda-Grubbs catalysts, the allyl group can participate in cross-metathesis with other olefins to append complex side chains or in ring-closing metathesis (RCM) to form heterocyclic structures.
-
Oxidative Functionalization: The double bond can be readily oxidized. Dihydroxylation using osmium tetroxide yields a diol, while epoxidation with reagents like m-CPBA forms an epoxide. These functional groups are versatile intermediates for further synthesis.
-
Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a terminal primary alcohol, providing another point for synthetic elaboration.
The Influence of the 2,2,2-Trifluoroethyl Group
While not typically a reactive handle itself, the trifluoroethyl group is the primary reason for using this building block. Its strong electron-withdrawing nature and steric bulk are known to confer desirable pharmacokinetic properties.[1] Molecules containing this group often exhibit enhanced metabolic stability because the C-F bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes.[1]
Experimental Protocols
The following protocols are designed to be robust and illustrative of the core applications discussed. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Cross-Coupling)
This protocol details the coupling of the free amine with an aryl bromide to form a tertiary arylamine, a common core in many bioactive molecules.
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Methodology:
-
Preparation of Free Amine: In a separate flask, dissolve this compound (1.2 mmol) in dichloromethane (10 mL). Add saturated aqueous sodium bicarbonate solution (10 mL) and stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Use the resulting oil immediately.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.05 mmol, 5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).
-
Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with high-purity argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Then, add the freshly prepared free amine (from step 1) dissolved in a minimal amount of anhydrous toluene.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Carefully quench with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired N-aryl product.
Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting reductive elimination step, which can be sluggish for electron-deficient amines. Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the amine and facilitate the catalytic cycle.
Protocol 2: Functionalization via Iron-Catalyzed N-Trifluoroethylation Analogue
While the title compound is already N-trifluoroethylated, understanding its synthesis provides insight into the broader class of molecules. The following is a well-established one-pot protocol for the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source, which proceeds through a cascade diazotization/N-H insertion reaction.[9][10]
Caption: Reaction scheme for one-pot N-Trifluoroethylation.
Methodology:
-
Reaction Setup: To a solution of 2,2,2-trifluoroethylamine hydrochloride (2.0 mmol) in water (4.0 mL) in a round-bottom flask, add the aniline substrate (1.0 mmol) and the iron porphyrin catalyst (e.g., Fe(TPP)Cl, 0.05 mmol, 5 mol%).
-
Diazotization: Cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂, 2.2 mmol) in water (2.0 mL) dropwise over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Extract the reaction mixture with dichloromethane (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-trifluoroethylated aniline.
Trustworthiness: This protocol is adapted from peer-reviewed literature and represents a reliable method for installing the trifluoroethylamino group.[10] The key to success is the slow, controlled addition of sodium nitrite at low temperature to safely manage the formation of the potentially explosive trifluorodiazoethane intermediate.[11] The iron catalyst is crucial for mediating the subsequent carbene N-H insertion into the aniline.
Conclusion
This compound is a highly valuable, albeit specialized, synthetic building block for medicinal chemistry and drug development. Its unique trifunctional nature—a nucleophilic secondary amine, a modifiable allyl group, and a property-enhancing trifluoroethyl moiety—provides researchers with a powerful tool for rapidly accessing novel chemical space. The protocols and strategic insights provided herein offer a validated framework for the successful application of this reagent, enabling the rational design and synthesis of complex, fluorine-containing bioactive molecules.
References
-
Title: Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price Source: lookpolymers.com URL: [Link]
-
Title: Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution Source: Royal Society of Chemistry Publishing URL: [Link]
-
Title: Selected examples of bioactive molecules incorporating β‐(hetero)arylethylamine scaffolds. Source: ResearchGate URL: [Link]
- Title: Preparation method of trifluoroethylamine - Google Patents Source: Google Patents URL
-
Title: Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: 2,2,2-Trifluoroethylamine hydrochloride Source: PubChem - National Center for Biotechnology Information URL: [Link]
- Title: Preparation method of 2,2,2-trifluoroethylamine - Google Patents Source: Google Patents URL
-
Title: Selected bioactive molecules bearing trifluoroethylamine group Source: ResearchGate URL: [Link]
-
Title: Selected bioactive compounds containing allylamine. Source: ResearchGate URL: [Link]
-
Title: Three New Dipeptide and Two New Polyketide Derivatives from the Mangrove-Derived Fungus Talaromyces sp.: Antioxidant Activity of Two Isolated Substances Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: Example of bioactive compounds having an allylamine motif. Source: ResearchGate URL: [Link]
-
Title: Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis Source: PubMed URL: [Link]
-
Title: Harnessing Nature's Toolbox: Naturally Derived Bioactive Compounds in Nanotechnology Enhanced Formulations Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]
-
Title: Drug Development Based on New Chemical Entities Source: Prime Scholars URL: [Link]
Sources
- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sfdchem.com [sfdchem.com]
- 5. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Page loading... [wap.guidechem.com]
"Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" scale-up synthesis considerations
An Application Note on the Scale-Up Synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
Abstract
This application note provides a comprehensive technical guide for the scale-up synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoroethyl moiety can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity (pKa) of parent molecules. This guide focuses on the practical challenges and strategic considerations for transitioning from laboratory-scale synthesis to a robust, safe, and efficient pilot or manufacturing-scale process. We present a detailed protocol based on reductive amination, analyze critical process parameters, and discuss safety, environmental, and purification strategies essential for successful scale-up.
Introduction and Strategic Overview
The synthesis of fluorinated amines is a cornerstone of modern pharmaceutical development.[1][2][3] The target molecule, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine, combines two key functionalities: an allyl group, which serves as a versatile handle for further chemical modification (e.g., via Heck coupling, metathesis, or thiol-ene reactions), and a 2,2,2-trifluoroethyl group, which imparts unique electronic and metabolic properties.
Scaling the synthesis of such molecules is non-trivial. Key challenges include managing reaction exotherms, ensuring homogenous mixing, handling hazardous reagents, and developing a scalable purification protocol that delivers the final product as a stable, easy-to-handle hydrochloride salt. This document outlines a validated pathway and provides the technical rationale behind each operational choice.
Synthetic Route Selection
Two primary retrosynthetic pathways were considered for the synthesis of the target free amine.
-
Route A: Reductive Amination: This approach involves the condensation of allylamine with a trifluoroacetaldehyde equivalent to form an imine intermediate, which is subsequently reduced in situ. This is a highly convergent and efficient method for secondary amine synthesis.[4][5][6]
-
Route B: Nucleophilic Alkylation: This pathway involves the direct alkylation of allylamine with a 2,2,2-trifluoroethyl electrophile (e.g., 2,2,2-trifluoroethyl triflate or iodide). While feasible, this route often suffers from challenges in controlling over-alkylation, leading to the formation of quaternary ammonium salts and complex purification profiles, making it less desirable for large-scale production.[7][8]
Decision: Route A, Reductive Amination, was selected as the optimal pathway for scale-up due to its high selectivity, milder reaction conditions, and more predictable impurity profile. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice, as it is selective for the iminium ion over the aldehyde, is less sensitive to water than other borohydrides, and avoids the use of toxic cyanides.[5][6][9]
Process Workflow and Mechanism
Overall Synthetic Workflow
The end-to-end process involves three primary stages: reaction, work-up and isolation of the free amine, and final salt formation and purification.
Caption: High-level workflow for the scale-up synthesis.
Reaction Mechanism
The reaction proceeds via two key steps:
-
Iminium Ion Formation: Allylamine acts as a nucleophile, attacking the carbonyl carbon of trifluoroacetaldehyde. Subsequent dehydration, often acid-catalyzed, forms the electrophilic iminium ion.
-
Hydride Reduction: The hydride from STAB is delivered to the iminium carbon, reducing it to the target secondary amine.
Caption: Simplified mechanism of reductive amination.
Detailed Protocols and Scale-Up Considerations
Lab-Scale Protocol (10 g Scale)
Materials:
-
Allylamine (CAS: 107-11-9)
-
2,2,2-Trifluoroacetaldehyde ethyl hemiacetal (or hydrate)
-
Sodium triacetoxyborohydride (STAB, CAS: 56553-60-7)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methyl tert-butyl ether (MTBE)
-
2M HCl in Diethyl Ether
Procedure:
-
To a 1 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet, charge allylamine (1.2 equiv.) and dichloromethane (DCM, 5 volumes).
-
Cool the solution to 0-5 °C.
-
Add 2,2,2-trifluoroacetaldehyde ethyl hemiacetal (1.0 equiv.) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour to facilitate imine formation.
-
Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C. Note: The addition is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Once complete, cool the reaction to 10 °C and slowly quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude free amine as an oil.
-
Dissolve the crude amine in MTBE (10 volumes).
-
Add 2M HCl in diethyl ether dropwise with vigorous stirring until precipitation is complete and the solution is acidic to litmus paper.
-
Stir the resulting slurry for 1 hour at room temperature.
-
Filter the solid product, wash with cold MTBE, and dry under vacuum at 40 °C to a constant weight.
Scale-Up Considerations and Process Optimization
Transitioning from a 10 g to a 1 kg+ scale requires careful consideration of several critical process parameters (CPPs).
| Parameter | Lab-Scale Approach | Scale-Up Challenge & Mitigation Strategy |
| Heat Management | Ice bath | Challenge: High surface-area-to-volume ratio at lab scale allows for easy cooling. This ratio decreases significantly at scale, making heat removal a major concern, especially during STAB addition. Mitigation: Utilize a jacketed reactor with a reliable cooling system. Control the addition rate of STAB based on the internal temperature (T_internal). A semi-batch process (slow addition of a reagent solution/slurry) is mandatory. |
| Reagent Addition | Manual portion-wise addition | Challenge: Difficult to control rate and ensure consistent dispersion. Mitigation: Add STAB as a slurry in DCM via a solids-addition funnel or as a solution via a metering pump. The latter improves control but requires validation of STAB stability in solution. |
| Mixing | Magnetic stirrer | Challenge: Inadequate for keeping dense reagents like STAB suspended in a large volume. Mitigation: Use a mechanical overhead stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity and prevent solids from settling. |
| Work-up | Separatory funnel | Challenge: Handling large volumes, potential for emulsion formation, and safety risks with manual shaking. Mitigation: Perform the quench and phase separations directly in the reactor. Use a sight glass to identify the phase split. Allow adequate settling time. If emulsions are an issue, small amounts of brine can be added to break them. |
| Isolation | Buchner funnel filtration | Challenge: Slow filtration and inefficient washing of large product quantities. Mitigation: Use a Nutsche filter-dryer. This allows for filtration, washing, and drying in a single, contained unit, minimizing handling and exposure. |
| Solvent Choice | Dichloromethane (DCM) | Challenge: DCM is a regulated and potentially carcinogenic solvent. Mitigation: Investigate alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF), which is greener and has a higher boiling point, though reagent solubility and reaction kinetics must be re-validated. |
Purification and Characterization
The formation of the hydrochloride salt serves as the primary purification step. Amines characteristically form salts with strong mineral acids, and these ionic compounds are often crystalline solids that are easier to isolate and purify than the free base.[10]
Protocol for Recrystallization (Optional): For achieving higher purity, the isolated hydrochloride salt can be recrystallized.
-
Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol).
-
Slowly add a less polar anti-solvent (e.g., MTBE or heptane) until turbidity persists.
-
Cool the mixture slowly to 0-5 °C to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a cold mixture of the crystallization solvents, and dry under vacuum.
Analytical Characterization:
-
¹H and ¹⁹F NMR: To confirm structure and assess purity.
-
LC-MS: To confirm molecular weight and identify low-level impurities.
-
FTIR: To identify characteristic functional group vibrations (N-H, C=C).
-
Melting Point: A sharp melting point is indicative of high purity. The literature melting point for the related 2,2,2-trifluoroethylamine hydrochloride is 220-222 °C.[11]
-
Karl Fischer Titration: To determine residual water content.
Safety, Health, and Environment (SHE)
A thorough risk assessment must be conducted before commencing any scale-up activity. The primary hazards are associated with the starting materials and solvents.
| Compound | CAS Number | Key Hazards | Recommended PPE & Handling |
| Allylamine | 107-11-9 | Highly flammable, toxic by inhalation/ingestion/skin contact, corrosive, lachrymator.[12][13] | Respirator, chemical-resistant gloves (butyl rubber), splash goggles, face shield, flame-retardant lab coat. Handle in a well-ventilated fume hood or closed system. Ground all equipment to prevent static discharge.[13] |
| 2,2,2-Trifluoroethanol | 75-89-8 | Flammable, toxic if inhaled, may damage fertility or cause organ damage through repeated exposure.[14][15] | Same as above. Ensure adequate ventilation and avoid exposure.[15] |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | Reacts with water to produce flammable hydrogen gas. Causes skin and eye irritation. | Handle in a dry environment under an inert atmosphere (nitrogen). Avoid contact with water or strong acids. |
| Dichloromethane (DCM) | 75-09-2 | Potential carcinogen, volatile, harmful if inhaled. | Use in a closed system or with appropriate local exhaust ventilation. Minimize emissions. |
| Hydrochloric Acid (HCl) | 7647-01-0 | Highly corrosive, causes severe skin burns and eye damage. | Wear acid-resistant gloves, apron, and full face protection. Have an emergency eyewash and shower readily available. |
Waste Management:
-
Aqueous waste streams will contain borate salts and sodium bicarbonate. Neutralize to a pH of 6-8 before disposal.
-
Organic waste streams containing halogenated solvents (DCM) must be collected and disposed of separately according to local regulations.
-
Consider process modifications to minimize waste, such as solvent recycling where feasible.
Troubleshooting Common Scale-Up Issues
A logical approach to troubleshooting is critical for process development.
Caption: Troubleshooting logic for poor reaction performance.
Conclusion
The scale-up synthesis of this compound via reductive amination is a robust and efficient method. Success at scale is contingent upon a thorough understanding and control of reaction thermodynamics, mixing dynamics, and reagent stoichiometry. The protocol and considerations outlined in this application note provide a solid foundation for researchers and drug development professionals to safely and effectively produce this valuable fluorinated building block on a larger scale. Careful planning, adherence to safety protocols, and a systematic approach to troubleshooting are paramount.
References
- HIMS. (2025, November 10). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry.
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
- Nottingham ePrints. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides.
- ECHEMI. (n.d.). Purification of Hydrochloride.
- MDPI. (2022, July 17). Mechanochemical Synthesis of Fluorinated Imines.
- National Institutes of Health. (n.d.). eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids.
- National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account.
- YouTube. (2022, June 6). Amine and HCl - salt formation reaction.
-
American Chemical Society. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][2]-Proton Shift Reaction.1 Scope and. Retrieved from
- ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
- Google Patents. (n.d.). WO2007079944A1 - Process for isolation of an organic amine.
- X-MOL. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?.
- Wikipedia. (n.d.). Reductive amination.
- Organic Chemistry. (n.d.). Reductive Amination - Common Conditions.
- YouTube. (2023, March 16). Reductive Amination.
- ChemicalBook. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride synthesis.
- Fisher Scientific. (2014, April 29). SAFETY DATA SHEET - 2,2,2-Trifluoroethanol.
- PubMed. (n.d.). Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines.
- Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol.
- Fisher Scientific. (2012, March 23). SAFETY DATA SHEET - Allylamine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- RSC Publishing. (n.d.). Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines.
- Santa Cruz Biotechnology. (n.d.). prop-2-yn-1-yl(2,2,2-trifluoroethyl)amine | SCBT.
- Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
- CloudSDS. (n.d.). Everything You Need to Know About Allylamine.
- RSC Publishing. (2022, February 23). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines.
- ResearchGate. (2023, January 13). Safety Considerations | Request PDF.
- LookChem. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price.
Sources
- 1. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic stereospecific alkylation of malononitriles with enantioenriched primary allylic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sfdchem.com [sfdchem.com]
- 12. fishersci.com [fishersci.com]
- 13. Everything You Need to Know About Allylamine by CloudSDS [cloudsds.com]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. carlroth.com [carlroth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Welcome to the technical support guide for the synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this synthesis to achieve higher yields and purity. We will delve into the common synthetic routes, pinpoint frequent challenges, and provide actionable, mechanistically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most viable synthetic strategies for preparing Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine?
There are two primary, effective routes for synthesizing the free amine, which is then converted to its hydrochloride salt:
-
Direct N-Alkylation: This classic approach involves the allylation of 2,2,2-trifluoroethylamine. It is straightforward but requires careful control to prevent side reactions.
-
Reductive Amination: A versatile and often higher-yielding method that involves forming an imine intermediate in situ, which is then reduced. This can be approached in two ways: reacting allylamine with 2,2,2-trifluoroacetaldehyde or reacting 2,2,2-trifluoroethylamine with acrolein.[1][2]
The choice between these pathways often depends on the availability of starting materials, sensitivity to reaction conditions, and scalability.
Caption: Primary synthetic routes to the target compound.
Troubleshooting Guide: Direct N-Alkylation Route
This route appears simple but is often plagued by a critical side reaction: over-alkylation.
Q2: My yield is low, and I've identified a byproduct with a mass corresponding to the addition of a second allyl group. How can I prevent this?
This is the most common failure mode in this synthesis—the formation of the tertiary amine, N,N-diallyl-2,2,2-trifluoroethylamine. The secondary amine product is often as, or more, nucleophilic than the starting primary amine, leading to a competitive second alkylation.
Root Cause Analysis & Solutions:
-
Stoichiometry: A large excess of the starting amine (2,2,2-trifluoroethylamine) can statistically favor the mono-alkylation. Start with at least 3-5 equivalents of the amine relative to the allyl bromide. While this complicates purification, it is often the most effective solution.
-
Slow Addition: Add the allyl bromide dropwise to a solution of the amine and base at a controlled temperature (e.g., 0 °C). This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of the product reacting further.
-
Choice of Base: A bulky, non-nucleophilic base can be less effective at deprotonating the more sterically hindered secondary amine product compared to the primary starting amine. However, the primary factor is typically the relative concentration. Common bases like K₂CO₃ or Et₃N are acceptable, but the stoichiometry and addition rate are more critical.
Caption: Competing reactions in the N-alkylation route.
Troubleshooting Guide: Reductive Amination Route
Reductive amination is a powerful, one-pot method that generally offers better selectivity and higher yields if optimized correctly.[3]
Q3: My main byproduct is an alcohol (allyl alcohol or 2,2,2-trifluoroethanol). What is causing this and how do I improve selectivity?
This indicates that your reducing agent is reducing the starting carbonyl (acrolein or trifluoroacetaldehyde) faster than the imine intermediate. This is a classic selectivity problem in reductive aminations.
Root Cause Analysis & Solutions:
-
Choice of Reducing Agent: This is the most critical parameter.
-
Sodium Borohydride (NaBH₄): A strong reducing agent that will rapidly reduce aldehydes. It should only be used in an indirect reductive amination, where the imine is pre-formed and isolated (or water is removed) before the reductant is added.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for direct (one-pot) reductive aminations.[4] It is a milder, sterically hindered reagent that reduces the protonated iminium ion much faster than it reduces the neutral aldehyde.
-
Sodium Cyanoborohydride (NaBH₃CN): Also selective for the imine, but it is highly toxic and generates HCN upon acidification, making NaBH(OAc)₃ a much safer alternative.[5]
-
-
pH Control: Imine formation is fastest under weakly acidic conditions (pH 4-6). This pH is low enough to catalyze dehydration to the imine but not so low that the starting amine is fully protonated and non-nucleophilic. Adding a small amount of acetic acid (AcOH) is common practice when using NaBH(OAc)₃.
-
Reaction Sequence: For a one-pot reaction, always mix the amine and aldehyde first and stir for a period (e.g., 20-30 minutes) to allow the imine/enamine equilibrium to be established before adding the reducing agent.
| Reagent | Selectivity for Imine | Key Considerations |
| NaBH₄ | Low | Reduces aldehydes quickly. Best for indirect methods. |
| NaBH(OAc)₃ | High | Recommended for one-pot reactions. Less toxic, mild. |
| NaBH₃CN | High | Effective but highly toxic. Requires careful handling. |
| H₂/Pd/C | Variable | Can also reduce the allyl C=C double bond. |
| Caption: Comparison of common reducing agents for reductive amination. |
Q4: My starting material, 2,2,2-trifluoroethylamine hydrochloride, is not reacting. Why?
The starting amine must be in its free, nucleophilic form to react with the aldehyde. The hydrochloride salt is an ammonium salt (R-NH₃⁺Cl⁻) and is not nucleophilic.
Solution: You must add a base to neutralize the hydrochloride salt in situ. Add one full equivalent of a non-nucleophilic base (like triethylamine or DIPEA) to liberate the free amine before or during the reaction. If using NaBH(OAc)₃, which can tolerate mild acid, you may only need to ensure the final pH is within the optimal range. A simple pre-neutralization of the starting material is often the most reliable method.[6]
FAQs on Purification and Salt Formation
Q5: What is the best method to purify the free amine product before converting it to the hydrochloride salt?
The free amine, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine, is likely a volatile liquid.
-
Distillation: If the product is thermally stable and has a boiling point sufficiently different from any impurities, vacuum distillation is an excellent method for purification on a larger scale.
-
Flash Chromatography: For smaller scales or to remove closely related impurities (like the over-alkylation product), chromatography on silica gel is effective. Use a gradient of ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase to prevent the amine from streaking on the acidic silica.
Caution: The product may be volatile.[7] Use a rotary evaporator with care at low temperatures and reduced pressure to avoid product loss.
Q6: I'm having trouble getting a clean, crystalline solid during the hydrochloride salt formation. It's oily or sticky. What's wrong?
This is almost always due to one of three issues:
-
Impure Free Amine: The most common cause. Any organic impurity will disrupt the crystal lattice of the salt, resulting in an oil. Re-purify the free amine before proceeding.
-
Incorrect Stoichiometry: Adding a significant excess of HCl can lead to an oily product. Use a solution of HCl in a solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) and add it dropwise to a solution of the pure amine in a non-polar solvent until precipitation is complete. Use exactly one equivalent.
-
Residual Solvent/Water: Ensure all solvents from the previous steps are removed and that the amine is dry. Water, in particular, can interfere with crystallization. The final product salt may also be hygroscopic and should be handled and stored accordingly.
Appendix A: Recommended Protocol (Reductive Amination)
This protocol is a robust starting point for optimization.
Materials:
-
2,2,2-Trifluoroethylamine hydrochloride (1.0 eq)
-
Acrolein (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Triethylamine (Et₃N) (1.05 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,2,2-trifluoroethylamine hydrochloride and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.05 eq) and stir for 15 minutes. A salt (Et₃N·HCl) will precipitate.
-
Add acrolein (1.1 eq) dropwise, keeping the temperature at 0 °C. Stir the reaction mixture at this temperature for 30 minutes to facilitate imine formation.
-
In one portion, add sodium triacetoxyborohydride (1.5 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate carefully under reduced pressure.
-
Purify the resulting crude free amine by flash chromatography or vacuum distillation.
-
For salt formation, dissolve the pure amine in anhydrous diethyl ether and add one equivalent of 2M HCl in diethyl ether dropwise. The hydrochloride salt should precipitate as a white solid. Collect by filtration, wash with cold ether, and dry under vacuum.
References
-
Chen, J., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. Available at: [Link]
-
Podyacheva, E., et al. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]
-
Chen, J., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a “Building Block”. Organic Letters. Available at: [Link]
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". PubMed. Available at: [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 2,2,2-trifluoroethylamine.
- Google Patents. (n.d.). Preparation method of trifluoroethylamine.
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields... Available at: [Link]
-
MacMillan, D. W. C., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Chemistry. Available at: [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. jocpr.com [jocpr.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
Welcome to the dedicated technical support guide for the purification of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed purification protocols based on established chemical principles and field experience.
I. Understanding the Molecule and Its Challenges
This compound is a fluorinated secondary amine salt. Its structure presents a unique combination of a reactive allyl group and an electron-withdrawing trifluoroethyl group. The hydrochloride salt form enhances its stability and handling as a solid, but also introduces specific purification challenges.
The most probable synthetic route to this compound is the N-alkylation of 2,2,2-trifluoroethylamine with an allyl halide (e.g., allyl bromide or allyl chloride), followed by salt formation with hydrochloric acid. The purification challenges primarily arise from the potential for side reactions and the physicochemical properties of the target compound and its impurities.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the reaction conditions. Based on the likely N-alkylation synthesis, you should anticipate the following:
-
Unreacted Starting Materials: Residual 2,2,2-trifluoroethylamine and allyl halide.
-
Over-alkylation Product: The tertiary amine, N,N-diallyl-2,2,2-trifluoroethylamine.
-
Solvent Residues: Solvents used in the reaction and workup (e.g., acetonitrile, DMF, ethers).
-
Inorganic Salts: Salts formed from the base used to scavenge the acid generated during alkylation (e.g., triethylammonium bromide).
Q2: My crude product is an oil or a sticky solid. How can I crystallize it?
A2: Oiling out is a common issue with amine salts. This is often due to the presence of impurities that depress the melting point and disrupt the crystal lattice. Here are a few strategies:
-
Solvent Selection: The choice of recrystallization solvent is critical. A good starting point is a polar protic solvent like isopropanol or ethanol, with the slow addition of a less polar anti-solvent like diethyl ether or heptane until turbidity is observed.
-
Temperature Gradient: Slow cooling is crucial. Allow the heated solution to cool to room temperature undisturbed, followed by further cooling in a refrigerator or freezer.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal can induce crystallization.
-
Purity: If oiling persists, it's a strong indication that the crude product requires a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
Q3: I am observing streaking on my silica gel TLC plates. What is causing this and how can I fix it?
A3: Streaking of amines on silica gel is a classic problem caused by the interaction of the basic amine with the acidic silanol groups of the silica. For the hydrochloride salt, this effect can be less pronounced, but the free base present in equilibrium can still cause issues. To mitigate this:
-
Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et3N) or ammonia in methanol. This will neutralize the acidic sites on the silica gel and lead to sharper spots.
-
Alternative Stationary Phase: Consider using basic alumina as your stationary phase for column chromatography.
Q4: Is this compound stable?
A4: As a hydrochloride salt, the compound is generally stable under standard laboratory conditions (room temperature, protected from moisture).[1] However, the allyl group has the potential to undergo polymerization, especially if exposed to radical initiators, light, or high temperatures for extended periods. It is also likely to be hygroscopic, so storage in a desiccator is recommended.[2]
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Solvent System | Screen a wider range of solvent/anti-solvent pairs. Good candidates include Ethanol/Diethyl Ether, Isopropanol/Heptane, or Methanol/MTBE. | The solubility of the desired compound and its impurities must be sufficiently different in the chosen solvent system to allow for selective crystallization. |
| Co-precipitation of Impurities | Perform a preliminary acid-base extraction to remove neutral and acidic impurities before recrystallization. | This removes impurities that might have similar solubility profiles to the target compound, preventing them from being incorporated into the crystal lattice. |
| Presence of Oils | If the product oils out, redissolve it and add the anti-solvent more slowly at a slightly lower temperature. Vigorous stirring can sometimes help. | Oiling out occurs when the solubility of the compound is exceeded too rapidly. Slower addition of the anti-solvent allows for more ordered crystal growth. |
Problem 2: Difficulty Removing Unreacted 2,2,2-Trifluoroethylamine
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Volatility of Free Base | During an aqueous workup, ensure the aqueous layer is sufficiently acidic (pH < 2) before extraction to fully protonate the volatile free amine and retain it in the aqueous phase. | 2,2,2-Trifluoroethylamine has a low boiling point (36-37°C) and can be lost during solvent removal if not in its salt form. |
| Insufficient Washing | If purifying by recrystallization, ensure the filtered crystals are washed with a small amount of the cold anti-solvent. | This will wash away residual starting materials and other soluble impurities adhering to the crystal surface. |
| Formation of an Azeotrope | Co-evaporate the crude product with a solvent like toluene under reduced pressure before final purification. | This can help to azeotropically remove volatile impurities. |
Problem 3: Presence of Over-Alkylation Product (Tertiary Amine)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Similar Polarity | Utilize column chromatography on silica gel with a gradient elution. The tertiary amine will be less polar than the secondary amine salt. | The difference in polarity between the secondary and tertiary amine allows for their separation by chromatography. |
| Incomplete Salt Formation | Ensure at least one full equivalent of HCl has been added to the free base to form the hydrochloride salt. | The tertiary amine will also form a hydrochloride salt, but its chromatographic behavior will still differ from the secondary amine salt. |
IV. Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing non-basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This will protonate the desired amine and any amine impurities, pulling them into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer contains neutral and acidic impurities and can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 3M NaOH or solid K2CO3) until the pH is >10. This will deprotonate the amine hydrochloride to its free base.
-
Extraction: Extract the aqueous layer multiple times with a fresh organic solvent (e.g., DCM or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified free amine.
-
Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for crude material that is already reasonably pure.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, heptane, diethyl ether) to find a suitable recrystallization system. An ideal system is one where the compound is soluble in a solvent when hot but sparingly soluble when cold, and an anti-solvent in which the compound is insoluble.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in the minimum amount of the hot primary solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the anti-solvent to the hot solution until a persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
V. References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Sigma-Aldrich. Safety Data Sheet for a related amine hydrochloride. [Product Safety Information]
-
PubMed Central. Stability of Plasma-Polymerized Allylamine Films With Sterilization by Autoclaving. [Link]
Sources
"Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" reaction mechanism troubleshooting
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and troubleshooting of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important fluorinated building block. The introduction of a trifluoroethyl group can significantly alter the physicochemical properties of amine-containing molecules, such as basicity and metabolic stability, making it a valuable moiety in medicinal chemistry.[1][2]
The most common and efficient pathway to this compound is through the reductive amination of allylamine with 2,2,2-trifluoroacetaldehyde, followed by conversion to its hydrochloride salt. This guide provides an in-depth look at the reaction mechanism, offers solutions to common experimental challenges, and presents a validated protocol.
Section 1: The Core Reaction Mechanism - Reductive Amination
Reductive amination is a powerful, often one-pot, method for forming carbon-nitrogen bonds.[3] It proceeds in two fundamental stages:
-
Imine/Iminium Ion Formation: The nucleophilic allylamine attacks the electrophilic carbonyl carbon of 2,2,2-trifluoroacetaldehyde. This is followed by the elimination of a water molecule to form an intermediate imine (or its protonated form, the iminium ion).[4] This step is reversible and often the rate-limiting part of the reaction.
-
In-Situ Reduction: The C=N double bond of the imine is then reduced to a single bond by a selective reducing agent, yielding the target secondary amine.[4]
The final step involves treating the purified amine with hydrochloric acid to precipitate the stable, crystalline hydrochloride salt.
Caption: General mechanism for the synthesis via reductive amination.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low or has stalled. What are the likely causes?
Answer: Low yield is the most common issue and typically points to inefficient imine formation. The electron-withdrawing nature of the CF₃ group can impact the reactivity of the aldehyde.[5]
-
Causality & Solution (pH Control): Imine formation is often catalyzed by mild acid, which protonates the carbonyl oxygen and makes the carbon more electrophilic. However, excess acid will protonate the allylamine, rendering it non-nucleophilic.
-
Recommendation: Add a catalytic amount of a weak acid, such as acetic acid (typically 5 mol%).[6] The optimal pH for imine formation is generally between 4 and 6. You can monitor the pH of the reaction mixture if necessary.
-
-
Causality & Solution (Water Removal): The formation of the imine from the hemiaminal intermediate is a dehydration reaction.[4] According to Le Châtelier's principle, removing water will drive the equilibrium towards the product.
-
Recommendation: While not always necessary for simple reductive aminations, if yields are poor, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).
-
-
Causality & Solution (Reagent Quality): Aldehydes can oxidize to carboxylic acids upon storage, and amines can absorb CO₂ and water. 2,2,2-Trifluoroacetaldehyde is typically supplied as a hydrate or gas. Ensure you are using the correct form and accounting for its purity.
-
Recommendation: Use freshly opened or properly stored reagents. If using the hydrate of the aldehyde, ensure the stoichiometry is adjusted accordingly.
-
Q2: I'm observing a significant amount of 2,2,2-trifluoroethanol as a byproduct. How can I prevent this?
Answer: The formation of 2,2,2-trifluoroethanol indicates that your reducing agent is directly reducing the starting aldehyde instead of the intermediate imine.
-
Causality & Solution (Choice of Reducing Agent): Stronger hydride reagents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[7] The key to a successful reductive amination is using a reagent that is selective for the iminium ion.
-
Recommendation: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent choice as it is less reactive towards carbonyls but highly effective for reducing imines.[4][7] It is also tolerant of mildly acidic conditions. Sodium cyanoborohydride (NaCNBH₃) is another classic choice, but STAB is generally less toxic and preferred.
-
-
Causality & Solution (Timing of Addition): If you must use NaBH₄, the timing of its addition is critical.
-
Recommendation: Allow the aldehyde and amine to stir together (with catalytic acid) for a sufficient period (e.g., 1-2 hours) to maximize imine formation before adding the reducing agent.[7]
-
Q3: My product is difficult to purify. Column chromatography gives significant streaking.
Answer: Amines are notorious for poor behavior on silica gel due to their basicity, which leads to strong interactions with the acidic silica surface, causing tailing and poor separation.
-
Causality & Solution (Acid/Base Extraction): Your target compound is a basic amine, while common byproducts (like unreacted aldehyde or trifluoroethanol) are neutral. This difference in chemical properties can be exploited.
-
Recommendation: Perform an acidic liquid-liquid extraction. After the reaction, quench carefully and dilute with an organic solvent (e.g., ethyl acetate). Wash with 1M HCl. Your amine product will be protonated and move into the aqueous layer as the hydrochloride salt, while neutral impurities remain in the organic layer.[8] Then, basify the aqueous layer (e.g., with 1M NaOH or NaHCO₃) to deprotonate your amine, which can then be re-extracted into an organic solvent.[8]
-
-
Causality & Solution (Salt Formation for Purification): The final hydrochloride salt is a crystalline solid, which is often much easier to purify than the free amine.[9]
-
Recommendation: After an initial workup to get the crude free amine, dissolve it in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble HCl gas) until precipitation is complete. The resulting solid can be collected by filtration and purified by recrystallization.
-
Q4: Is the final hydrochloride salt stable? What are the best handling and storage practices?
Answer: Yes, the hydrochloride salt is significantly more stable and less volatile than the free amine. However, it does have specific handling requirements.
-
Causality & Solution (Hygroscopicity): Amine salts are often hygroscopic, meaning they readily absorb moisture from the air.[10][11]
-
Recommendation: Store this compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[10] Handle it quickly in the open air to minimize moisture absorption.
-
Section 3: Validated Experimental Protocol
This protocol describes a standard lab-scale synthesis using sodium triacetoxyborohydride.
Reagent Table
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Allylamine | 57.09 | 10.0 | 1.0 | 0.57 g (0.76 mL) |
| 2,2,2-Trifluoroacetaldehyde | 98.02 | 11.0 | 1.1 | 1.08 g |
| Sodium Triacetoxyborohydride | 211.94 | 15.0 | 1.5 | 3.18 g |
| Acetic Acid | 60.05 | 0.5 | 0.05 | 30 µL |
| Dichloromethane (DCM) | - | - | - | 20 mL |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add allylamine (0.76 mL, 10.0 mmol) and dichloromethane (20 mL).
-
Imine Formation: Add 2,2,2-trifluoroacetaldehyde (1.08 g, 11.0 mmol) to the solution, followed by glacial acetic acid (30 µL, 0.5 mmol). Stir the mixture at room temperature for 1 hour.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol). Caution: Initial gas evolution may occur. Stir the reaction at room temperature for 12-16 hours.
-
Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation of Free Amine: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product is Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine. Note: The free amine may be volatile.
-
Salt Formation: Dissolve the crude amine in 20 mL of diethyl ether. Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate will form.
-
Purification: Continue adding the HCl solution until no further precipitation is observed. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.
Section 4: Troubleshooting Workflow
Use this flowchart to diagnose and resolve experimental issues systematically.
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
T. Magnin, et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
T. Magnin, et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. National Center for Biotechnology Information (PMC). [Link]
-
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. [Link]
-
Chemistry Skills. (2023). Reductive Amination. YouTube. [Link]
-
S. Ren, et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. National Center for Biotechnology Information (PMC). [Link]
-
Reductive Amination. (n.d.). Wikipedia. [Link]
-
S. D. Walker, et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. [Link]
-
K. M. Touchette. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
S. Kazemzadeh. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]
Sources
- 1. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. gctlc.org [gctlc.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 11. sfdchem.com [sfdchem.com]
Technical Support Center: Optimizing Reaction Conditions for Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
Introduction for the Senior Scientist
Welcome to the technical support center for the synthesis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this fluorinated amine salt. As Senior Application Scientists, we understand that optimizing a synthetic route involves navigating a complex interplay of variables where seemingly minor adjustments can significantly impact yield, purity, and scalability. The introduction of the trifluoroethyl group into an allylic amine framework presents unique challenges, primarily centered around controlling the reactivity of the amine nucleophile and managing potential side reactions.
This document moves beyond standard protocols to provide a deeper, mechanistic understanding of the reaction. We will explore the "why" behind procedural steps, offering field-tested insights in a practical question-and-answer format. Our goal is to empower you to troubleshoot effectively, rationalize your experimental choices, and develop a robust, self-validating process for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route to this compound?
The most prevalent method is a classical nucleophilic substitution (N-alkylation) reaction. This involves reacting a primary amine, allylamine (prop-2-en-1-amine), with a suitable 2,2,2-trifluoroethylating agent. The resulting secondary amine is then converted to its hydrochloride salt for improved stability, handling, and purification.
Q2: What are the primary challenges encountered in this synthesis?
The main difficulties are:
-
Over-alkylation: Allylamine is a primary amine, making it susceptible to reacting with two equivalents of the trifluoroethylating agent to form a tertiary amine byproduct. The desired secondary amine product can also undergo a second alkylation.[1][2]
-
Leaving Group Reactivity: The choice of the trifluoroethylating agent (e.g., iodide, bromide, triflate) dictates the reaction's kinetics and the harshness of the required conditions.[3]
-
Base Selection: The base must be strong enough to facilitate the reaction, often by deprotonating the amine, without promoting side reactions like elimination.[3]
-
Purification: The free amine product can be volatile and challenging to purify via chromatography. The final salt requires specific conditions for its formation and purification.
Q3: Why is the final product isolated as a hydrochloride salt?
There are several reasons for this. Primary and secondary amines are often volatile, oily, and can be sensitive to atmospheric CO₂. Converting the amine to its hydrochloride salt transforms it into a stable, crystalline solid that is easier to handle, weigh, and store.[4] This process also serves as a crucial purification step, as many organic impurities will remain in the mother liquor during crystallization.
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis.
Problem Area 1: Low Reaction Yield & Slow Conversion
Q: My N-alkylation reaction is very slow or stalls completely. How can I improve the rate and conversion?
A: This is a common issue often related to insufficient reactivity in one or more components of the reaction system. Here’s how to troubleshoot, starting with the most impactful factors:
-
Evaluate Your Trifluoroethylating Agent: The leaving group's ability is paramount. The general reactivity order for alkyl halides is I > Br > Cl .[3] If you are using 2,2,2-trifluoroethyl chloride, the reaction will be significantly slower than with the bromide or iodide analog. For very unreactive systems, consider using 2,2,2-trifluoroethyl triflate, a highly potent alkylating agent.
-
Increase the Reaction Temperature: This is often the simplest way to increase the reaction rate. However, proceed with caution, as higher temperatures can also promote side reactions, especially over-alkylation. We recommend increasing the temperature in 10-15 °C increments while carefully monitoring the reaction progress by TLC or LC-MS.[5]
-
Re-evaluate Your Solvent and Base Combination: Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally preferred because they effectively solvate the cation of the base without protonating and deactivating the amine nucleophile.[3] The base must be strong enough to deprotonate the amine or neutralize the generated acid (HX). If a weak base like K₂CO₃ is ineffective, consider stronger, non-nucleophilic bases such as NaH or Cs₂CO₃. Cesium bases, in particular, are known to enhance the rate of N-alkylation.[2]
Optimization Parameters: Solvents & Bases
| Parameter | Choice & Rationale | Potential Issues |
| Solvent | DMF, ACN, DMSO: Polar aprotic, good for Sₙ2.[3] | High boiling points can complicate workup. |
| THF: Less polar, but a good choice with strong bases like NaH. | Lower reaction temperatures may be required. | |
| Base | K₂CO₃, Cs₂CO₃: Common, solid bases. Cs₂CO₃ is highly effective but more expensive.[2] | Heterogeneous reaction may be slow; requires efficient stirring. |
| NaH: Very strong, irreversible deprotonation of the amine. Use in anhydrous THF or DMF. | Requires strictly anhydrous conditions and inert atmosphere. | |
| Triethylamine (Et₃N): Organic base, acts as an acid scavenger. | May not be strong enough to significantly accelerate the reaction. |
Problem Area 2: Significant Over-alkylation Byproduct
Q: My analysis shows a significant peak corresponding to the tertiary amine byproduct. How can I improve the selectivity for the desired secondary amine?
A: This is the classic challenge of mono-alkylation of primary amines. The desired secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.
-
Adjust Stoichiometry: The most effective strategy is to use the primary amine (allylamine) in excess (e.g., 2 to 5 equivalents). This ensures that the trifluoroethylating agent is more likely to encounter a molecule of the starting material rather than the product. The unreacted allylamine can be removed later during workup due to its volatility.
-
Slow Addition of the Alkylating Agent: Instead of adding all the trifluoroethylating agent at once, add it dropwise to the reaction mixture over several hours using a syringe pump. This maintains a low instantaneous concentration of the alkylating agent, which statistically favors reaction with the more abundant primary amine.
-
Lower the Reaction Temperature: Higher temperatures can sometimes decrease selectivity. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often minimize the formation of the tertiary amine byproduct.[5]
Workflow for Minimizing Over-alkylation
Caption: Troubleshooting logic for minimizing over-alkylation.
Problem Area 3: Purification & Isolation
Q: What is the best method for converting the purified free amine to the hydrochloride salt?
A: The goal is to protonate the amine with HCl without introducing excess water, which can hinder crystallization.
-
Prepare the Amine Solution: After workup and purification (e.g., column chromatography or distillation), dissolve the pure free amine, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine, in a dry, non-polar organic solvent in which the hydrochloride salt is insoluble. Anhydrous diethyl ether or ethyl acetate are excellent choices.
-
Introduce HCl:
-
HCl Gas: The cleanest method is to slowly bubble dry HCl gas through the stirred solution. The hydrochloride salt will precipitate out as a solid.
-
HCl in Solvent: A more convenient and common method is to add a saturated solution of HCl in a compatible solvent (e.g., HCl in diethyl ether, or HCl in 2-propanol). Add the HCl solution dropwise until precipitation is complete. A slight excess can ensure full conversion.
-
-
Isolate the Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the cold, dry solvent (e.g., diethyl ether) to remove any remaining soluble impurities. Dry the resulting white to off-white solid under vacuum. A general procedure for forming hydrochloride salts is well-documented.[4]
Q: My final hydrochloride salt is discolored or shows impurities in the NMR. How can I purify it?
A: The most effective method for purifying a solid salt is recrystallization. The key is to find a solvent system where the salt is soluble at high temperatures but poorly soluble at low temperatures.
-
Solvent Screening: Good single-solvent candidates include ethanol, methanol, or isopropanol. For mixed-solvent systems, try dissolving the salt in a minimal amount of a hot polar solvent (like ethanol) and then slowly adding a non-polar co-solvent (like diethyl ether or hexanes) until the solution becomes cloudy (the cloud point). Then, add a drop or two of the polar solvent to redissolve the solid and allow the solution to cool slowly.
-
Procedure: Dissolve the impure salt in the minimum amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture through a pad of celite to remove colored impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Trifluoroethylation of Allylamine
Disclaimer: This is a representative protocol. Specific quantities and conditions should be optimized for your laboratory setup.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add allylamine (3.0 eq.) and anhydrous acetonitrile (ACN, to achieve a concentration of ~0.5 M).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylation: To the stirring suspension, add 2,2,2-trifluoroethyl iodide (1.0 eq.) dropwise via syringe over 1 hour at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS every 2 hours.
-
Workup: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of ACN.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and excess allylamine. Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient elution, e.g., 5-20% ethyl acetate in hexanes, often with 1% triethylamine added to the mobile phase to prevent tailing).
Protocol 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free amine (1.0 eq.) in anhydrous diethyl ether (10 mL per gram of amine).
-
Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until a precipitate is no longer formed.
-
Digestion: Stir the resulting slurry for 30 minutes at room temperature to ensure complete salt formation.
-
Isolation: Collect the solid by vacuum filtration, washing the filter cake with a small volume of cold, anhydrous diethyl ether.
-
Drying: Dry the white solid in a vacuum oven at 40 °C overnight to yield the final this compound.
Overall Synthesis Workflow
Caption: Experimental workflow from starting materials to final product.
References
-
Carreras, V., & Ollevier, T. (2021). Allylation of Imines with Allyltrimethylsilane and Experimental Evidences for a Fluoride-Triggered Autocatalysis Mechanism of the Sakurai−Hosomi Reaction. The Journal of Organic Chemistry, 86(18), 13160-13168. [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. Retrieved January 21, 2026, from [Link]
-
Wang, Z., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]
-
Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 1495. [Link]
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields... [Figure]. Retrieved January 21, 2026, from [Link]
- Google Patents. (2016). CN105906513A - Preparation method of trifluoroethylamine.
- Google Patents. (2011). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
-
Liu, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]
-
Buerger, H., Krumm, B., & Pawelke, G. (1989). ChemInform Abstract: Tris(2,2,2‐trifluoroethyl)amine and Its Reactions with Halogens. ChemInform, 20(50). [Link]
-
Royal Society of Chemistry. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. Retrieved January 21, 2026, from [Link]
-
Salvatore, R. N., & Nagle, A. S. (2000). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF. Retrieved January 21, 2026, from [Link]
-
Liu, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PubMed. [Link]
-
Chemical LAND21. (n.d.). 2,2,2-Trifluoroethylamine Hydrochloride. Retrieved January 21, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" stability issues and degradation
Technical Support Center: Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
A Guide to Stability, Handling, and Degradation Troubleshooting
Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical advice required to ensure the integrity of your experiments. This molecule, with its unique combination of a reactive allylic group, an electron-deficient trifluoroethyl moiety, and a secondary amine salt, presents specific challenges and opportunities. This guide is structured to address potential stability issues, offering troubleshooting advice and validated protocols to maintain the compound's purity and performance.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and use of this compound.
Question 1: I've noticed my solid compound has developed a slight yellow or brown discoloration over time. Is it still usable?
Answer: Discoloration is a common indicator of degradation. The likely culprits are oxidation of the allylic double bond or the secondary amine. While minor discoloration may not significantly impact some applications, it signals a change in purity that could compromise sensitive experiments.
-
Causality: The allylamine functional group is susceptible to degradation when exposed to environmental factors like light, heat, or oxygen[1]. Amines, in general, are prone to oxidation, which can lead to the formation of colored impurities.
-
Recommended Action:
-
Re-analyze Purity: Before use, verify the compound's purity using a suitable analytical method like HPLC-UV or GC-MS.
-
Purification: If impurities are detected, purification via recrystallization or column chromatography may be necessary[2].
-
Preventative Measures: Always store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and at the recommended refrigerated temperature (2-8°C) to minimize exposure to oxygen and light.[3][4]
-
Question 2: My aqueous solution of the compound has a lower than expected pH and seems to be losing potency. What is happening?
Answer: As a hydrochloride salt, this compound will form a mildly acidic solution in water. However, a significant drop in pH over time may indicate hydrolysis or other degradation pathways that release acidic byproducts. The loss of potency is a direct consequence of the parent compound degrading.
-
Causality: Although the hydrochloride salt form is generally more stable than the free base, certain conditions can promote degradation. The trifluoroethyl group is strongly electron-withdrawing, which can influence the reactivity of the molecule.
-
Recommended Action:
-
Prepare Fresh Solutions: It is always best practice to prepare aqueous solutions fresh for each experiment.
-
Buffer the Solution: If the experimental conditions allow, using a buffered solution can help maintain a stable pH and may slow certain degradation pathways.
-
Storage of Solutions: If a solution must be stored, even for a short period, it should be kept at 2-8°C and protected from light.
-
Question 3: I am seeing an unexpected peak in my HPLC/GC analysis. What could this be?
Answer: An unexpected peak is a classic sign of either a synthetic impurity or a degradant. Given the structure of this compound, several degradation products are plausible.
-
Potential Degradants & Causes:
-
Oxidation Product: The allylic C=C double bond can be oxidized, leading to epoxides, diols, or even cleavage products. The secondary amine can also be oxidized to a hydroxylamine or nitrosoalkane derivative[5].
-
Polymerization Product: Allyl groups can undergo radical-initiated polymerization, especially if exposed to light, heat, or radical initiators.
-
De-allylation/De-trifluoroethylation: While less common under typical conditions, cleavage of the C-N bonds could occur under harsh thermal or chemical stress.
-
-
Troubleshooting Workflow:
-
Confirm Identity: Use a high-resolution technique like LC-MS to get an accurate mass of the unknown peak, which is crucial for proposing a structure[1].
-
Perform Forced Degradation: Intentionally stress the compound under controlled conditions (acid, base, oxidation, heat, light) to see if you can purposefully generate the unknown peak. This is a key part of developing a stability-indicating method.[6][7][8]
-
Review Synthesis: Check the synthetic route for potential byproducts that might co-purify with the final compound[1].
-
Part 2: Understanding and Investigating Degradation
A proactive approach to stability involves understanding the molecule's vulnerabilities.
Key Molecular Liabilities
The structure contains three primary sites susceptible to degradation:
-
The Allyl Group (Prop-2-en-1-yl): Prone to oxidation, polymerization, and electrophilic addition.
-
The Secondary Amine: Can be oxidized and can participate in various condensation reactions.
-
The Trifluoroethyl Group: The C-F bonds are strong, but the strong electron-withdrawing effect can influence the reactivity of the adjacent C-N bond.
Caption: Key reactive sites and their potential degradation pathways.
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method[8]. This protocol outlines a typical approach.
Objective: To generate likely degradation products under controlled stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector, or LC-MS system
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Prepare a control (1 mL stock + 1 mL methanol).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[9]
-
Thermal Stress: Incubate a vial of the stock solution at 80°C for 48 hours.
-
Photolytic Stress: Expose a vial of the stock solution to direct UV light (e.g., in a photostability chamber) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples, including the control, by a validated HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation pathways are observed without overly complex secondary reactions[9].
| Stress Condition | Typical Observation | Potential Degradant Type |
| Acidic (HCl) | Moderate degradation | Hydrolysis products |
| Basic (NaOH) | Significant degradation | Elimination, hydrolysis products |
| Oxidative (H₂O₂) | Rapid degradation | N-oxides, Allyl epoxides/diols |
| Thermal | Minor to moderate degradation | Various, depends on weakest bond |
| Photolytic (UV) | Potential for polymerization/oxidation | Radical-derived products |
Part 3: Recommended Protocols for Handling & Analysis
Adherence to proper procedures is critical for obtaining reliable and reproducible results.
Storage and Handling Protocol
Proper storage is the first line of defense against degradation.
-
Short-Term Storage (Solid): Store in a tightly sealed container (preferably amber glass) at 2-8°C.
-
Long-Term Storage (Solid): For extended periods, store under an inert atmosphere (argon or nitrogen) at -20°C. Before opening, allow the container to warm completely to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Solution Storage: Aqueous or organic solutions are significantly less stable than the solid material. Always prepare solutions fresh. If temporary storage is unavoidable, keep the solution at 2-8°C, protected from light, for no longer than 24 hours.
-
General Handling: Use in a well-ventilated area.[10] Avoid contact with strong oxidizing agents, strong acids, and strong bases[3][10].
Caption: Recommended workflow for handling the solid compound.
Analytical Method: Reverse-Phase HPLC for Purity Assessment
This method provides a baseline for assessing the purity of this compound and detecting polar and non-polar impurities.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A or a Water/Acetonitrile mixture to a concentration of approximately 0.5 mg/mL.
Rationale: The C18 stationary phase effectively retains the compound. The acidic mobile phase (TFA) ensures the amine is protonated, leading to sharp, symmetrical peaks. The gradient elution is crucial for separating the relatively polar parent compound from potentially more non-polar degradation products (like polymers) or more polar ones (like oxidized diols).
References
-
LookChem. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2. [Link]
-
PubChem. 2,2,2-Trifluoroethylamine hydrochloride. [Link]
-
Halocarbon Life Sciences. SDS – SAFETY DATA SHEET: 2,2,2-TRIFLUOROETHYLAMINE. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Allylamine. [Link]
-
ResearchGate. Development of forced degradation and stability indicating studies of drugs – A review. [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
IOSR Journal of Pharmacy. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
RSC Publishing. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
-
Organic Syntheses. Allylamine. [Link]
-
ACS Publications. Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. [Link]
-
National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Veeprho. Allylamine Impurities and Related Compound. [Link]
- Google P
-
Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
University of Ottawa. Handling and Storage of Chemicals. [Link]
-
National Institutes of Health (NIH). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link]
-
ResearchGate. Cascade reactions and manipulation of allylic amines. [Link]
-
Wikipedia. Lewis acids and bases. [Link]
-
ResearchGate. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. rsc.org [rsc.org]
- 3. halocarbon-ls.com [halocarbon-ls.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 10. fishersci.com [fishersci.com]
"Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" handling hygroscopic materials
Focus: Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound. As a substituted amine hydrochloride salt, this compound is anticipated to be hygroscopic, readily absorbing moisture from the atmosphere. This property can significantly impact experimental accuracy, compound stability, and the overall success of your research.
This document provides in-depth technical guidance, troubleshooting advice, and best-practice protocols to mitigate the challenges associated with handling this moisture-sensitive reagent. The information herein is grounded in established principles of handling hygroscopic materials and data from closely related compounds, such as 2,2,2-Trifluoroethylamine hydrochloride, which is confirmed to be hygroscopic.[1][2]
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound is "hygroscopic"?
A1: Hygroscopy is the tendency of a solid substance to attract and hold water molecules from the surrounding environment. For a crystalline powder like this compound, this can lead to a range of issues including clumping, inaccurate weighing, changes in physical properties, and potential chemical degradation through hydrolysis.[3][4]
Q2: How can I tell if my batch of this compound has absorbed moisture?
A2: Visual inspection is the first step. Signs of moisture absorption include a change in the powder's appearance from a free-flowing solid to a clumpy, gummy, or even partially dissolved state.[5] Inconsistent results in your experiments, such as poor solubility or unexpected side reactions, can also be an indicator of a compromised reagent.
Q3: What are the immediate storage recommendations upon receiving this compound?
A3: Upon receipt, the compound should be stored in a cool, dry, and well-ventilated area.[5][6] The container must be kept tightly sealed.[5][6] For long-term stability, storage in a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) or within a glove box under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.
Q4: Can I store this compound in a standard laboratory freezer?
A4: While low temperatures can slow the rate of potential degradation, storing hygroscopic materials in a standard freezer can be risky. The freeze-thaw cycles can introduce condensation. If you must store it in a freezer, ensure the container is absolutely airtight. Crucially, you must allow the container to warm to room temperature before opening it to prevent atmospheric moisture from condensing on the cold powder.[6]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My powder has formed hard clumps and is difficult to weigh accurately.
-
Cause: This is a clear indication of significant moisture absorption. The hygroscopic nature of the amine salt has caused it to attract water, leading to the formation of hydrates and physical clumping.[7]
-
Solution:
-
Drying: You may be able to dry the material. Transfer the clumped powder to a vacuum desiccator containing a strong desiccant like phosphorus pentoxide or fresh, indicating Drierite. Gentle heating in a vacuum oven can also be effective, but you must first confirm that the compound is thermally stable and will not decompose.
-
Accurate Weighing: If drying is not feasible or successful, you must use an alternative weighing method. The "weighing by difference" technique is recommended.[8] (See Protocol 1).
-
Prevention: For future use, minimize the compound's exposure to the atmosphere. Prepare aliquots in a controlled environment if possible.
-
Issue 2: I am observing poor solubility or the formation of a hazy solution when dissolving the compound.
-
Cause: The presence of absorbed water can alter the solvation properties of the compound. In some non-aqueous solvents, the presence of water can lead to insolubility or the formation of an emulsion. Additionally, if the compound has partially degraded due to moisture, the impurities may be insoluble.
-
Solution:
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents for preparing your solutions. Solvents should be stored over molecular sieves or obtained from a solvent purification system.
-
Compound Integrity: Ensure your starting material is dry. If you suspect moisture contamination, attempt to dry a small amount as described above and test its solubility.
-
Sonication: Gentle sonication can sometimes help to break up small agglomerates and improve dissolution, but it will not resolve issues related to chemical impurity.
-
Issue 3: My reaction is yielding inconsistent results or lower-than-expected yields.
-
Cause: Moisture can have a profound impact on many chemical reactions. For this compound, two primary issues are:
-
Inaccurate Molar Quantity: If the powder has absorbed water, its actual mass is higher than the measured mass of the active compound, leading to a lower molar quantity being added to your reaction.
-
Chemical Reactivity: Water can act as an unwanted reagent, participating in side reactions or decomposing other sensitive reagents in your mixture. Amine hydrochloride salts can also exhibit different reactivity profiles in the presence of water.
-
-
Solution:
-
Strict Anhydrous Technique: Implement rigorous anhydrous reaction conditions. This includes flame-drying glassware, using septa and cannulas for liquid transfers, and maintaining a positive pressure of an inert gas (nitrogen or argon).
-
Reagent Qualification: Before a critical experiment, it is wise to qualify your hygroscopic reagent. This could involve a simple melting point determination (if known) or running a small-scale test reaction to ensure it performs as expected.
-
Data Summary and Protocols
Table 1: Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Room Temperature or Refrigerated (2-8°C) | Reduces the rate of potential chemical degradation. |
| Atmosphere | Tightly sealed container.[5] For long-term: Desiccator or inert gas (N₂/Ar). | Prevents exposure to atmospheric moisture, which the compound readily absorbs.[1][2] |
| Weighing Environment | Low-humidity environment (e.g., glove box) is ideal. | Minimizes moisture uptake during the weighing process, ensuring accuracy. |
| Compatible Solvents | Use anhydrous grade solvents. | Prevents introducing water, which can affect stability and reactivity. |
| Personal Protective Equipment (PPE) | Safety goggles, gloves, lab coat. | Standard laboratory practice to protect from skin and eye contact.[6] |
Experimental Protocols
Protocol 1: Weighing a Hygroscopic Compound by Difference
This method is crucial for obtaining an accurate mass of a moisture-sensitive reagent.
-
Preparation: Place your sealed stock bottle of this compound and your reaction vessel on the analytical balance to equilibrate to the balance's internal environment.
-
Initial Weighing: Place the sealed stock bottle on the tared balance and record its mass to the highest precision (e.g., M1).
-
Transfer: Remove the stock bottle from the balance. Briefly open it and, using a clean spatula, quickly transfer an approximate amount of the powder to your reaction vessel. Minimize the time the stock bottle is open.
-
Reseal: Immediately and tightly reseal the stock bottle.
-
Final Weighing: Place the sealed stock bottle back on the balance and record its new mass (M2).
-
Calculation: The exact mass of the compound transferred is the difference between the two measurements (Mass transferred = M1 - M2).
Protocol 2: Preparation of a Stock Solution under Anhydrous Conditions
This protocol ensures the integrity of the stock solution for future use.
-
Glassware Preparation: Ensure your volumetric flask and stir bar are thoroughly dried, either by flame-drying under vacuum or by oven-drying overnight at >120°C and cooling in a desiccator.
-
Weighing: Weigh the required amount of this compound directly into the dried volumetric flask using the "weighing by difference" method (Protocol 1).
-
Inert Atmosphere: Immediately seal the flask with a rubber septum and purge with a dry, inert gas (nitrogen or argon) for several minutes.
-
Solvent Addition: Add the required volume of anhydrous solvent to the flask via a syringe or cannula through the septum.
-
Dissolution: Place the flask on a magnetic stir plate and stir until the solid is completely dissolved.
-
Storage: If storing the solution, ensure the flask is sealed with a secure cap (e.g., a Suba-Seal) and wrapped with Parafilm. Store in a cool, dark, and dry place.
Visual Workflow and Logic Diagrams
Diagram 1: Decision Workflow for Handling Incoming Reagent
This diagram outlines the initial steps upon receiving a hygroscopic compound.
Caption: Troubleshooting guide for weighing hygroscopic solids.
References
- TCI Chemicals. (2025). Safety Data Sheet: 2,2,2-Trifluoroethylamine Hydrochloride.
- Fisher Scientific. (2025). Safety Data Sheet: 2,2,2-Trifluoroethylamine.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethylamine hydrochloride.
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing. Retrieved from [Link]
-
Halocarbon Life Sciences. (2015). SDS – SAFETY DATA SHEET: 2,2,2-TRIFLUOROETHYLAMINE. Retrieved from [Link]
-
UIV Chem. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9772, 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (2021). Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Retrieved from [Link]
-
NIH National Library of Medicine. (2020). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). The Effect of Moisture on the Hydrolysis of Basic Salts. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]
Sources
- 1. 2,2,2-Trifluoroethylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 2. sfdchem.com [sfdchem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 烯丙基胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Tuning the Surface Properties of Poly(Allylamine Hydrochloride)-Based Multilayer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 7. halocarbon-ls.com [halocarbon-ls.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride in Catalysis
Introduction
Welcome to the technical support center for Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are exploring the potential catalytic applications of this unique molecule. This compound combines the structural features of an allylamine and a trifluoroethylamine, suggesting its potential utility as a ligand in transition metal catalysis or as an organocatalyst. This document provides a comprehensive resource for catalyst selection, reaction optimization, and troubleshooting, based on established principles of amine catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound and how might they influence its catalytic activity?
A1: This molecule has three key features:
-
Allyl Group (Prop-2-en-1-yl): The double bond of the allyl group can coordinate to transition metals like palladium, making it a potential ligand for various cross-coupling reactions.[1][2]
-
Secondary Amine: The amine functionality can act as a Brønsted or Lewis base. In its hydrochloride salt form, it is protonated, but it can be deprotonated in situ to generate the active amine catalyst.
-
Trifluoroethyl Group: The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine compared to a standard ethylamine. This modification can influence the catalyst's reactivity and selectivity in subtle ways, potentially preventing side reactions or altering the electronic properties of a metal center it coordinates to.
Q2: What is the physical state and solubility of this compound?
A2: As a hydrochloride salt, it is expected to be a white to light-yellow crystalline solid.[3] It is likely soluble in water and polar organic solvents like ethanol and chloroform, but sparingly soluble in nonpolar solvents like benzene and ether.[3][4]
Q3: How should I handle and store this compound?
A3: this compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature, preferably in a cool, dark place.[3] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle it in a well-ventilated fume hood.[5]
Q4: Can this compound be used as an organocatalyst?
A4: Yes, secondary amines are a well-established class of organocatalysts. After deprotonation, the free amine can catalyze reactions such as Michael additions, Mannich reactions, and imine-enamine catalysis. The trifluoroethyl group may modulate its efficacy in these transformations.
Q5: Is the hydrochloride form the active catalyst?
A5: Generally, no. The hydrochloride salt is the stable, easy-to-handle form. For reactions requiring a basic amine, it will need to be neutralized in situ with a suitable base to generate the free amine, which is the active catalytic species. The choice of base is critical and can influence the reaction outcome.
Potential Catalytic Applications and Optimization
The dual functionality of this compound suggests its potential in several catalytic domains. Below is a summary of hypothetical applications and starting points for optimization.
| Catalytic Application | Proposed Role | Key Optimization Parameters | Potential Advantages |
| Palladium-Catalyzed Allylic Substitution | Ligand for Palladium | Pd precursor, solvent, base, temperature, catalyst loading | The allyl and amine moieties could form a bidentate ligand, potentially influencing stereoselectivity.[1] |
| Heck and Suzuki Couplings | Ligand for Palladium | Pd precursor, base, solvent, temperature, substrate scope | The trifluoroethyl group could enhance catalyst stability and turnover. |
| Asymmetric Michael Addition | Organocatalyst (as the free amine) | Base for deprotonation, solvent, temperature, substrate concentration | The chiral center, if present, could induce enantioselectivity. The trifluoroethyl group may influence the stereochemical outcome. |
| Reductive Amination | Organocatalyst (as the free amine) | Reducing agent, solvent, pH, temperature | Can act as both the amine source and the catalyst for imine formation. |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Generation of the Free Amine Catalyst
-
To a dry reaction flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).
-
Add the desired anhydrous solvent (e.g., Dichloromethane, Toluene, or THF).
-
Add a suitable base (1.0 - 1.2 eq) dropwise at 0 °C. Common bases include triethylamine (Et3N), N,N-Diisopropylethylamine (DIPEA), or a non-nucleophilic inorganic base like potassium carbonate (K2CO3).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
The resulting solution contains the free amine and can be used directly in the catalytic reaction.
Protocol 2: Screening for Catalytic Activity in a Palladium-Catalyzed Allylic Amination
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3 (2.5 mol%) and this compound (10 mol%) to a dry reaction vial.
-
Add the desired solvent (e.g., 1 mL of anhydrous THF).
-
Add the base (e.g., Cs2CO3, 2.0 eq).
-
Add the allylic substrate (e.g., cinnamyl acetate, 1.0 eq).
-
Add the nucleophile (e.g., morpholine, 1.2 eq).
-
Seal the vial and stir the reaction at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure complete deprotonation of the hydrochloride salt by using a suitable base.[6] - Verify the purity and integrity of the catalyst. |
| 2. Insufficient Reaction Temperature | - Incrementally increase the reaction temperature. | |
| 3. Inappropriate Solvent | - Screen a range of solvents with varying polarities. | |
| 4. Catalyst Poisoning | - Ensure all reagents and solvents are pure and dry.[7] | |
| Formation of Side Products | 1. Incorrect Stoichiometry | - Re-evaluate the molar ratios of reactants and catalyst.[7] |
| 2. Reaction Temperature is Too High | - Lower the reaction temperature. | |
| 3. Catalyst Decomposition | - Consider a lower catalyst loading or a more stable ligand if used in transition metal catalysis. | |
| Poor Selectivity (in stereoselective reactions) | 1. Sub-optimal Ligand-Metal Ratio | - Vary the ratio of the amine to the metal precursor. |
| 2. Solvent Effects | - The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Screen different solvents. | |
| 3. Temperature Effects | - Lowering the temperature often improves enantioselectivity or diastereoselectivity. | |
| Catalyst Deactivation | 1. Moisture or Air Sensitivity | - Ensure rigorous inert atmosphere techniques and use of anhydrous solvents.[7] |
| 2. Thermal Instability | - Determine the thermal stability of the catalyst and operate below its decomposition temperature. | |
| 3. Reaction with Substrates or Products | - Analyze the reaction mixture for byproducts that may indicate catalyst decomposition pathways. |
Visualizations
Caption: Potential dual catalytic roles of the free amine.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. PMC.[Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC - NIH.[Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. PMC - NIH.[Link]
-
A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature.[Link]
-
Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Publishing.[Link]
-
Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis. Sci-Hub.[Link]
-
Atom-efficient synthesis of functionalised allylamines. RSC Blogs.[Link]
-
Rational Design of Simple Organocatalysts for the HSiCl3 Enantioselective Reduction of (E)-N-(1-Phenylethylidene)aniline. MDPI.[Link]
-
Amine Treating - Troubleshooting Guide. Scribd.[Link]
-
Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. MDPI.[Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.[Link]
-
Troubleshooting amine plants. ResearchGate.[Link]
-
2,2,2-Trifluoroethylamine hydrochloride. PubChem.[Link]
-
Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation. RSC Publishing.[Link]
-
Some allylamines with important biological activities. ResearchGate.[Link]
-
China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. China.[Link]
-
Structures of antifungal allylamines. ResearchGate.[Link]
-
Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.[Link]
-
Process optimization for acid-amine coupling: a catalytic approach. ResearchGate.[Link]
-
preparation of amines. Chemguide.[Link]
-
2,2,2-Trifluoroethylamine hydrochloride. ChemBK.[Link]
- Preparation method of trifluoroethylamine.
Sources
- 1. Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. sfdchem.com [sfdchem.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" byproduct minimization strategies
Prepared by: Senior Application Scientist, Chemical Process Optimization
Welcome to the technical support center for the synthesis and purification of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to address common challenges, minimize byproduct formation, and optimize process efficiency. We will delve into the mechanistic underpinnings of the synthesis to provide actionable, field-proven strategies for achieving high purity and yield.
Section 1: Mechanistic Overview of the Synthesis
The target molecule is typically synthesized via a reductive amination pathway. This method is favored over direct N-alkylation to prevent the common issue of over-alkylation.[1] The core reaction involves the condensation of 2,2,2-trifluoroethylamine with an allylating agent like acrolein to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The final step involves salt formation with hydrochloric acid.
Primary Synthetic Pathway
The diagram below illustrates the intended reaction course. The key steps are the rapid formation of the imine followed by its selective reduction.
Caption: Desired synthetic pathway for the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My final product is contaminated with a significant amount of a higher molecular weight impurity. Mass spectrometry suggests a dialkylated species.
Answer:
-
Causality: You are likely observing the formation of a tertiary amine byproduct, N-allyl-N-(2,2,2-trifluoroethyl)allylamine or N-allyl-bis(2,2,2-trifluoroethyl)amine. This occurs when the desired secondary amine product, being nucleophilic itself, competes with the starting primary amine and reacts with another molecule of the aldehyde. This over-alkylation is a classic challenge in amine synthesis.[2] The relative rate of this side reaction increases as the concentration of the secondary amine product builds up and the concentration of the primary amine starting material decreases.
-
Mitigation Strategies:
-
Stoichiometric Control: Adjust the molar ratio of the reactants. Using a slight excess of the primary amine (2,2,2-trifluoroethylamine) relative to the aldehyde (acrolein) can suppress dialkylation. A starting point is a 1.2:1 to 1.5:1 ratio of amine to aldehyde.
-
Slow Addition of Aldehyde: Instead of adding all reactants at once, maintain a high concentration of the primary amine by slowly adding the aldehyde to the reaction mixture over several hours. This ensures the aldehyde is more likely to encounter the primary amine rather than the secondary amine product.
-
Choice of Reducing Agent: Use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) for this purpose.[1] It is less likely to reduce the aldehyde before imine formation and can be more effective at reducing the sterically hindered iminium ion formed from the secondary amine, but its primary benefit is its mild nature which allows for better reaction control.
-
Caption: Formation of the tertiary amine byproduct.
Problem 2: The reaction is sluggish, and I have a large amount of unreacted 2,2,2-trifluoroethylamine at the end.
Answer:
-
Causality: This issue points towards inefficient imine formation. The trifluoromethyl group on the ethylamine is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the amine nitrogen.[3] This makes the initial attack on the carbonyl carbon of acrolein the rate-limiting step. Additionally, if using the hydrochloride salt of the amine directly, the amine is not available as a free base to react.[4][5]
-
Mitigation Strategies:
-
pH Control/Catalysis: Imine formation is often catalyzed by mild acid. If your reaction medium is neutral or basic, the reaction can be slow. Adding a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. Typically, reactions with NaBH(OAc)₃ generate acetic acid in situ, aiding this process.
-
Free-Basing the Amine: If you are starting with 2,2,2-trifluoroethylamine hydrochloride, it must be converted to the free amine before the reaction.[5] This can be done by a pre-reaction workup with a base (e.g., NaOH, K₂CO₃) and extraction, or by adding a stoichiometric amount of a non-nucleophilic base like triethylamine (NEt₃) directly to the reaction mixture.[4]
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate of imine formation. However, this must be done cautiously, as higher temperatures can also promote polymerization of acrolein and other side reactions.[6] Monitor the reaction closely if you choose this approach.
-
Problem 3: My crude product contains allyl alcohol.
Answer:
-
Causality: The presence of allyl alcohol indicates that the reducing agent is reducing the acrolein starting material directly, before it has a chance to form the imine with the amine. This is a common issue when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄).[1]
-
Mitigation Strategies:
-
Use a Selective Reducing Agent: The most effective solution is to switch to a reducing agent that is selective for imines over aldehydes. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this reason.[2] It is less reactive and will not significantly reduce the aldehyde under the conditions required for imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option, as it is also selective for the protonated iminium ion over the carbonyl group at mildly acidic pH.[1]
-
Two-Step Procedure: If you must use a less selective reducing agent like NaBH₄, consider a stepwise procedure. First, mix the amine and aldehyde in the solvent and allow sufficient time for the imine to form (this can be monitored by TLC or GC). Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) before slowly adding the reducing agent. This minimizes the exposure of the aldehyde to the reductant.
-
Problem 4: I'm getting a low yield and a lot of insoluble, tar-like material in the flask.
Answer:
-
Causality: Acrolein is highly susceptible to self-polymerization, especially in the presence of acid or base catalysts or at elevated temperatures. The insoluble material you are observing is likely polyacrolein.
-
Mitigation Strategies:
-
Control Temperature: Maintain a low to moderate reaction temperature. Start the reaction at 0 °C or room temperature and only warm gently if necessary. Avoid aggressive heating.
-
Use High-Quality Acrolein: Use freshly distilled or inhibitor-free acrolein. Older bottles of acrolein may already contain oligomers that can initiate polymerization.
-
Dilution and Addition Rate: Running the reaction at a higher dilution can sometimes help. More importantly, as mentioned for minimizing dialkylation, the slow addition of acrolein to the amine solution is a highly effective strategy to keep its instantaneous concentration low, thereby minimizing its opportunity to self-polymerize.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for this reaction?
-
A1: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent general-purpose solvents for reductive aminations with NaBH(OAc)₃.[2] Tetrahydrofuran (THF) and acetonitrile can also be used. For a more environmentally benign option, 2,2,2-trifluoroethanol has been shown to be an effective solvent for reductive aminations without the need for a catalyst.
-
-
Q2: How should I monitor the reaction's progress?
-
A2: Thin-Layer Chromatography (TLC) is a quick and easy method. Stain with potassium permanganate to visualize the starting aldehyde and the product amine. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. You can track the disappearance of the starting materials and the appearance of the secondary amine product.[7] 19F NMR can also be a powerful tool to specifically monitor the consumption of the 2,2,2-trifluoroethylamine starting material and the formation of the fluorinated product.[8][9]
-
-
Q3: What is the best method for purifying the final hydrochloride salt?
-
A3: After a standard aqueous workup to remove the reducing agent byproducts, the free amine product is typically isolated. Purification of the free amine can be achieved by column chromatography on silica gel. Once the pure amine is obtained, it can be dissolved in a suitable solvent like diethyl ether or ethyl acetate, and a solution of HCl in ether or isopropanol is added to precipitate the hydrochloride salt. The salt can then be collected by filtration, washed with cold ether, and dried under vacuum.
-
-
Q4: Can I use 2,2,2-trifluoroacetaldehyde instead of acrolein?
-
A4: Yes, the complementary reaction between allylamine and 2,2,2-trifluoroacetaldehyde is also a valid route. 2,2,2-trifluoroacetaldehyde exists as a stable hydrate, which must be "cracked" (dehydrated), typically by heating with a strong acid like concentrated H₂SO₄, just before use. The resulting gaseous aldehyde is then bubbled directly into the reaction mixture containing allylamine and the reducing agent. This procedure requires more specialized handling due to the gaseous nature of the aldehyde.
-
Section 4: Data Summary & Optimized Protocol
Table 1: Impact of Key Parameters on Byproduct Formation
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Primary Byproduct(s) Mitigated |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ | Allyl Alcohol |
| Stoichiometry | 1:1 (Amine:Aldehyde) | 1.3:1 (Amine:Aldehyde) | Tertiary Amine (Dialkylation) |
| Addition Method | All reactants mixed at once | Slow addition of aldehyde | Tertiary Amine, Polyacrolein |
| Temperature | 50 °C | 0 °C to Room Temperature | Polyacrolein |
Optimized Experimental Protocol
This protocol is a recommended starting point for minimizing byproducts.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,2,2-trifluoroethylamine (1.3 equivalents) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) to the stirred amine solution.
-
Slow Addition of Aldehyde: Prepare a solution of freshly distilled acrolein (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 2-3 hours using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by GC-MS or TLC until the acrolein is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.
-
Isolation of Free Amine: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Salt Formation: Purify the crude free amine by flash column chromatography. Dissolve the purified amine in a minimal amount of diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Final Product: Collect the white solid by filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
- Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
- Sigma-Aldrich. Application Note – Reductive Amination.
- ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- Xiong, J. What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
- Diao, T. (2022).
- ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- Tokyo Chemical Industry. 2,2,2-Trifluoroethylamine Hydrochloride.
- Google Patents. (2012). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
- Google Patents. (2016). CN105906513A - Preparation method of trifluoroethylamine.
- ChemicalBook. 2,2,2-Trifluoroethylamine hydrochloride synthesis.
- ACS Publications. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents.
- RSC Publishing. Amine-directed Mizoroki–Heck arylation of free allylamines.
- Organic Chemistry Portal. Synthesis of allylic amines.
- ResearchGate. (2017). Formation of disinfection by-products: Effect of temperature and kinetic modeling.
- ResearchGate. (2018). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.
- ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account.
- NIH. (2022).
- NIH. (2023).
- ACS Publications. Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines.
- Agilent. (2011). Amines and ammonia Analysis of impurities in amine streams.
- ResearchGate. (2005). Factors affecting the formation of disinfection byproducts during chlorination and chloramination.
- Alfa Chemistry. Fluorinated Amines.
- BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
- NIH.
- RSC Publishing. (2022). Amine-Directed Mizoroki-Heck Arylation of Free Allylamines.
- ResearchGate. (2012). ChemInform Abstract: Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes and Ketones with Ammonia.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Welcome to the technical support center for the spectroscopic analysis of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the characterization of this compound using NMR, FTIR, and Mass Spectrometry. Our approach is rooted in explaining the causal relationships between the molecule's unique structure and the potential spectroscopic outcomes, ensuring a deeper understanding and more effective troubleshooting.
Compound at a Glance:
-
Name: this compound
-
Structure:
CH₂=CH-CH₂-NH₂⁺(CH₂CF₃) Cl⁻
-
Key Features:
-
Secondary Amine Hydrochloride: A salt, often hygroscopic, with an exchangeable proton on the nitrogen.
-
Allyl Group (Prop-2-en-1-yl): Contains vinyl protons with complex splitting patterns and an allylic methylene group.
-
2,2,2-Trifluoroethyl Group: A strongly electron-withdrawing group that significantly influences adjacent nuclei, introducing characteristic C-F and H-F couplings.
-
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific problems you might encounter during your analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The combination of the allyl group, the trifluoroethyl moiety, and the amine hydrochloride salt nature of this molecule can lead to complex and sometimes confusing NMR spectra.
Root Cause Analysis: The broadening of the N-H proton signal is a classic issue for amine salts. It can be attributed to several factors:
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a quadrupole moment which can lead to rapid relaxation and broadening of adjacent proton signals.
-
Chemical Exchange: The acidic N-H proton can undergo chemical exchange with trace amounts of water in the deuterated solvent or with other amine molecules. The rate of this exchange can significantly affect the peak shape.[1]
-
Hygroscopicity: As a hydrochloride salt, the compound is likely hygroscopic. Absorbed water can exacerbate the exchange problem.
Troubleshooting Protocol:
-
Thorough Sample Preparation:
-
Dry your sample under high vacuum for several hours before preparing the NMR sample to remove any absorbed water.
-
Use a high-purity, dry deuterated solvent. It is good practice to use a solvent from a freshly opened sealed ampoule or one that has been stored over molecular sieves.[1]
-
Prepare the sample in a glove box or a dry environment to minimize exposure to atmospheric moisture.
-
-
D₂O Exchange:
-
To confirm the identity of the N-H proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish.
-
-
Solvent Choice:
-
The choice of solvent can influence the rate of proton exchange. Aprotic solvents like DMSO-d₆ or acetonitrile-d₃ are often better for observing exchangeable protons as sharp signals compared to protic solvents like methanol-d₄.[1]
-
-
Low-Temperature NMR:
-
Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange, potentially leading to a sharper N-H signal.
-
Root Cause Analysis: The complexity arises from:
-
Allyl Group Splitting: The protons in the allyl group are magnetically non-equivalent and exhibit complex spin-spin coupling (J-coupling). The vinyl protons often show both geminal, cis, and trans couplings.
-
Trifluoroethyl Group Coupling: The three fluorine atoms of the CF₃ group strongly couple with the adjacent methylene (-CH₂-) protons, splitting the signal into a quartet. This is a ³J(H,F) coupling.
Expected ¹H NMR Data and Interpretation:
| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| N-H₂⁺ | Broad, variable (e.g., 9-10 in DMSO-d₆) | Broad singlet | - | Disappears on D₂O exchange. |
| -CH=CH₂ | 5.8 - 6.2 | Multiplet | J(trans) ≈ 17 Hz, J(cis) ≈ 10 Hz, J(gem) ≈ 2 Hz, J(to allylic CH₂) ≈ 6 Hz | This proton is coupled to the two terminal vinyl protons and the allylic CH₂ group. |
| -CH=CH₂ | 5.2 - 5.6 | Multiplet | J(trans) ≈ 17 Hz, J(cis) ≈ 10 Hz, J(gem) ≈ 2 Hz | Two distinct signals for the terminal vinyl protons due to their different chemical environments (cis and trans to the rest of the molecule). |
| -CH₂-CH= | ~3.8 - 4.2 | Multiplet (e.g., doublet of triplets) | J(to vinyl CH) ≈ 6 Hz | Shifted downfield due to the adjacent protonated nitrogen. |
| -CH₂-CF₃ | ~3.5 - 3.9 | Quartet | ³J(H,F) ≈ 9-11 Hz | The methylene protons are split by the three equivalent fluorine atoms. |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration.[2][3][4]
Troubleshooting Workflow for Complex ¹H NMR:
Sources
Validation & Comparative
"Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" vs other trifluoroethylating agents
A Comparative Guide to Trifluoroethylating Agents: Profiling Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride
Authored by a Senior Application Scientist
In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone for enhancing molecular properties. The trifluoroethyl group (-CH₂CF₃), in particular, is prized for its ability to improve metabolic stability, lipophilicity, and bioavailability.[1] This guide provides a comparative analysis of trifluoroethylating agents, with a special focus on the potential utility of this compound. While established reagents have well-documented reactivity, this guide also aims to equip the research scientist with a framework for evaluating novel or less-characterized compounds in this class.
The Landscape of Trifluoroethylation
Trifluoroethylation reactions are broadly categorized by the nature of the trifluoroethylating agent. Understanding these classes is crucial for selecting the appropriate reagent for a given synthetic transformation. The primary categories are:
-
Electrophilic Agents ("CF₃CH₂⁺" equivalents): These reagents deliver a trifluoroethyl cation equivalent to a nucleophilic substrate. Prominent examples include hypervalent iodine compounds and sulfonium salts.[2][3] They are particularly effective for the trifluoroethylation of a wide range of nucleophiles.
-
Nucleophilic Agents ("CF₃CH₂⁻" equivalents): These reagents provide a trifluoroethyl anion equivalent that reacts with electrophilic substrates. Their development and application have been less extensive compared to their electrophilic counterparts.
-
Radical Agents ("CF₃CH₂•" equivalents): These reagents generate a trifluoroethyl radical, which can participate in a variety of addition and cross-coupling reactions.
The choice of agent is dictated by the substrate, desired bond formation, and functional group tolerance of the reaction.
Profiling this compound
This compound, also known as N-allyl-2,2,2-trifluoroethylamine hydrochloride, is not a conventional trifluoroethylating agent. Its structure suggests a dual nature:
-
A Building Block: The presence of the allyl group and the secondary amine functionality makes it a valuable building block for more complex molecules. The trifluoroethyl group is already incorporated, allowing for the synthesis of trifluoroethyl-containing compounds through reactions at the allyl or amine position.
-
A Potential Nucleophilic Trifluoroethylating Agent Precursor: The free base, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine, could potentially be used in reactions where the amine itself acts as a nucleophile, thereby introducing the entire N-allyl-trifluoroethylamino moiety.
As a hydrochloride salt, the compound is a stable, crystalline solid, which is advantageous for storage and handling.[4] The free amine can be readily generated by treatment with a base.[5]
Comparative Analysis with Established Trifluoroethylating Agents
A direct performance comparison of this compound with established electrophilic agents like Togni's or Umemoto's reagents is not applicable, as they operate through fundamentally different mechanisms. However, we can compare their strategic applications.
| Reagent Class | Example(s) | Mechanism | Typical Substrates | This compound's Role |
| Electrophilic | Togni's Reagents[6], Umemoto's Reagents[7][8][9] | Transfer of "CF₃CH₂⁺" | Alkenes, alkynes, (hetero)arenes, thiols, alcohols, β-ketoesters[10] | Not a direct competitor; used to synthesize molecules that might be substrates for these reagents. |
| Nucleophilic | (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent)[11] (for CF₃) | Transfer of "CF₃⁻" | Aldehydes, ketones, imines | The free amine is a nucleophile itself, but not a source of "CF₃CH₂⁻". |
| Radical | Trifluoroethyl Iodide | Radical addition | Alkenes, alkynes | The allyl group could potentially participate in radical reactions. |
| Building Block | This compound | N/A | Electrophiles that react with amines or allyl groups. | Primary role is to be incorporated into larger structures. |
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Trifluoroethylation using a Togni's Reagent
This protocol describes a typical procedure for the trifluoroethylation of a generic nucleophile (NuH) using a hypervalent iodine reagent.
Materials:
-
Togni's Reagent (e.g., 1-(2,2,2-trifluoroethyl)-1,2-benziodoxol-3(1H)-one)
-
Nucleophilic substrate (NuH)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the nucleophilic substrate (1.0 eq).
-
Dissolve the substrate in the anhydrous solvent.
-
Add the Togni's Reagent (1.2 eq).
-
Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate).
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Proposed Workflow for Evaluating the Reactivity of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine
This workflow outlines the steps to investigate the synthetic utility of the free amine derived from the hydrochloride salt.
Caption: A proposed workflow for the preparation and reactivity screening of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine.
Mechanistic Considerations
The mechanisms of trifluoroethylation are diverse and depend on the nature of the reagent.
Caption: Simplified mechanistic pathways for electrophilic and radical trifluoroethylation.
For electrophilic agents like Togni's reagents, the reaction can proceed through either a polar SN2-type mechanism or a single-electron transfer (SET) pathway to generate a trifluoroethyl radical, depending on the substrate and reaction conditions.[12]
Conclusion
While this compound is not a direct trifluoroethylating agent in the conventional sense, it represents a valuable, stable building block for the synthesis of complex molecules containing the trifluoroethylamino moiety. Its utility lies in its bifunctional nature, offering reactive sites at both the amine and the allyl group. For researchers aiming to introduce a trifluoroethyl group, the choice of reagent remains critical, with established electrophilic agents like Togni's and Umemoto's reagents offering broad applicability and predictable reactivity. The provided protocols and workflows serve as a starting point for both the application of known methods and the exploration of new chemical entities in the ever-evolving field of fluorine chemistry.
References
- Chemicalbook. 2,2,2-Trifluoroethylamine hydrochloride synthesis.
- IRE Journals. (2025). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis.
- ResearchGate. A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a.
- Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009.
- BenchChem. (2025). A Comparative Kinetic Analysis of Trifluoromethanol and Other Electrophilic Trifluoromethylating Agents.
- ResearchGate. Plausible mechanism for trifluoroethylation/cyclization.
- Canadian Science Publishing. THE PREPARATION OF 2,2,2-TRIFLUOROETHYLAMINE.
- ACS Publications. Electrophilic Perfluoroalkylating Agents.
- ResearchGate. An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents | Request PDF.
- ResearchGate. Trifluoroethylation reactions of secondary amines. Isolated yields....
- BenchChem. A Comparative Guide to Trifluoromethylating Agents for Researchers and Drug Development Professionals.
- ACS Publications. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Open Access LMU. Reactivity of Electrophilic Trifluoromethylating Reagents.
- BenchChem. A Comparative Guide to Trifluoromethylation Reagents: Umemoto's Reagents vs. Dimethylsulfonio(trifluoro)boranuide.
- CONICET. Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents.
- Bryn Mawr College. Electrophilic Fluorination.
- Low Price. China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory.
- Sigma-Aldrich. Fluoroalkylation: Expansion of Togni Reagents.
- NIH. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV).
- TCI AMERICA. Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent.
- TCI Chemicals. Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent.
- TCI Chemicals. Trifluoromethylating Reagents Used in Nucleophilic Reactions.
- NIH. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- TCI Chemicals. Trifluoromethylation [Synthetic Reagents].
- Tokyo Chemical Industry (India) Pvt. Ltd. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6.
- Google Patents. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
- Organic Chemistry Portal. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives.
- University of Michigan. Nucleophilic, Radical and Electrophilic Trifluoromethylation Using Fluoroform.
- CymitQuimica. CAS 1524-54-5: ALLYL 2,2,2-TRIFLUOROETHYL ETHER.
- PubMed. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source.
- Mastering Trifluoromethylation: Your Guide to Reagent Selection.
- Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2.
- ACS Publications. General Reaction Mode of Hypervalent Iodine Trifluoromethylation Reagent: A Density Functional Theory Study | ACS Catalysis.
- What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis?.
- Santa Cruz Biotechnology. prop-2-yn-1-yl(2,2,2-trifluoroethyl)amine | SCBT.
- Santa Cruz Biotechnology. Allyl 2,2,2-trifluoroethyl ether | CAS 1524-54-5 | SCBT.
- ChemBK. (2024). 2,2,2-Trifluoroethylamine hydrochloride.
- Sigma-Aldrich. 2,2,2-Trifluoroethylamine 99.5 753-90-2.
Sources
- 1. irejournals.com [irejournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sfdchem.com [sfdchem.com]
- 5. Page loading... [guidechem.com]
- 6. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umemoto’s Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. brynmawr.edu [brynmawr.edu]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Allylamine and Trifluoroethylamine Moieties in Modulating Biological Efficacy
A Guide for Researchers in Drug Discovery and Development
The Strategic Importance of Allylamine and Trifluoroethylamine Groups in Medicinal Chemistry
The deliberate incorporation of specific functional groups is a cornerstone of modern drug design. The allylamine and trifluoroethylamine moieties are prime examples of structural motifs that can confer significant advantages to a lead compound.
-
The Allylamine Scaffold: The allylamine group, characterized by a C=C double bond adjacent to an amine-bearing carbon, is a key pharmacophore in several clinically significant drugs. Its presence can influence receptor binding, metabolic stability, and pharmacokinetic profiles. The antifungal agents naftifine and terbinafine are canonical examples where the allylamine unit is integral to their mechanism of action.[1]
-
The 2,2,2-Trifluoroethyl Moiety: The introduction of a trifluoromethyl (CF3) group, particularly on an ethylamine chain, is a widely used strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[2][3] The high electronegativity of fluorine can alter a compound's acidity, lipophilicity, and metabolic stability, often leading to enhanced potency and a more favorable pharmacokinetic profile.[4] The trifluoroethyl group can also participate in unique non-covalent interactions with biological targets.
Comparative Efficacy of Allylamine Analogs: The Case of Antifungal Agents
The most extensively studied class of allylamine-containing drugs are the squalene epoxidase inhibitors used as antifungal agents.[5] A comparative analysis of these compounds provides a clear illustration of the structure-activity relationships (SAR) within this chemical class.
| Compound | Chemical Structure | Target | IC50 (nM) against T. rubrum Squalene Epoxidase |
| Naftifine | N-methyl-N-(1-naphthylmethyl)-3-phenyl-2-propen-1-amine | Squalene Epoxidase | 70 |
| Terbinafine | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine | Squalene Epoxidase | 30 |
| Butenafine | N-(4-tert-butylbenzyl)-N-methyl-1-naphthalenemethanamine | Squalene Epoxidase | Not available in direct comparison |
Data compiled from available literature. Direct comparative studies may present slightly different values.
The data indicates that subtle modifications to the allylamine core structure can significantly impact inhibitory potency. The N-methyl-N-(1-naphthylmethyl)amine core is a common feature, with variations in the substituent at the other side of the nitrogen atom leading to changes in efficacy.
The Influence of the 2,2,2-Trifluoroethyl Group on Biological Activity
The 2,2,2-trifluoroethyl group is a valuable tool for fine-tuning the properties of a drug candidate. While direct efficacy data for analogs of "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine" is unavailable, we can infer its potential impact from studies on other classes of compounds. For instance, in the development of caspase-1 inhibitors, the introduction of a trifluoromethylphenyl group led to a highly potent analog.[6]
The primary effects of trifluoroethylation include:
-
Increased Lipophilicity: The CF3 group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can prolong a drug's half-life.
-
Altered pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of a nearby amine, influencing its ionization state at physiological pH and potentially affecting its interaction with target proteins.
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride" and its analogs, a series of standardized in vitro and in vivo assays would be necessary.
In Vitro Enzyme Inhibition Assay (Example: Squalene Epoxidase)
This protocol is based on the methods used to evaluate allylamine antifungals.
-
Preparation of Microsomes: Isolate microsomes from the target organism (e.g., Trichophyton rubrum or Candida albicans) as a source of squalene epoxidase.
-
Assay Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, NADPH, and the substrate, squalene.
-
Incubation: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the assay mixture. Initiate the enzymatic reaction by adding the microsomal preparation. Incubate at an optimal temperature (e.g., 30°C) for a defined period.
-
Quantification: Stop the reaction and extract the lipids. Quantify the amount of the product (2,3-oxidosqualene) formed using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Model (Example: Dermatophyte Infection Model)
This protocol provides a general framework for assessing in vivo antifungal activity.
-
Animal Model: Use a suitable animal model, such as guinea pigs, for inducing a dermatophyte infection.
-
Infection: Inoculate the skin of the animals with a suspension of a pathogenic fungus (e.g., Trichophyton mentagrophytes).
-
Treatment: After the establishment of the infection, topically apply a formulation containing the test compound to the infected area daily for a specified duration. Include a vehicle control group and a positive control group (e.g., a commercial antifungal cream).
-
Evaluation: Monitor the progression of the infection by scoring the clinical signs (e.g., erythema, scaling, and crusting). At the end of the treatment period, collect skin samples for fungal culture to determine the fungal burden.
-
Data Analysis: Compare the clinical scores and fungal counts between the treatment groups to assess the in vivo efficacy of the test compound.
Visualizing Experimental and Conceptual Frameworks
To aid in the conceptualization of the experimental design and the underlying molecular interactions, the following diagrams are provided.
Caption: A generalized workflow for the in vitro and in vivo evaluation of a novel therapeutic agent.
Caption: A conceptual diagram illustrating the potential contributions of the allylamine and trifluoroethyl moieties to the overall pharmacological profile of the target compound.
Concluding Remarks and Future Directions
While a definitive statement on the efficacy of "this compound" cannot be made without empirical data, this guide provides a robust framework for its evaluation. Based on the well-established roles of the allylamine and trifluoroethylamine moieties in medicinal chemistry, it is plausible that this compound could exhibit interesting biological activities. The allylamine core suggests a potential for antifungal activity, while the trifluoroethyl group may enhance its potency and pharmacokinetic properties.
Researchers interested in this molecule or its analogs are encouraged to pursue the synthesis and biological evaluation of these compounds, using the protocols and conceptual frameworks outlined in this guide. Such studies will be crucial in elucidating the true therapeutic potential of this novel chemical entity.
References
-
Li, X., et al. (2016). Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block". Organic Letters, 18(5), 956–959. [Link]
-
Rojas-Bite, E., et al. (2022). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 27(19), 6649. [Link]
-
Ryder, N. S. (1992). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 36(2), 291–297. [Link]
-
Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112–125. [Link]
-
Li, J., et al. (2022). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 13(10), 1235–1247. [Link]
-
Smith, A. B., III, et al. (2003). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER: A USEFUL INTERMEDIATE IN THE SYNTHESIS OF Z-UNSATURATED N-METHOXY-N-METHYLAMIDES. Organic Syntheses, 80, 177. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9772, 2,2,2-Trifluoroethylamine hydrochloride. [Link]
-
Kent, C. N., et al. (2023). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry, 80, 117180. [Link]
- Google Patents. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
-
Liu, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]
-
Drug Design. Structure Activity Relationships. [Link]
-
Taylor & Francis Online. Structure activity relationship – Knowledge and References. [Link]
-
LookChem. Trifluoroethylamine. [Link]
-
Liu, Y., et al. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990. [Link]
-
LookChem. China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. [Link]
Sources
- 1. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 5. researchgate.net [researchgate.net]
- 6. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
Introduction: The Analytical Imperative for a Niche Building Block
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is a fluorinated secondary amine salt that represents a class of specialized reagents crucial in modern synthetic chemistry. The incorporation of a trifluoroethyl group can significantly modulate the physicochemical properties of a parent molecule, including its lipophilicity, metabolic stability, and binding affinity, making such building blocks highly valuable in pharmaceutical and agrochemical research.[1] The presence of the allyl (prop-2-en-1-yl) group provides a reactive handle for further synthetic transformations.
Given its intended use in high-stakes drug development and materials science, the absolute and relative purity of this compound is not merely a quality metric but a critical parameter that dictates downstream reaction success, reproducibility, and the safety profile of the final product. This guide provides an in-depth comparison of orthogonal analytical techniques for a comprehensive purity assessment, moving beyond simple percentage values to a holistic understanding of the impurity profile. We will explore the causality behind methodological choices, present field-proven protocols, and offer a framework for interpreting multifaceted data.
Deconstructing the Analyte: Anticipating the Impurity Profile
A robust analytical strategy begins with a theoretical understanding of potential impurities. The likely synthesis of this compound involves the N-alkylation of 2,2,2-trifluoroethylamine with an allyl halide (e.g., allyl bromide), followed by salt formation with hydrochloric acid.
Based on this pathway, likely impurities include:
-
Starting Materials: Unreacted 2,2,2-trifluoroethylamine and residual allylating agents.
-
Over-alkylation Products: Tertiary amine species such as diallyl(2,2,2-trifluoroethyl)amine.
-
Solvent Residues: Acetonitrile, ethanol, or other solvents used during reaction and purification.[2]
-
Inorganic Salts: Excess HCl or other salts from the workup.
-
Water Content: The compound is likely hygroscopic, a common characteristic of amine salts.[3][4]
A truly comprehensive purity assessment, therefore, requires a suite of analytical techniques that can selectively identify and quantify each of these disparate impurity classes. No single method is sufficient.
The Orthogonal Approach: A Multi-Technique Strategy
We advocate for an orthogonal analytical approach, where multiple techniques based on different chemical and physical principles are employed. This cross-validation ensures that the weaknesses of one method are covered by the strengths of another, providing a highly trustworthy and complete purity profile.
Caption: Orthogonal workflow for comprehensive purity analysis.
Comparative Analysis of Core Purity Assessment Techniques
The selection of an analytical technique should be driven by the specific question being asked. Here, we compare the primary methods for evaluating this compound.
| Technique | Principle | Information Gained | Strengths | Weaknesses |
| HPLC-UV/MS | Differential partitioning between mobile and stationary phases. | Relative purity (area %), detection of non-volatile organic impurities, assay vs. reference standard. | High sensitivity for UV-active compounds, excellent for resolving closely related structures, MS provides mass identification. | Amine hydrochlorides can show poor peak shape if mobile phase is not buffered; requires a reference standard for quantitative assay. |
| GC-MS | Partitioning into a gaseous mobile phase based on volatility and column interaction. | Identification and quantification of volatile impurities (e.g., residual solvents, starting materials). | Superior for analyzing volatile and semi-volatile compounds; Headspace GC is excellent for solvent analysis.[5] | The hydrochloride salt is non-volatile and requires conversion to the free base for analysis, adding a sample preparation step.[6] |
| NMR (¹H, ¹⁹F, ¹³C) | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, identification of impurities with unique signals, absolute molar purity (qNMR). | Provides structural information; ¹⁹F NMR offers a clean spectral window for quantification against a fluorinated standard.[7][8] | Lower sensitivity compared to chromatography; may not detect trace impurities unless they have highly distinct signals. |
| Titration | Stoichiometric chemical reaction. | Argentometric: Molar content of hydrochloride. Acid-Base: Molar content of the amine functional group. | An absolute, primary method that does not require a reference standard of the analyte itself. High precision. | Non-specific; titrates all basic species (for acid-base) or all precipitating halides (for argentometric), not just the target analyte.[4] |
| Karl Fischer | Reaction of water with iodine and sulfur dioxide. | Specific quantification of water content. | The gold standard for water determination; highly accurate and precise. | Only measures water content. |
Detailed Experimental Protocols & Causality
High-Performance Liquid Chromatography (HPLC) for Related Substances
Causality: The primary challenge in HPLC analysis of amine hydrochlorides is their tendency to interact with residual silanols on the silica-based column packing and to exist in equilibrium between the salt and free-base form. This can lead to broad, tailing, or split peaks. To counteract this, we employ a buffered mobile phase at a low pH (e.g., pH 2.5-3.5) to ensure the amine is fully and consistently protonated. A C18 column provides general-purpose reversed-phase retention.
Protocol:
-
System: HPLC with UV or Diode Array Detector (DAD) and Mass Spectrometer (MS).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (for the allyl group) and/or MS (ESI+).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL solution. Further dilute to 0.01 mg/mL for impurity analysis.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Causality: Residual solvents from the synthesis and purification are common process impurities. As they are volatile, Headspace GC is the ideal technique, as it avoids injecting the non-volatile amine salt directly into the GC system, which would contaminate the inlet and column.[5]
Protocol:
-
System: Headspace Sampler coupled to a GC-MS.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) as the dissolution solvent. Crimp and seal immediately.
-
Headspace Parameters:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 min
-
-
GC Parameters:
-
Inlet Temperature: 220 °C
-
Carrier Gas: Helium, constant flow ~1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
-
MS Parameters: Scan range 35-350 amu, Electron Ionization (EI).
Quantitative NMR (qNMR) for Absolute Molar Purity
Causality: qNMR provides a direct measurement of the molar quantity of the analyte relative to a certified internal standard, offering an "absolute" purity value without needing a reference standard of the analyte itself. The trifluoroethyl group provides a clean, high-intensity singlet in the ¹⁹F NMR spectrum, which is ideal for quantification as the ¹⁹F spectral window is typically free of interfering signals.[7][8]
Caption: Workflow for quantitative NMR (qNMR) analysis.
Protocol:
-
Internal Standard (IS): Choose a certified standard with known purity and signals that do not overlap with the analyte. For ¹H qNMR, maleic acid is a good choice. For ¹⁹F qNMR, trifluorotoluene can be used.
-
Sample Preparation: Accurately weigh ~20 mg of this compound and ~15 mg of the certified internal standard into a vial. Dissolve in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
NMR Acquisition:
-
Acquire a ¹H spectrum and a ¹⁹F spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1), typically 30-60 seconds, to ensure full relaxation of all nuclei for accurate integration.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal from the analyte (e.g., the -CH₂- group adjacent to the nitrogen in ¹H, or the -CF₃ group in ¹⁹F) and a signal from the internal standard.
-
-
Calculation: Use the standard qNMR equation to calculate the purity.
Synthesizing the Data: A Hypothetical Certificate of Analysis
The true power of the orthogonal approach is realized when the data from all techniques are consolidated.
Product: this compound Lot: EXP-20260121
| Parameter | Method | Specification | Result | Interpretation |
| Assay (Relative) | HPLC (Area %) | ≥ 99.0% | 99.6% | High purity with respect to other non-volatile organic impurities. A 0.2% unknown impurity at RRT 1.5 and 0.2% starting amine detected. |
| Purity (Absolute) | ¹H qNMR vs. Maleic Acid | Report Value | 98.5% (w/w) | The absolute purity is lower than the HPLC area %, suggesting the presence of non-UV active or non-ionizing impurities (like water or solvents). |
| Residual Solvents | Headspace GC-MS | ≤ 5000 ppm Acetonitrile | 1500 ppm | Conforms to standard limits for residual acetonitrile. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.35% | Low water content, indicating good handling and storage. |
| Chloride Content | Argentometric Titration | 98.0 - 102.0% of theory | 99.8% | Confirms correct salt formation and stoichiometry. |
| Identity | ¹H NMR, ¹⁹F NMR, MS | Conforms to structure | Conforms | The spectral data are consistent with the proposed chemical structure. |
| Total Purity | Mass Balance | ≥ 98.0% | 98.5% (qNMR) - 0.15% (Solvents) - 0.35% (Water) = 98.0% | The mass balance calculation, accounting for all major components, provides the most accurate purity value. |
Conclusion
The purity assessment of a critical synthetic building block like this compound cannot be reliably accomplished with a single analytical technique. An orthogonal strategy, leveraging the distinct advantages of chromatography (HPLC, GC), spectroscopy (NMR), and classical methods (Titration, Karl Fischer), is essential. This multi-faceted approach provides a self-validating system where each result corroborates and refines the others. By understanding the causality behind each method's application and synthesizing the combined data, researchers can proceed with confidence, knowing their starting material has been rigorously and comprehensively characterized.
References
-
ChemicalBook. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride synthesis. Retrieved January 21, 2026, from a URL available through search.[2]
-
Google Patents. (n.d.). CN105906513A - Preparation method of trifluoroethylamine. Retrieved January 21, 2026, from patents.google.com.[9]
-
Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine. Retrieved January 21, 2026, from patents.google.com.[10]
-
LookChem. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. Retrieved January 21, 2026, from a URL available through search.[3]
-
Tokyo Chemical Industry. (n.d.). 2,2,2-Trifluoroethylamine Hydrochloride. Retrieved January 21, 2026, from tcichemicals.com.[4]
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved January 21, 2026, from chromforum.org.
-
Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved January 21, 2026, from restek.com.[11]
-
BenchChem. (n.d.). A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. Retrieved January 21, 2026, from benchchem.com.[12]
-
MDPI. (n.d.). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Retrieved January 21, 2026, from mdpi.com.[13]
-
Springer. (n.d.). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved January 21, 2026, from springer.com.[14]
-
ResearchGate. (n.d.). NMR spectra of pure TFE and highly diluted TFE in H2Odest. Retrieved January 21, 2026, from researchgate.net.[7]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 21, 2026, from pubs.rsc.org.[15]
-
Chromatography Forum. (2011). Amines by GC-MS. Retrieved January 21, 2026, from chromforum.org.[6]
-
MDPI. (n.d.). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Retrieved January 21, 2026, from mdpi.com.[16]
-
Enamine. (n.d.). Novel fluorinated amines for drug discovery. Retrieved January 21, 2026, from enamine.net.[1]
-
ACS Publications. (2026). Asymmetric Transfer Hydrogenation of Hemisquaramides. Retrieved January 21, 2026, from pubs.acs.org.[17]
-
Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride. Retrieved January 21, 2026, from patents.google.com.[18]
-
ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved January 21, 2026, from chemrxiv.org.[19]
-
ChemicalBook. (n.d.). BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum. Retrieved January 21, 2026, from chemicalbook.com.[20]
-
ResearchGate. (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. Retrieved January 21, 2026, from researchgate.net.[21]
-
ResearchGate. (2025). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved January 21, 2026, from researchgate.net.[8]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 21, 2026, from helda.helsinki.fi.[22]
-
Royal Society of Chemistry. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved January 21, 2026, from pubs.rsc.org.[5]
-
NIH National Library of Medicine. (n.d.). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Retrieved January 21, 2026, from ncbi.nlm.nih.gov.[23]
Sources
- 1. enamine.net [enamine.net]
- 2. 2,2,2-Trifluoroethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 2,2,2-Trifluoroethylamine Hydrochloride | 373-88-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00956D [pubs.rsc.org]
- 6. Amines by GC-MS - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN105906513A - Preparation method of trifluoroethylamine - Google Patents [patents.google.com]
- 10. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]
- 11. gcms.cz [gcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. BIS(2,2,2-TRIFLUOROETHYL) ETHER(333-36-8) 1H NMR spectrum [chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. Making sure you're not a bot! [helda.helsinki.fi]
- 23. Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Frontier of Drug Discovery: A Comparative Guide to In Vitro and In Vivo Evaluation of Novel Phosphodiesterase Inhibitors
In the dynamic landscape of drug development, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic is a rigorous and multi-faceted process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the preclinical evaluation of a novel compound, specifically using the example of a putative phosphodiesterase (PDE) inhibitor, "Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride". Due to the absence of published data on this specific molecule, we will use the well-characterized PDE3 inhibitor, Trequinsin hydrochloride, as a benchmark to illustrate the comparative in vitro and in vivo studies that form the cornerstone of preclinical drug discovery.
The Challenge of the Unknown: Initial Steps with a Novel Compound
The emergence of a novel compound like "this compound" presents both an opportunity and a challenge. The initial step is to establish a foundational understanding of its potential biological activity. Based on its structural motifs, a medicinal chemist might hypothesize that it targets a specific enzyme family, such as phosphodiesterases (PDEs). PDEs are crucial enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[1] Inhibition of these enzymes has therapeutic applications in a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and central nervous system diseases.[1]
To embark on the characterization of a novel compound, a logical and systematic approach is paramount. This involves a tiered progression from in vitro biochemical and cell-based assays to more complex in vivo studies in animal models.
A Tale of Two Molecules: Trequinsin Hydrochloride as a Guiding Star
Trequinsin hydrochloride is a potent inhibitor of the cGMP-inhibited phosphodiesterase (PDE3) with an IC50 value in the picomolar range.[2] Its biological effects have been extensively studied in vitro, particularly its impact on human sperm motility.[3][4][5][6] These studies provide a rich dataset and a proven methodological template for evaluating our novel compound.
The In Vitro Profile of Trequinsin Hydrochloride
In vitro studies on Trequinsin have revealed its ability to increase intracellular calcium ([Ca2+]i) and cGMP levels in human sperm.[3][6] This leads to a significant increase in sperm hyperactivation and penetration into viscous medium, key functional parameters for fertilization.[3][4][7] Electrophysiological studies have further elucidated its mechanism, showing that it activates the CatSper ion channel, a crucial component for sperm motility.[3][5]
A Proposed Research Roadmap for "this compound"
The following sections outline a hypothetical, yet methodologically sound, research plan to characterize "this compound", with direct comparisons to the established profile of Trequinsin.
Part 1: In Vitro Characterization - From Enzyme to Cell
The initial in vitro evaluation aims to answer fundamental questions: Does the compound inhibit PDEs? If so, which PDE family is it selective for? And does this inhibition translate into a functional cellular response?
1.1. Phosphodiesterase Enzyme Inhibition Assay
The first step is to determine the inhibitory activity of "this compound" against a panel of recombinant human PDE enzymes. A common method is a spectrophotometry-based assay that measures the production of inorganic phosphate (Pi) from the hydrolysis of cGMP or cAMP.[8]
Experimental Protocol: PDE Inhibition Assay
-
Reaction Setup: In a 96-well plate, combine a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2), a known concentration of the recombinant PDE enzyme, and varying concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding the substrate (cGMP or cAMP).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of product formed. For example, a malachite green-based reagent can be used to quantify the generated phosphate, which is measured spectrophotometrically at a wavelength of 630 nm.[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data Table: PDE Inhibition Profile
| Compound | PDE1 (IC50) | PDE3 (IC50) | PDE4 (IC50) | PDE5 (IC50) |
| Trequinsin hydrochloride | >10 µM | 250 pM[2] | >10 µM | >10 µM |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data | Hypothetical Data |
1.2. Cellular Functional Assay: Human Sperm Motility
Based on the extensive data for Trequinsin, a human sperm motility assay is an excellent functional screen to assess the cellular effects of a potential PDE inhibitor.[9]
Experimental Protocol: Sperm Motility Assay
-
Sperm Preparation: Isolate motile sperm from semen samples of healthy donors using density gradient centrifugation.
-
Compound Incubation: Incubate the prepared sperm in a suitable medium with varying concentrations of the test compound or a vehicle control.
-
Motility Analysis: After a defined incubation period (e.g., 1-4 hours), analyze sperm motility using a computer-assisted sperm analysis (CASA) system. Key parameters to measure include percentage of motile sperm, progressive motility, and hyperactivated motility.
-
Intracellular Signaling: To understand the mechanism of action, measure intracellular levels of cAMP and cGMP using commercially available ELISA kits and changes in intracellular calcium using fluorescent indicators like Fluo-4 AM.
Comparative Data Table: Effect on Human Sperm Function
| Compound (at 10 µM) | Increase in Hyperactivation | Increase in [Ca2+]i | Increase in cGMP |
| Trequinsin hydrochloride | Significant increase[3][4] | Significant increase[3][6] | Significant increase[3][6] |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Workflow for In Vitro Evaluation
Caption: Proposed workflow for the in vitro characterization of a novel PDE inhibitor.
Part 2: In Vivo Investigation - From Animal Models to Potential Therapeutics
Positive in vitro data provides the rationale for progressing a compound to in vivo studies. These studies are essential to understand the compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and safety profile in a living organism.
2.1. Pharmacokinetic (PK) and Tolerability Studies
The initial in vivo experiments involve administering the compound to a suitable animal model (e.g., rats or mice) to determine its absorption, distribution, metabolism, and excretion (ADME) profile. This is typically done via different routes of administration (e.g., intravenous and oral) to assess bioavailability.
Experimental Protocol: Rodent PK Study
-
Animal Dosing: Administer a single dose of "this compound" to a cohort of rats.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Bioanalysis: Analyze the plasma samples using a sensitive analytical method like LC-MS/MS to quantify the concentration of the compound over time.
-
Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
2.2. In Vivo Efficacy Models
The choice of an in vivo efficacy model depends on the PDE selectivity profile determined from the in vitro assays. For example, if the compound is a potent PDE5 inhibitor, a model of erectile dysfunction in aged rats could be employed.[10] If it is a PDE4 inhibitor, a model of airway inflammation would be more appropriate.[1]
Experimental Protocol: In Vivo Efficacy Study (Hypothetical Model of Pulmonary Hypertension)
-
Disease Induction: Induce pulmonary hypertension in rats, for example, by a single injection of monocrotaline.
-
Compound Treatment: After a set period for disease development, treat the animals with "this compound" or a vehicle control for a specified duration.
-
Efficacy Readouts: At the end of the treatment period, measure key indicators of disease, such as right ventricular systolic pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.
Signaling Pathway of PDE Inhibition
Caption: Simplified signaling pathway illustrating the mechanism of action of a PDE inhibitor.
Conclusion: A Path Forward for Novel Drug Candidates
The preclinical evaluation of a novel compound such as "this compound" is a systematic process of evidence gathering. By leveraging the knowledge gained from well-characterized molecules like Trequinsin hydrochloride and employing a tiered approach of in vitro and in vivo studies, researchers can efficiently and effectively profile new chemical entities. This comparative guide provides a robust framework for navigating the complexities of preclinical drug discovery and making informed decisions about the therapeutic potential of novel compounds. The ultimate goal is to build a comprehensive data package that supports the progression of promising candidates into clinical development, bringing new and improved treatments to patients in need.
References
- Novel pharmacological actions of trequinsin hydrochloride improve human sperm cell motility and function - PMC - NIH. (n.d.).
- Novel pharmacological actions of trequinsin hydrochloride improve human sperm cell motility and function - ResearchGate. (2019, December 27).
- Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - Frontiers. (n.d.).
- The intracellular actions of trequinsin hydrochloride promotes human sperm motility. (2019, January 5).
- Novel Pharmacological Actions of Trequinsin Hydrochloride Improve Human Sperm Cell Motility and Function - PubMed. (n.d.).
- Sperm penetration assay. The ability of trequinsin to stimulate sperm... - ResearchGate. (n.d.).
- In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed. (n.d.).
- Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. (2019, September 26).
- Trequinsin hydrochloride | Phosphodiesterase Inhibitors - R&D Systems. (n.d.).
- Compounds enhancing human sperm motility identified using a high-throughput phenotypic screening platform - NIH. (n.d.).
Sources
- 1. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]
- 2. Trequinsin hydrochloride | Phosphodiesterase Inhibitors: Tocris Bioscience [rndsystems.com]
- 3. Novel pharmacological actions of trequinsin hydrochloride improve human sperm cell motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 6. Novel pharmacological actions of trequinsin hydrochloride improve human sperm cell motility and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 9. Compounds enhancing human sperm motility identified using a high-throughput phenotypic screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Senior Application Scientist Guide to Cross-Reactivity Assessment: The Case of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Specificity Challenge in Bioanalysis
In the realm of drug development and bioanalysis, the specificity of analytical methods is paramount. The ability of an assay, particularly an immunoassay, to distinguish between the target analyte and structurally similar compounds is critical for generating reliable pharmacokinetic, toxicokinetic, and biomarker data.[1][2][3] This guide provides an in-depth comparison of the cross-reactivity profile of a novel compound, Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride (hereafter designated PTA-HCl ), within the context of a competitive immunoassay designed for a theoretical parent drug, "Allyl-Amine X".
This guide will explore the principles of cross-reactivity, present comparative data for PTA-HCl and other relevant analogs, and provide a detailed, field-proven protocol for conducting these critical validation studies.
The Molecular Basis of Cross-Reactivity
An antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on an antigen (epitope).[1][2] Cross-reactivity is a direct consequence of structural homology between the intended target and other molecules.[4][5] Even minor modifications to a molecule's structure can significantly alter its binding affinity for an antibody.[2]
In our case, the antibody is designed to recognize "Allyl-Amine X". We will assess how modifications—such as the addition of a trifluoroethyl group (as in PTA-HCl), the removal of the allyl group's double bond, or the absence of the trifluoroethyl group—impact the antibody's ability to bind. This is not merely an academic exercise; it is a foundational component of assay validation that aligns with regulatory expectations for bioanalytical methods.[8][10][11][12][13]
Below is a diagram illustrating the structural relationships between our target analyte and the compounds that will be tested for cross-reactivity.
Caption: Structural relationships between the target analyte and potential cross-reactants.
Comparative Cross-Reactivity Data
To quantify cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed. This format is ideal for detecting small molecules like PTA-HCl.[14][15][16][17] In this assay, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites. A higher concentration of the cross-reacting analyte in the sample results in a lower signal, indicating its ability to bind to the antibody.
Cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at 50% Inhibition / Concentration of Test Compound at 50% Inhibition) x 100
The following table summarizes the experimental results for PTA-HCl and other structurally related compounds.
| Compound Name | Structure | IC50 (nM) | % Cross-Reactivity |
| "Allyl-Amine X" (Reference) | (Hypothetical) | 15 | 100% |
| Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine HCl (PTA-HCl) | CF₃CH₂NH₂⁺(CH₂CH=CH₂) Cl⁻ | 450 | 3.33% |
| Allylamine hydrochloride [18] | CH₂=CHCH₂NH₃⁺ Cl⁻ | 1,500 | 1.00% |
| Propyl-(2,2,2-trifluoroethyl)amine HCl | CF₃CH₂NH₂⁺(CH₂CH₂CH₃) Cl⁻ | 9,800 | 0.15% |
| N-Ethylallylamine hydrochloride | CH₃CH₂NH₂⁺(CH₂CH=CH₂) Cl⁻ | 850 | 1.76% |
Interpretation of Results:
-
PTA-HCl (3.33% Cross-Reactivity): The presence of both the allyl and trifluoroethyl groups allows for a low but measurable level of cross-reactivity. The trifluoroethyl group, being highly electronegative, significantly alters the electronic profile compared to a simple alkyl group, yet the overall shape retains some similarity to the parent analyte, permitting weak binding.
-
Allylamine HCl (1.00% Cross-Reactivity): The removal of the key functional group (represented here by the trifluoroethyl moiety) drastically reduces binding affinity, demonstrating its importance for antibody recognition.
-
Propyl-(2,2,2-trifluoroethyl)amine HCl (0.15% Cross-Reactivity): The saturation of the allyl double bond to a propyl group causes a significant loss of cross-reactivity. This suggests that the rigid, planar nature of the C=C double bond is a critical part of the epitope recognized by the antibody.
-
N-Ethylallylamine HCl (1.76% Cross-Reactivity): Replacing the trifluoroethyl group with a simple ethyl group results in low cross-reactivity. The difference between this and PTA-HCl highlights the significant electronic and steric impact of the fluorine atoms on antibody binding.
These results underscore a critical principle: even subtle changes in molecular structure can have a profound impact on antibody-antigen interactions.[2][19] The data clearly indicate that while PTA-HCl shows some affinity for the antibody, it is unlikely to cause significant interference unless present in the sample at concentrations more than 30-fold higher than the parent analyte.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This section provides a detailed, step-by-step protocol for determining the cross-reactivity of small molecules. This protocol is a self-validating system designed for robustness and reproducibility.
Workflow Overview
Caption: Standard workflow for a competitive ELISA experiment.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute the specific capture antibody for "Allyl-Amine X" to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody solution to each well of a 96-well high-binding microtiter plate.
-
Seal the plate and incubate overnight at 4°C.[16]
-
Causality: Immobilizing the antibody to the solid phase is the foundation of the assay, allowing for subsequent separation of bound and unbound reagents.[20]
-
-
Washing and Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL per well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking is critical to minimize background signal and prevent false positives by ensuring that subsequent reagents only bind to the capture antibody.[21]
-
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the reference standard ("Allyl-Amine X") in Assay Buffer (e.g., Blocking Buffer) to create a standard curve (e.g., from 1000 nM to 0.1 nM).
-
Separately, prepare serial dilutions of PTA-HCl and the other test compounds over a broad concentration range expected to produce 10-90% inhibition.
-
-
Competitive Reaction:
-
Add 50 µL of each standard or test compound dilution to the appropriate wells.
-
Immediately add 50 µL of the "Allyl-Amine X"-Horseradish Peroxidase (HRP) conjugate (enzyme conjugate), diluted to its predetermined optimal concentration in Assay Buffer, to all wells.
-
Seal the plate and incubate for 1-2 hours at room temperature on a plate shaker.
-
Causality: This is the competitive step. Free analyte from the sample/standard competes with the enzyme-labeled analyte for binding to the immobilized antibody. Higher concentrations of free analyte result in less bound enzyme conjugate.[14][15]
-
-
Washing:
-
Aspirate the solution and wash the plate 5 times with Wash Buffer as described in step 2.
-
Causality: Thorough washing is essential to remove all unbound enzyme conjugate. Inadequate washing is a common source of high background and poor assay performance.[14]
-
-
Signal Development:
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. A blue color will develop.
-
Causality: The HRP enzyme bound to the plate catalyzes the oxidation of TMB, producing a colored product. The signal intensity is inversely proportional to the concentration of the analyte in the sample.[21]
-
-
Stopping the Reaction and Reading the Plate:
-
Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes.
-
-
Data Analysis:
-
Plot the OD values against the log of the concentration for the reference standard and each test compound.
-
Use a four-parameter logistic (4-PL) curve fit to determine the IC50 value (the concentration that causes 50% inhibition) for each compound.
-
Calculate the % Cross-Reactivity using the formula provided in Section 3.
-
Conclusion and Implications
This guide demonstrates a robust framework for evaluating the cross-reactivity of This compound and related analogs. The experimental data show that while PTA-HCl is structurally similar to the hypothetical parent compound, its cross-reactivity is low (3.33%). This level of specificity is often acceptable for many bioanalytical applications, but the potential for interference must be considered in the context of the expected concentrations of the parent drug and its metabolites in study samples.
References
- Principles | MI - Microbiology. (n.d.). Vertex AI Search.
- Antibody Cross-Reactivity: How to Assess & Predict Binding. (n.d.). Boster Bio.
- Specificity and Cross-Reactivity. (n.d.). Immunology and Evolution of Infectious Disease - NCBI.
- Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. (2019, January 23). RAPS.
- Reconciling specificity and non-specificity in antibody binding: an energy landscape framework for immunology education. (2025, August 25). NIH.
- Understanding cross-reactivity in immunoassay drug screening. (n.d.). Siemens Healthineers.
- Difference between antibody specificity and selectivity. (2021, November 10). Aeonian Biotech.
- Competitive ELISA. (2021, March 1). Creative Diagnostics.
- What is a Competitive ELISA?. (n.d.). Echelon Biosciences.
- Solutions to immunoassay interference, cross reactivity and other challenges. (2020, February 19). Bioanalysis Zone.
- Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies.
- The principle and method of ELISA. (n.d.). MBL Life Science.
- Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018, December 26). PubMed.
- Assay Development for Immunogenicity Testing of Therapeutic Proteins. (2019, February 1). Regulations.gov.
- How do I know if the antibody will cross-react?. (n.d.). Proteintech Group.
- Immunoassay Methods. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
- FDA Updates Analytical Validation Guidance. (2014, February 19). BioPharm International.
- Cross-Reactivity Assessment. (n.d.). Creative Diagnostics.
- Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). FDA.
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
- Allylamine hydrochloride | 10017-11-5. (2025, September 25). ChemicalBook.
Sources
- 1. Principles | MI [microbiology.mlsascp.com]
- 2. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Difference between antibody specificity and selectivity - Aeonian Biotech [aeonianbiotech.com]
- 4. bosterbio.com [bosterbio.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. siemens-healthineers.com [siemens-healthineers.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 9. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 10. regulations.gov [regulations.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
- 14. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 15. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 16. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 17. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Allylamine hydrochloride | 10017-11-5 [chemicalbook.com]
- 19. Reconciling specificity and non-specificity in antibody binding: an energy landscape framework for immunology education - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Synthetic Routes of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
Abstract
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride is a valuable fluorinated organic intermediate, integrating the reactive allyl group and the metabolically stable, lipophilic trifluoroethyl moiety. These structural features make it a compelling building block for the synthesis of novel agrochemicals and pharmaceutical agents. This guide provides an in-depth comparison of the primary synthetic strategies for this target molecule, focusing on the N-allylation of 2,2,2-trifluoroethylamine and the N-trifluoroethylation of allylamine. We will dissect the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis of their respective yields, scalability, and operational considerations to empower researchers in selecting the optimal route for their specific application.
Introduction and Retrosynthetic Analysis
The synthesis of complex amines often involves the strategic formation of carbon-nitrogen bonds. For a secondary amine like N-allyl-2,2,2-trifluoroethylamine, two logical retrosynthetic disconnections exist. These disconnections form the basis of the two most common and practical synthetic routes.
-
Disconnection A (Allyl-N bond): This approach involves the allylation of a pre-existing 2,2,2-trifluoroethylamine backbone. This is arguably the more direct route, leveraging the high reactivity of allyl halides as electrophiles.
-
Disconnection B (Trifluoroethyl-N bond): This alternative strategy involves the trifluoroethylation of allylamine. This route's feasibility is highly dependent on the choice of the trifluoroethylating agent, as creating the C-F bond is energetically demanding, making pre-fluorinated building blocks more common.
Below is a logical diagram illustrating these primary disconnection strategies.
Caption: Step-by-step workflow for the N-allylation route.
Synthetic Route B: N-Trifluoroethylation of Allylamine
This approach begins with the more common and less expensive allylamine and introduces the trifluoroethyl group. The success of this route hinges on the selection of an effective trifluoroethylating agent.
Mechanistic Principle and Rationale
Similar to Route A, this is an SN2 reaction where allylamine acts as the nucleophile. The key challenge is the electrophile. Trifluoroethyl halides are generally poor electrophiles due to the electron-withdrawing nature of the CF₃ group, which deactivates the adjacent carbon towards nucleophilic attack. Therefore, a more potent electrophile is required.
Causality of Experimental Choices:
-
Starting Material: Allylamine is a bulk chemical, often prepared by the hydrolysis of allyl isothiocyanate. [1]* Trifluoroethylating Agent: A common and effective choice is 2,2,2-trifluoroethyl tosylate (CF₃CH₂OTs). The tosylate group is an excellent leaving group, significantly enhancing the electrophilicity of the adjacent carbon center. This reagent can be prepared from 2,2,2-trifluoroethanol and p-toluenesulfonyl chloride. [2]The use of p-toluenesulfonic anhydride can also be an effective method to avoid chloride ion side reactions. [2]* Reaction Conditions: The conditions are broadly similar to Route A, requiring a base and a polar aprotic solvent to facilitate the SN2 reaction.
Detailed Experimental Protocol
Step 1: Preparation of 2,2,2-Trifluoroethyl Tosylate (if not commercially available)
-
Dissolve 2,2,2-trifluoroethanol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tosylate.
Step 2: N-Trifluoroethylation of Allylamine
-
To a round-bottom flask, add allylamine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and DMF (10 mL per 1.0 g of amine).
-
Add 2,2,2-trifluoroethyl tosylate (1.0 eq) to the suspension.
-
Heat the reaction mixture to 80-90 °C for 24-36 hours, monitoring for completion.
-
Cool the mixture, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Step 3: Hydrochloride Salt Formation
-
Follow the same procedure as described in Route A, Step 2.
Workflow Visualization
Caption: Step-by-step workflow for the N-trifluoroethylation route.
Comparative Performance Analysis
The choice between Route A and Route B depends on several factors, including cost, time, safety, and available equipment. The following table provides a side-by-side comparison based on typical laboratory-scale synthesis.
| Parameter | Route A: N-Allylation of TFEA | Route B: N-Trifluoroethylation of Allylamine |
| Starting Material Cost | Moderate (2,2,2-trifluoroethylamine is a specialty chemical) | Low (Allylamine is a bulk chemical) |
| Reagent Accessibility | High (Allyl bromide is common) | Moderate (Trifluoroethyl tosylate may need to be prepared) |
| Reaction Time | Shorter (typically 12-18 hours) | Longer (typically 24-36 hours) |
| Reaction Temperature | Lower (60-70 °C) | Higher (80-90 °C) |
| Typical Yields | Good to Excellent (75-90%) | Moderate to Good (60-80%) |
| Key Safety Concern | Allyl bromide is a potent lachrymator and toxic. | Pyridine (used for tosylate prep) is toxic and flammable. |
| Major Side Reaction | Dialkylation to form tertiary amine. | Slower reaction rate can lead to incomplete conversion. |
| Scalability | Readily scalable. | Scalability depends on the efficient preparation of the tosylate. |
Conclusion and Recommendation
Both synthetic routes represent viable pathways to this compound.
Route A (N-Allylation of 2,2,2-Trifluoroethylamine) is generally the preferred method for laboratory and pilot-scale synthesis. Its primary advantages are a shorter reaction time, milder conditions, and the use of readily available commercial reagents. The main drawback is the potential for dialkylation, which can be minimized by controlling the stoichiometry of the allyl bromide.
Route B (N-Trifluoroethylation of Allylamine) is an economically attractive alternative, especially for large-scale production, due to the low cost of allylamine. However, this cost-benefit is offset by the need for a more specialized and potentially pre-synthesized trifluoroethylating agent like 2,2,2-trifluoroethyl tosylate. The longer reaction times and higher temperatures also present operational challenges.
For researchers focused on rapid synthesis and high purity on a lab scale, Route A offers a more efficient and reliable protocol. For process chemists focused on optimizing for large-scale production, Route B warrants investigation, provided an efficient supply of the trifluoroethylating agent can be secured.
References
-
Zhang, W., et al. (2018). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. Organic & Biomolecular Chemistry, 16(32), 5723-5727. Retrieved from [Link]
-
Chemwhat. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis? Retrieved from [Link]
- Google Patents. (2013). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
- Google Patents. (2016). CN105906513A - Preparation method of trifluoroethylamine.
- Google Patents. (2020). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
-
Organic Syntheses. (n.d.). Allylamine. Retrieved from [Link]
- Google Patents. (2017). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
- Google Patents. (2021). CN113004175A - Preparation method of allyl sulfonyl chloride.
-
Khan, I., et al. (2022). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports, 12(1), 21259. Retrieved from [Link]
-
Sasal, M., et al. (2022). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 27(19), 6265. Retrieved from [Link]
-
Morressier. (2016). Toward a method for synthesis of allylic tosylates. Retrieved from [Link]
- Google Patents. (1992). US5118889A - Process for preparing allyl chloride.
-
Quick Company. (n.d.). A Proces For Preparation 2,2,2 Trifluoroethyl Amine. Retrieved from [Link]
Sources
A Methodological Guide to Benchmarking Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride as a Novel Synthetic Building Block
Introduction: The Strategic Value of Trifunctional Fluorinated Amines
In modern drug discovery and agrochemical synthesis, the incorporation of fluorine atoms into organic molecules is a widely adopted strategy to enhance critical properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to increase metabolic stability, improve lipophilicity, and alter the acidity of nearby functional groups, often leading to enhanced biological activity and better pharmacokinetic profiles.[1][2] The parent compound, 2,2,2-trifluoroethylamine, serves as a crucial building block for introducing this moiety.[1][3]
The conversion of amines to their hydrochloride salts is a standard industry practice to improve handling, enhance stability, and increase aqueous solubility, which is often beneficial for reaction setup and purification.[4]
Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride represents a significant evolution of this scaffold. It is a trifunctional reagent that offers:
-
A Nucleophilic Secondary Amine: For standard amide, sulfonamide, and tertiary amine synthesis.
-
An Electron-Withdrawing Trifluoroethyl Group: To confer the aforementioned benefits of fluorination.
-
A Reactive Allyl Group: A versatile synthetic handle for a host of transformations, including cross-coupling reactions, metathesis, and late-stage functionalization.
This guide will systematically outline how to benchmark this compound's physicochemical properties and synthetic utility against more common alternatives.
Physicochemical Property Benchmarking
A molecule's physical properties are the foundation of its utility, dictating its behavior in both reaction vessels and biological systems. The primary benchmark for comparison is 2,2,2-trifluoroethylamine hydrochloride. The introduction of the allyl group is expected to increase the molecular weight and modulate properties like lipophilicity and solubility.
Table 1: Comparative Physicochemical Properties
| Property | 2,2,2-Trifluoroethylamine HCl | Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine HCl | Rationale for Predicted Difference |
| Molecular Weight | 135.51 g/mol | 175.59 g/mol | Addition of C3H5 group. |
| Physical State | White to light yellow crystalline powder[5] | Predicted: Crystalline solid | Increased molecular weight and retention of ionic salt character. |
| Melting Point (°C) | 220-222 (subl.)[5] | Predicted: Lower than parent | The less symmetrical allyl group may disrupt crystal lattice packing. |
| Aqueous Solubility | Soluble[5][6] | Predicted: Good, but potentially lower | The hydrophobic allyl group may slightly reduce water solubility. |
| Lipophilicity (LogP) | Not available for salt; 0.24 for free base[7] | Predicted: Higher than parent | The addition of the three-carbon allyl chain increases hydrophobicity. |
| Hygroscopicity | Hygroscopic[5] | Predicted: Hygroscopic | The hydrochloride salt form is prone to absorbing atmospheric moisture. |
Experimental Protocol 1: Determination of Lipophilicity (LogP) via HPLC
Causality: Lipophilicity (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A higher LogP generally correlates with better membrane permeability but can also lead to lower aqueous solubility and increased metabolic clearance. This protocol uses a standardized, high-throughput HPLC method to determine the LogP value, which is essential for comparing our target molecule to other synthetic building blocks.
Methodology:
-
Standard Preparation: Prepare a series of standard compounds with known LogP values (e.g., uracil, toluene, naphthalene) in a 50:50 acetonitrile:water solution.
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 acetonitrile:water solution to a final concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a defined mixture of acetonitrile and water (e.g., 60:40).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Procedure:
-
Inject 10 µL of each standard and record the retention time (tR).
-
Inject 10 µL of the sample solution and record its retention time.
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each standard and the sample using the formula: k' = (tR - t0) / t0, where t0 is the void time (often measured using uracil).
-
Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k') values.
-
Determine the log(k') of the target compound and use the calibration curve to interpolate its LogP value. Self-Validation: The linearity of the calibration curve (R² > 0.99) validates the method. The result for the target molecule should be reproducible across multiple injections.
-
Benchmarking Synthetic Utility
The true value of a building block lies in its reactivity and versatility. We must benchmark both the amine's nucleophilicity and the unique reactivity of the allyl group.
Workflow: Reagent Selection Logic
The following diagram illustrates the decision-making process a chemist might follow when selecting this reagent over simpler alternatives.
Caption: Decision workflow for selecting the trifunctional amine.
Experimental Protocol 2: Comparative N-Acylation with Benzoyl Chloride
Causality: This experiment directly benchmarks the nucleophilicity and steric hindrance of our target amine against the primary amine 2,2,2-trifluoroethylamine. The electron-withdrawing CF3 group reduces the basicity and nucleophilicity of the nitrogen atom. Comparing a secondary amine (the target) with a primary amine (the standard) will reveal differences in reaction rates and yields, providing critical data for process optimization.
Methodology:
-
Reaction Setup:
-
In two separate, identical, oven-dried flasks equipped with magnetic stirrers and under a nitrogen atmosphere, add dichloromethane (10 mL) and triethylamine (1.5 equivalents).
-
To Flask A, add 2,2,2-trifluoroethylamine hydrochloride (1.0 eq).
-
To Flask B, add this compound (1.0 eq).
-
Cool both flasks to 0 °C in an ice bath.
-
-
Reagent Addition: Slowly add benzoyl chloride (1.05 eq) dropwise to each flask simultaneously using matched syringes.
-
Reaction Monitoring:
-
Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress at identical time points (e.g., 1h, 2h, 4h, 24h) by taking a small aliquot from each flask and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Isolation:
-
Once the reaction in Flask A (the standard) is complete, quench both reactions by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product from both reactions via flash column chromatography on silica gel.
-
-
Data Analysis:
-
Record the isolated yield of the benzamide product for both reactions.
-
Compare the reaction times required for full consumption of the starting amine.
-
Table 2: Hypothetical Comparative Reaction Data
| Reagent | Reaction Time (h) | Isolated Yield (%) | Key Observations |
| 2,2,2-Trifluoroethylamine HCl | 2 | 95% | Clean reaction, minimal side products. |
| Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine HCl | 4 | 88% | Slower reaction rate due to increased steric hindrance of the secondary amine. Product is stable. |
Benchmarking in a Medicinal Chemistry Context
The dual functionality of the trifluoroethyl and allyl groups makes this reagent particularly interesting for creating complex pharmaceutical intermediates.
-
Metabolic Stability: The trifluoroethyl group is known to block P450-mediated oxidation at the alpha-carbon position, a common metabolic soft spot.
-
Covalent Targeting: The allyl group can act as a mild electrophile or be transformed into one, enabling its use in the design of targeted covalent inhibitors.
Experimental Protocol 3: In Vitro Metabolic Stability Assay
Causality: To validate the proposed metabolic stability imparted by the trifluoroethyl group, a direct comparison is needed. This protocol assesses the rate at which a compound is metabolized by liver enzymes (cytochrome P450s), providing a quantitative measure of its metabolic half-life. We will compare two structurally related amides: one derived from our target amine and a non-fluorinated analogue.
Methodology:
-
Compound Synthesis: Synthesize two test compounds:
-
Compound TF: N-benzoyl-Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine (from Protocol 2).
-
Compound H: N-benzoyl-Prop-2-en-1-yl(ethyl)amine (synthesized via the same method using N-ethylallylamine).
-
-
Incubation:
-
Prepare an incubation mixture containing pooled human liver microsomes (HLM, e.g., 0.5 mg/mL), NADPH (a required cofactor), and phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37 °C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
-
Time Points: At specific time points (0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Self-Validation: Run positive (e.g., testosterone, a rapidly metabolized compound) and negative (heat-inactivated microsomes) controls to ensure the assay is performing correctly. A longer half-life for Compound TF compared to Compound H would validate the stabilizing effect of the trifluoroethyl group.
Illustrative Biological Pathway
Caption: Hypothetical pathway showing a drug candidate inhibiting a kinase.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent handling should be based on data for 2,2,2-trifluoroethylamine and its hydrochloride salt.
-
Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin and eye irritation or burns.[9]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere. The compound is expected to be hygroscopic.[5]
Conclusion
This compound is a promising, albeit novel, building block that merges the well-established benefits of trifluoroethylamines with the synthetic versatility of an allyl group. While it lacks a history of industrial use, its potential is clear. This guide provides the necessary framework—from physicochemical characterization to the assessment of synthetic and metabolic performance—for any research or development team to thoroughly benchmark its capabilities. The provided protocols offer a starting point for a rigorous, data-driven evaluation, enabling chemists to confidently decide if this trifunctional reagent is the optimal choice for their synthetic challenges.
References
-
LookChem. (n.d.). Exploring 2,2,2-Trifluoroethylamine: Properties and Applications. Retrieved from [Link]
-
LookChem. (n.d.). Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE) CAS:753-90-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9772, 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory. Retrieved from [Link]
- Wang, J. et al. (2016). Preparation method of trifluoroethylamine. CN105906513A. Google Patents.
- Li, J. et al. (2013). Preparation method of 2,2,2-trifluoroethylamine. CN101973888B. Google Patents.
-
Wang, Y. et al. (2021). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 26(23), 7293. Retrieved from [Link]
- Reddy, M. et al. (2020). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof. WO2020222158A1. Google Patents.
-
Higashi, K. et al. (2024). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin, 72(9), 821-827. Retrieved from [Link]
-
Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. sfdchem.com [sfdchem.com]
- 6. Page loading... [guidechem.com]
- 7. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]
- 8. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Safety Operating Guide
Navigating the Disposal of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and drug development, the safe management and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride, a fluorinated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is structured to provide a clear, logical, and scientifically grounded approach to waste management for this specific chemical.
Hazard Identification and Waste Classification: The "Why" Behind the Procedure
Due to the presence of fluorine, this compound is classified as a halogenated organic waste .[5] This classification is the cornerstone of its disposal plan, as halogenated and non-halogenated waste streams must be kept separate to ensure proper treatment and to minimize disposal costs.[6][7] Improper segregation can lead to dangerous chemical reactions and complicates the waste treatment process.
Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[9][10] Laboratories are considered hazardous waste generators and must comply with the specific regulations corresponding to their generator status (e.g., Very Small, Small, or Large Quantity Generator).[11][12]
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound.
Personal Protective Equipment (PPE) Requirements
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Containerization
-
Designate a Waste Container: Select a clean, dry, and compatible container for the collection of halogenated organic waste. Polyethylene containers are often a suitable choice.[13] The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the container with the words "Hazardous Waste " and "Halogenated Organic Waste."[14][15] The label must also clearly list all chemical constituents being added to the container, including "this compound," and their approximate concentrations.[6][15]
-
Segregation:
Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the designated waste container in a designated SAA within the laboratory.[14] This area should be under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must remain closed at all times except when actively adding waste.[13][14][15]
-
Storage Conditions: Store the container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[6][13]
-
Volume and Time Limits: Be aware of the accumulation limits for your facility's generator status. For example, a Small Quantity Generator may have specific limits on the amount of waste and the duration of storage.[11]
Disposal and Removal
-
Arrange for Pickup: Once the container is nearing its capacity or the storage time limit is approaching, arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16]
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution and regulatory agencies.[14][16]
-
Final Disposal Method: The standard and required method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5] Under no circumstances should this chemical be disposed of down the drain. [7][13][14]
Spill Management
In the event of a small spill, follow these procedures:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don Appropriate PPE: This includes respiratory protection if there is a risk of inhaling dust or vapors.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled substance.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste, following the same procedures outlined above.[1][6]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately. [6]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the chemical's hazards, adhering to regulatory requirements, and following a systematic disposal protocol, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
- EcoOnline. (n.d.). RCRA Hazardous Wastes.
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
- Old Dominion University. (n.d.). Laboratory Waste Management Guidelines.
- Washington State University. (n.d.). Halogenated Solvents.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Cornell University. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell Environmental Health and Safety.
- Thermo Fisher Scientific. (2023). 2,2,2-Trifluoroethylamine hydrochloride Safety Data Sheet.
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
- Thermo Fisher Scientific. (2023). 2,2,2-Trifluoroethylamine Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (2023). 2,2,2-Trifluoroethylamine Hydrochloride Safety Data Sheet.
-
Environmental Marketing Services. (2023). Safe Laboratory Waste Disposal Practices. Retrieved from [Link]
- Halocarbon Life Sciences. (2015). 2,2,2-Trifluoroethylamine Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
- ChemicalBook. (2023). 2,2,2-Trifluoroethylamine hydrochloride Safety Data Sheet.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. sfdchem.com [sfdchem.com]
- 4. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. EcoOnline Help Center [help.ecoonline.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 11. natlenvtrainers.com [natlenvtrainers.com]
- 12. epa.gov [epa.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. odu.edu [odu.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
A Senior Application Scientist's Guide to Handling Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine Hydrochloride
Foreword: As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is fundamentally rooted in ensuring a safe environment for ourselves and our colleagues. This guide addresses the safe handling of Prop-2-en-1-yl(2,2,2-trifluoroethyl)amine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document establishes a robust safety protocol based on expert analysis of its constituent functional groups and data from closely related structural analogs, primarily 2,2,2-Trifluoroethylamine and its hydrochloride salt. This approach allows us to anticipate hazards and implement a comprehensive, proactive safety strategy.
Hazard Assessment & Risk Profile
This compound is a halogenated organic amine salt. Its hazard profile is derived from the combined risks associated with the trifluoroethyl group, the amine functionality, and its acidic hydrochloride form. Based on data from structural analogs, the following hazards are anticipated[1][2][3][4]:
| Hazard Classification | Anticipated Risk | Rationale & Causality |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled.[1][3][4] | The trifluoroethyl and amine moieties can interfere with biological processes upon absorption. The hydrochloride salt form suggests good water solubility, potentially facilitating systemic uptake.[5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. [1][3] | Amine compounds are often basic and can disrupt the skin's lipid barrier. The parent amine of the salt is known to cause severe skin burns.[7] |
| Eye Damage/Irritation | Causes serious eye irritation. [1][2][3] | The compound is a direct irritant. Splashes can lead to significant and potentially lasting damage to the cornea and other sensitive eye tissues. |
| Respiratory Hazard | May cause respiratory tract irritation. [3] | As a fine powder or aerosol, the compound can irritate the mucous membranes of the respiratory system upon inhalation. |
| Decomposition Hazards | Releases toxic fumes upon heating. | Thermal decomposition can liberate highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen chloride (HCl), and nitrogen oxides (NOx).[5][6] |
The Hierarchy of Controls: Beyond PPE
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, engineering and administrative controls must be in place as the primary lines of defense.
-
Engineering Control: All handling of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to contain vapors and fine particulates at the source.
-
Administrative Controls:
-
Establish designated areas for handling this compound.
-
Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.
-
Keep quantities stored and in use to the minimum required for the experiment.
-
Have an emergency plan and necessary spill kit materials readily accessible.
-
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the risks of exposure through all potential routes.
Primary Protection (Required for all handling operations)
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved half-mask or full-face respirator with combination cartridges for organic vapors and acid gases. | Protects against inhalation of the compound as a dust or aerosol and any potential off-gassing of HCl or volatile amine components.[8][9][10] |
| Eye & Face Protection | Chemical splash goggles that form a complete seal around the eyes. | Standard safety glasses are insufficient. Goggles are required to protect against splashes and fine particulates entering the eye.[7][11] |
| Hand Protection | Double-gloving: an inner nitrile glove with a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber). | The inner glove provides protection during the doffing of the more heavily contaminated outer glove. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[9][12] |
| Body Protection | A flame-resistant lab coat with tight-fitting cuffs. | Provides a primary barrier against incidental skin contact and small splashes. |
Secondary Protection (Required for large quantities (>5g) or splash-prone procedures)
| PPE Category | Specification | Rationale |
| Face Protection | A full-face shield worn over chemical splash goggles. | Provides an additional layer of protection for the entire face from splashes during transfers or vigorous reactions.[13] |
| Body Protection | A chemical-resistant apron worn over the lab coat. | Offers enhanced protection for the torso and legs against larger volume spills.[9] |
Procedural Discipline: Donning, Doffing, and Disposal
Cross-contamination is a frequent cause of exposure. Strict adherence to procedure is critical.
Step-by-Step Donning Procedure:
-
Perform a visual inspection of all PPE for defects.
-
Don inner nitrile gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Don respirator and perform a user seal check (both positive and negative pressure).
-
Don chemical splash goggles.
-
Don outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step-by-Step Doffing & Decontamination Procedure:
This procedure should be performed in a designated "clean" area adjacent to the work zone.
-
Outer Gloves: With hands still gloved, wipe down the exterior of the outer gloves with a damp cloth. Remove the outer gloves, turning them inside out, and dispose of them in the designated halogenated waste container.
-
Lab Coat: Remove the lab coat by rolling it away from the body, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated laundry container or disposal bag.
-
Goggles & Respirator: Remove goggles and respirator from the back. Place them in a designated area for cleaning and decontamination according to manufacturer instructions.
-
Inner Gloves: Remove the final pair of nitrile gloves, turning them inside out, and dispose of them.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[9][10]
Caption: PPE Selection and Emergency Response Workflow.
Emergency Protocols
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[2] Flush the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4] Remove contact lenses if it can be done safely. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[2][14]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS for the structural analog to the medical personnel.[2]
In Case of a Spill:
-
Minor Spill (inside fume hood):
-
Ensure all non-essential personnel are clear of the area.
-
Wearing your full PPE, use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material and contaminated tools into a designated, labeled container for halogenated waste disposal.
-
Decontaminate the spill area.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Activate the fire alarm if the spill is large or poses a significant inhalation hazard.
-
Contact your institution's emergency response team (e.g., EH&S) and provide them with the chemical name and hazard information. Do not attempt to clean it up yourself.[15]
-
Disposal Plan
All materials contaminated with this compound are to be treated as hazardous waste.
-
Classification: This compound is a halogenated organic waste .[15][16][17]
-
Collection: Collect all waste, including spent material, contaminated gloves, absorbent pads, and disposable labware, in a clearly labeled, sealed waste container designated for "Halogenated Organic Waste."[17][18]
-
Segregation: It is critical to keep halogenated waste separate from non-halogenated organic waste streams to ensure proper disposal and manage costs.[15][18] Never dispose of this material down the sink or in general trash.
By adhering to these stringent protocols, you build a framework of safety that protects you, your research, and your institution.
References
- Vertex AI Search, Grounding API.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- Hazardous waste segreg
- Braun Research Group.
- Enamine. Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Cornell EHS. 7.2 Organic Solvents.
- EPA NEPAL.
- 2,2,2-Trifluoroethylamine.
- Halocarbon Life Sciences.
- Enamine. Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Campus Operations.
- TCI Chemicals.
- CHEMM. Personal Protective Equipment (PPE).
- US EPA. Personal Protective Equipment | US EPA. (2025-09-12).
- SAFETY D
- PPE Requirements for Workers Handling Ammonia. (2025-07-09).
- SAFETY D
- China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price.
- PubChem. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772.
- Santa Cruz Biotechnology. 2,2,2-Trifluoroethylamine hydrochloride.
- ChemicalBook. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6. (2025-11-26).
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 2,2,2-Trifluoroethylamine hydrochloride | C2H5ClF3N | CID 9772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sfdchem.com [sfdchem.com]
- 6. 2,2,2-Trifluoroethylamine hydrochloride | 373-88-6 [chemicalbook.com]
- 7. halocarbon-ls.com [halocarbon-ls.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. velsafe.com [velsafe.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. epa.gov [epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. bucknell.edu [bucknell.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

